3-Cyclopropyl-5-isoxazolecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
3-cyclopropyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(10)6-3-5(8-11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFLJHJZORXYNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870704-25-9 | |
| Record name | 3-cyclopropyl-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclopropyl-Isoxazolecarboxylic Acids
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of cyclopropyl-isoxazolecarboxylic acids. These heterocyclic compounds are of significant interest due to the unique combination of the isoxazole core, a privileged scaffold in medicinal chemistry, and the cyclopropyl group, a moiety known to enhance key pharmacological parameters. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and methodologies. While the principles discussed are broadly applicable to the isomer class, this guide will focus on the well-documented 5-Cyclopropylisoxazole-3-carboxylic acid for specific data points due to the greater availability of authoritative literature.
Introduction: A Scaffold of Strategic Importance
The isoxazole ring system is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. Its unique electronic properties and structural rigidity have established it as a cornerstone in the design of therapeutic agents.[1] The incorporation of an isoxazole ring can enhance physicochemical properties and provide multiple points for interaction with biological targets.[2] When combined with a cyclopropyl group—a small, conformationally constrained, and lipophilic moiety—the resulting scaffold offers a powerful tool for medicinal chemists to modulate properties such as metabolic stability, potency, and cell permeability.
This guide delves into the core chemical characteristics of 3-Cyclopropyl-5-isoxazolecarboxylic acid and its isomers, providing a foundational understanding for its application in synthetic and medicinal chemistry.
Physicochemical and Spectroscopic Profile
The fundamental properties of these molecules are critical for their handling, characterization, and application in further synthetic transformations.
Core Physicochemical Properties
The data presented below corresponds to 5-Cyclopropylisoxazole-3-carboxylic acid , the most extensively characterized isomer.[3][4]
| Property | Value | Source |
| CAS Number | 110256-15-0 | [3][4] |
| Molecular Formula | C₇H₇NO₃ | [3][5] |
| Molecular Weight | 153.14 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 96-100 °C (lit.) | [3][4] |
| pKa (Predicted) | 3.46 ± 0.10 | [3] |
| SMILES | OC(=O)c1cc(on1)C2CC2 | [4] |
| InChI Key | OWMVXHFZCCPOTD-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization
Accurate characterization is paramount for confirming the structure and purity of synthesized compounds. The following are the expected spectroscopic signatures for a cyclopropyl-isoxazolecarboxylic acid structure.
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:
-
A singlet for the proton on the isoxazole ring (typically in the aromatic region).
-
A complex multiplet for the methine proton of the cyclopropyl group.
-
Two distinct multiplets for the diastereotopic methylene protons of the cyclopropyl ring.
-
A broad singlet for the acidic proton of the carboxylic acid, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum provides a map of the carbon skeleton.[6]
-
A downfield signal for the carboxylic acid carbonyl carbon (>160 ppm).
-
Signals for the two sp² carbons of the isoxazole ring.
-
An upfield signal for the cyclopropyl methine carbon.
-
A signal for the two equivalent cyclopropyl methylene carbons.[7]
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹).
-
A sharp, strong absorption for the C=O stretch of the carboxylic acid (approx. 1700-1725 cm⁻¹).
-
Absorptions corresponding to C=N and C=C stretching within the isoxazole ring (approx. 1400-1600 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a clear molecular ion peak (M+) or, more commonly in ESI, protonated [M+H]⁺ or deprotonated [M-H]⁻ species, corresponding to the molecular weight of the compound.
-
Synthesis Strategies: Constructing the Core Scaffold
The cornerstone of synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction, which involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. This method offers a highly regioselective and efficient route to the isoxazole core.[8]
General Synthetic Workflow
A general and robust pathway to synthesize 5-cyclopropylisoxazole-3-carboxylic acid involves the reaction of cyclopropyl acetylene with a nitrile oxide generated in situ from an appropriate precursor, followed by functional group manipulation.
Detailed Experimental Protocol: Synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid
This protocol is a representative example based on established methodologies for isoxazole synthesis.[9][10]
Step 1: In Situ Generation of Ethyl 2-Chloro-2-(hydroxyimino)acetate
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve ethyl 2-(hydroxyimino)acetate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour. The resulting solution containing the chloro oxime is used directly in the next step.
Step 2: [3+2] Cycloaddition
-
To the reaction mixture from Step 1, add cyclopropyl acetylene (1.2 eq).
-
Slowly add a base, such as triethylamine (Et₃N) or pyridine (1.5 eq), dropwise via a syringe. The base facilitates the elimination of HCl to form the nitrile oxide dipole in situ.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, ethyl 5-cyclopropylisoxazole-3-carboxylate, by flash column chromatography.
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and methanol.[10]
-
Add an aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq) dropwise.[10]
-
Stir the mixture at room temperature for 18-20 hours until the ester is fully consumed (monitored by TLC).[10]
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1N hydrochloric acid (HCl). A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-cyclopropylisoxazole-3-carboxylic acid as a solid.[10]
Chemical Reactivity and Derivatization Potential
The molecule possesses two primary sites for chemical modification: the carboxylic acid group and the isoxazole ring itself.
-
Carboxylic Acid Derivatization: The carboxyl group is the most versatile handle for derivatization. Standard peptide coupling conditions (e.g., HATU, EDC/HOBt) can be used to form a wide array of amides. This is a common strategy in drug discovery to explore structure-activity relationships (SAR).[11] Esterification can be achieved under Fischer conditions, and reduction to the corresponding primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride.
-
Isoxazole Ring Reactivity: The isoxazole ring is generally stable to many synthetic conditions. However, the N-O bond is its Achilles' heel and can be cleaved under reductive conditions (e.g., catalytic hydrogenation with Raney Nickel or dissolving metal reduction). This ring-opening yields a β-enaminone, a transformation that is crucial for the mode of action of certain isoxazole-based prodrugs, such as the herbicide isoxaflutole.
Applications in Research and Development
The unique structural combination of the isoxazole, cyclopropyl, and carboxylic acid moieties makes this scaffold a valuable building block in both medicinal and agrochemical research.
-
Medicinal Chemistry: Isoxazole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[8][12] The carboxylic acid function can act as a key hydrogen bond donor/acceptor or as a handle for prodrug strategies. The cyclopropyl group often enhances metabolic stability and can provide optimal steric bulk for fitting into enzyme active sites. Derivatives have been investigated as:
-
Agrochemicals: This scaffold is a key component in the development of herbicides. For instance, derivatives of 5-cyclopropylisoxazole are precursors to inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for pigment biosynthesis in plants.
Conclusion
This compound and its isomers are versatile heterocyclic building blocks with significant potential in drug discovery and agrochemical development. Their synthesis is well-established, primarily through 1,3-dipolar cycloaddition reactions. The molecule's chemical reactivity is dominated by its carboxylic acid group, providing a reliable point for derivatization, while the isoxazole ring offers a stable, biologically relevant core. The combination of these features ensures that this scaffold will continue to be a valuable tool for scientists aiming to develop novel, bioactive small molecules.
References
- 1. ijpca.org [ijpca.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. chembk.com [chembk.com]
- 4. 5-Cyclopropylisoxazole-3-carboxylic acid 95 110256-15-0 [sigmaaldrich.com]
- 5. 110256-15-0 Cas No. | 5-Cyclopropyl-isoxazole-3-carboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's In-depth Technical Guide to 5-Cyclopropylisoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-cyclopropylisoxazole-3-carboxylic acid (CAS No. 110256-15-0), a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, and notable applications, offering field-proven insights and detailed protocols. This document is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of great interest in medicinal chemistry due to its ability to serve as a bioisostere for other functional groups and its diverse pharmacological activities.[1] Isoxazole derivatives have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a cyclopropyl group, as seen in 5-cyclopropylisoxazole-3-carboxylic acid, can further enhance the therapeutic potential of the molecule by improving metabolic stability and target-binding affinity.
It is important to note the distinction between 5-cyclopropylisoxazole-3-carboxylic acid and its regioisomer, 3-cyclopropyl-5-isoxazolecarboxylic acid. While both share the same molecular formula, the arrangement of the substituents on the isoxazole ring is different, leading to distinct chemical and biological properties. The focus of this guide is on the more extensively studied and commercially available 5-cyclopropylisoxazole-3-carboxylic acid (CAS No. 110256-15-0) .[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of 5-cyclopropylisoxazole-3-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 110256-15-0 | [2][3] |
| Molecular Formula | C7H7NO3 | [2][3] |
| Molecular Weight | 153.14 g/mol | |
| Appearance | Solid | |
| Melting Point | 96-100 °C | [2] |
| pKa (Predicted) | 3.46 ± 0.10 | [2] |
Synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid
The synthesis of 5-cyclopropylisoxazole-3-carboxylic acid and its derivatives often involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A general and reliable method for the synthesis of the corresponding ester, which can then be hydrolyzed to the carboxylic acid, is outlined below.
Experimental Protocol: Synthesis of Ethyl 5-Cyclopropylisoxazole-3-carboxylate
This protocol describes a common synthetic route to the ethyl ester of the target molecule, which is a versatile intermediate.
Materials:
-
Cyclopropylacetylene
-
Ethyl chlorooximidoacetate
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclopropylacetylene in the anhydrous solvent.
-
Generation of Nitrile Oxide (in situ): Cool the solution to 0 °C in an ice bath. Add triethylamine to the solution. Prepare a solution of ethyl chlorooximidoacetate in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes. The triethylamine acts as a base to generate the nitrile oxide in situ from the ethyl chlorooximidoacetate.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure ethyl 5-cyclopropylisoxazole-3-carboxylate.
Hydrolysis to the Carboxylic Acid:
The resulting ethyl ester can be hydrolyzed to 5-cyclopropylisoxazole-3-carboxylic acid by standard procedures, typically involving treatment with a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF, followed by acidification.
Caption: Synthetic workflow for 5-cyclopropylisoxazole-3-carboxylic acid.
Applications in Drug Discovery and Agrochemicals
5-Cyclopropylisoxazole-3-carboxylic acid and its derivatives are valuable building blocks in the development of new pharmaceuticals and agrochemicals.
Medicinal Chemistry
The isoxazole core is a privileged scaffold in medicinal chemistry. The carboxylic acid functionality of the title compound provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR). The cyclopropyl group can enhance metabolic stability and binding interactions with biological targets.
-
Anticancer Agents: Isoxazole-containing compounds have been investigated for their anticancer properties.[1]
-
Anti-inflammatory and Analgesic Agents: The isoxazole scaffold is present in several anti-inflammatory drugs. 5-Propyl-isoxazole-3-carboxylic acid, a related compound, has been explored for the development of anti-inflammatory and analgesic agents.[4]
-
Antimicrobial Agents: Various isoxazole derivatives have demonstrated antibacterial and antifungal activities.[1]
Agrochemicals
Derivatives of cyclopropyl-isoxazole carboxylic acids have shown promise in the agrochemical sector. For instance, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, synthesized from a related starting material, have been investigated as herbicides.[5]
Conclusion
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 110256-15-0 Cas No. | 5-Cyclopropyl-isoxazole-3-carboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Cyclopropylisoxazole-3-carboxylic Acid: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 5-Cyclopropylisoxazole-3-carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and agrochemical development. The isoxazole core, a five-membered heterocycle, is a privileged scaffold found in numerous biologically active compounds.[1][2] The incorporation of a cyclopropyl group often enhances metabolic stability, binding affinity, and overall potency of drug candidates.[3] This document details the physicochemical properties, provides a validated synthesis protocol and analytical characterization workflow, and explores the compound's applications. It is intended for scientists and professionals requiring a detailed understanding of this valuable chemical intermediate.
Core Compound Identification and Nomenclature
5-Cyclopropylisoxazole-3-carboxylic acid is a disubstituted isoxazole, a class of aromatic heterocycles containing adjacent nitrogen and oxygen atoms. Its structure is characterized by a carboxylic acid group at the 3-position and a cyclopropyl ring at the 5-position of the isoxazole core.
It is critical to distinguish this compound from its isomers, such as 5-cyclopropylisoxazole-4-carboxylic acid, as the position of the functional groups dictates the molecule's reactivity and steric profile, influencing its utility as a synthetic precursor. This guide focuses specifically on 5-Cyclopropylisoxazole-3-carboxylic acid (CAS No. 110256-15-0) , the most commonly referenced isomer in chemical literature and commercial supply.
Physicochemical Properties
The fundamental properties of 5-Cyclopropylisoxazole-3-carboxylic acid are summarized below. These data are essential for planning synthetic transformations, purification procedures, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₃ | [4][5] |
| Molecular Weight | 153.14 g/mol | [5] |
| Molar Mass | 153.136 g/mol | [4] |
| CAS Number | 110256-15-0 | [4][5][6] |
| Physical Form | Solid | [6] |
| Melting Point | 96-100 °C | [4][6] |
| pKa (Predicted) | 3.46 ± 0.10 | [4] |
| InChI Key | OWMVXHFZCCPOTD-UHFFFAOYSA-N | [6] |
| SMILES String | OC(=O)c1cc(on1)C2CC2 | [6] |
Storage and Handling: The compound should be stored under inert atmosphere, sealed in a dry environment, and preferably kept in a freezer at or below -20°C to ensure long-term stability.[4] It is classified as harmful if swallowed.[6]
Synthesis and Purification
The most direct and reliable synthesis of 5-Cyclopropylisoxazole-3-carboxylic acid on a laboratory scale is the hydrolysis of its corresponding ethyl ester, Ethyl 5-Cyclopropylisoxazole-3-carboxylate. This method is efficient and utilizes common laboratory reagents.
Synthetic Workflow: Ester Hydrolysis
The workflow involves a simple, base-catalyzed hydrolysis followed by an acidic workup to precipitate the desired carboxylic acid product.
Caption: Workflow for the synthesis via ester hydrolysis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the hydrolysis of isoxazole esters.[7]
Reagents & Equipment:
-
Ethyl 5-Cyclopropylisoxazole-3-carboxylate (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-Cyclopropylisoxazole-3-carboxylate in a mixture of THF and Methanol.
-
Hydrolysis: Prepare a solution of NaOH in deionized water and add it dropwise to the stirred ester solution. The use of a co-solvent system (THF/MeOH/Water) ensures the miscibility of both the organic ester and the aqueous base, facilitating an efficient reaction.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 18-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Acidification: After completion, transfer the reaction mixture to a separatory funnel. Slowly add 1N HCl with swirling until the pH of the aqueous layer is approximately 2. This step is crucial as it protonates the sodium carboxylate salt, rendering it neutral and significantly less water-soluble, which causes it to precipitate or partition into the organic layer.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. The combined organic layers now contain the desired carboxylic acid.
-
Washing: Wash the combined organic layers with a saturated brine solution. This removes residual water and inorganic salts from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid is the crude 5-Cyclopropylisoxazole-3-carboxylic acid, which can be further purified by recrystallization if necessary to achieve high purity.
Analytical Characterization
Unambiguous structural confirmation and purity assessment are mandatory for any chemical compound intended for research and development. A multi-technique approach is employed for robust characterization.
Standard Analytical Workflow
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 4. chembk.com [chembk.com]
- 5. 110256-15-0 Cas No. | 5-Cyclopropyl-isoxazole-3-carboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. 5-シクロプロピルイソオキサゾール-3-カルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of 3-Cyclopropyl-5-isoxazolecarboxylic Acid
This guide provides an in-depth technical overview of the methodologies and expected spectroscopic data for the structural elucidation of 3-Cyclopropyl-5-isoxazolecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document emphasizes the "why" behind experimental choices, ensuring a robust and self-validating approach to chemical analysis.
Molecular Structure and Spectroscopic Overview
This compound is a heterocyclic compound featuring a central isoxazole ring substituted with a cyclopropyl group at the 3-position and a carboxylic acid at the 5-position. The unique combination of a strained cyclopropyl ring, an aromatic isoxazole core, and an acidic carboxylic acid moiety gives rise to a distinct spectroscopic fingerprint. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a comprehensive framework for its characterization.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for NMR analysis ensures reproducibility and data quality.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for better signal dispersion and resolution.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The spectral width should be set to cover the expected chemical shift range (e.g., -1 to 15 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This experiment requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
A spectral width of 0 to 200 ppm is standard.
-
Figure 2. Workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show distinct signals corresponding to the carboxylic acid, isoxazole, and cyclopropyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad signal due to hydrogen bonding and chemical exchange. |
| ~6.5 - 7.0 | Singlet | 1H | Isoxazole C4-H | The proton on the isoxazole ring is in an electron-deficient aromatic system and is expected to appear in this region.[2] |
| ~2.2 - 2.5 | Multiplet | 1H | Cyclopropyl C1'-H | The methine proton of the cyclopropyl group is coupled to the four methylene protons. |
| ~1.1 - 1.4 | Multiplet | 4H | Cyclopropyl C2',C3'-H₂ | The diastereotopic methylene protons of the cyclopropyl group will exhibit complex splitting patterns due to both geminal and vicinal coupling. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~168 - 172 | Isoxazole C5 | The isoxazole carbon attached to the carboxylic acid. |
| ~158 - 162 | Isoxazole C3 | The isoxazole carbon attached to the cyclopropyl group. |
| ~100 - 105 | Isoxazole C4 | The isoxazole carbon bearing a proton will be significantly more shielded.[2] |
| ~8 - 12 | Cyclopropyl C1' | The methine carbon of the cyclopropyl group. |
| ~6 - 10 | Cyclopropyl C2', C3' | The methylene carbons of the cyclopropyl group are highly shielded due to ring strain. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is modern and convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty accessory is first recorded. Then, the sample spectrum is acquired, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500-3300 | Broad, Strong | O-H stretch | The characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group. |
| ~3100 | Medium | =C-H stretch | Aromatic C-H stretch of the isoxazole ring. |
| ~3000 | Medium | C-H stretch | C-H stretching of the cyclopropyl group. |
| ~1700-1725 | Strong | C=O stretch | The carbonyl stretch of the carboxylic acid is a prominent and sharp peak. |
| ~1600, ~1475 | Medium-Weak | C=N, C=C stretch | Aromatic ring stretching vibrations of the isoxazole core.[3] |
| ~1420-1440 | Medium | C-O-H bend | In-plane bending of the carboxylic acid O-H group. |
| ~1210-1320 | Strong | C-O stretch | C-O stretching of the carboxylic acid. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is ideal.[4] ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids and often yields an intact molecular ion.
-
Data Acquisition: The analysis can be performed in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred, where the deprotonated molecule [M-H]⁻ is observed.
Figure 3. General workflow for high-resolution mass spectrometry analysis.
Predicted Mass Spectrum
-
Molecular Formula: C₇H₇NO₃
-
Exact Mass: 153.0426
-
Molecular Weight: 153.14
In negative ion ESI-MS, the base peak is expected to be the deprotonated molecule:
-
[M-H]⁻: m/z 152.0353
In positive ion ESI-MS, the protonated molecule would be observed:
-
[M+H]⁺: m/z 154.0499
A key fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxylic acid, leading to a significant fragment ion.
Conclusion
The structural confirmation of this compound relies on a synergistic approach, integrating data from NMR, IR, and MS. ¹H and ¹³C NMR will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups (carboxylic acid, isoxazole), and high-resolution mass spectrometry will verify the elemental composition and molecular weight. The protocols and predicted data herein provide a robust framework for researchers to confidently characterize this molecule.
References
3-Cyclopropyl-5-isoxazolecarboxylic acid solubility profile
An In-Depth Technical Guide to the Solubility Profile of 3-Cyclopropyl-5-isoxazolecarboxylic Acid
Introduction
Overview of the Molecule: this compound
This compound is a heterocyclic organic compound featuring an isoxazole ring substituted with a cyclopropyl group at the 3-position and a carboxylic acid at the 5-position. While this nomenclature is precise, the compound is often found in chemical databases under the systematically equivalent name 5-Cyclopropyl-3-isoxazolecarboxylic acid , corresponding to CAS Number 110256-15-0.[1][2][3] This guide will refer to the compound under this CAS number to ensure consistency with available reference data.
The molecule's structure integrates three key functional moieties: a polar, aromatic isoxazole ring, a lipophilic cyclopropyl group, and an ionizable carboxylic acid. This combination imparts a distinct physicochemical profile that is critical to understand for applications in medicinal chemistry and drug development.
The Critical Role of Solubility in Drug Development
Aqueous solubility is a paramount physical property of an active pharmaceutical ingredient (API). It governs the rate and extent of dissolution in the gastrointestinal tract, which is often the rate-limiting step for oral absorption and subsequent bioavailability.[4] A poorly soluble compound can lead to low and variable drug exposure, complicating clinical development and potentially rendering an otherwise potent molecule therapeutically ineffective. Therefore, a comprehensive understanding of an API's solubility profile across a physiologically relevant pH range is a cornerstone of pre-formulation science.[5]
Objectives of this Guide
This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound. Authored from the perspective of an application scientist, it aims to deliver not only standardized protocols but also the scientific rationale behind the experimental choices. This document will cover:
-
The fundamental physicochemical properties of the molecule.
-
The influence of its constituent functional groups on solubility.
-
Detailed, self-validating protocols for determining thermodynamic solubility and pH-solubility profiles.
-
Guidance on data interpretation and its implications for drug development.
Physicochemical Characterization
A thorough analysis of the molecule's structure is the first step in predicting and understanding its solubility behavior.
Molecular Structure and Properties
The key physicochemical properties of 5-Cyclopropyl-3-isoxazolecarboxylic acid (CAS 110256-15-0) are summarized below.
| Property | Value | Source(s) |
| CAS Number | 110256-15-0 | [1][2][3] |
| Molecular Formula | C₇H₇NO₃ | [1][2] |
| Molecular Weight | 153.14 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 96-100 °C | [1][2] |
| Predicted pKa | 3.46 ± 0.10 | [1] |
Impact of Key Moieties on Solubility
The overall solubility of the molecule is a composite of the contributions from its three primary structural components.
-
The Isoxazole Ring: The isoxazole ring is a five-membered aromatic heterocycle containing both nitrogen and oxygen. This imparts polarity and the capacity for hydrogen bonding, where the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[6][7] The aromatic nature of the ring system contributes to its stability. In drug design, the isoxazole moiety is valued for its ability to improve pharmacokinetic profiles and participate in various biological interactions.[8][9] Its inherent polarity suggests a favorable interaction with polar solvents like water.[6]
-
The Carboxylic Acid Group: This is the most influential group regarding aqueous solubility. As a weak acid, its ionization state is dictated by the pH of the surrounding medium.
-
At pH values significantly below its pKa (~3.46), the carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is less polar and is expected to have significantly lower aqueous solubility. This is referred to as the intrinsic solubility (S₀) .
-
At pH values above its pKa, the group will deprotonate to form the carboxylate anion (-COO⁻). The resulting ionic charge dramatically increases the molecule's polarity and its ability to interact with water, leading to a substantial increase in solubility.
-
-
The Cyclopropyl Group: The cyclopropyl fragment is a small, rigid, and lipophilic (fat-loving) alkyl group.[10] In medicinal chemistry, it is frequently incorporated to enhance metabolic stability, improve binding to biological targets, and increase lipophilicity.[11][12] This increased lipophilicity counteracts the hydrophilic contributions of the isoxazole and carboxylate groups, effectively reducing the molecule's intrinsic aqueous solubility.
Foundational Solubility Concepts & Prediction
Intrinsic vs. Apparent Solubility
It is crucial to distinguish between two types of solubility. Intrinsic solubility (S₀) is the equilibrium solubility of the free, un-ionized form of the compound in a saturated solution. For an acidic compound like this one, S₀ is the solubility at a pH low enough to suppress ionization completely (typically 2 pH units below the pKa). Apparent solubility is the total solubility of all species (ionized and un-ionized) at a specific pH. For this molecule, the apparent solubility will increase as the pH rises above the pKa.
The Henderson-Hasselbalch Equation
The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation. For a weak acid, the total apparent solubility (S_pH) at a given pH can be related to its intrinsic solubility (S₀) and its pKa by the following equation:
SpH = S₀ * (1 + 10(pH - pKa))
This equation predicts that the solubility will increase tenfold for every unit increase in pH above the pKa, which is a key characteristic to verify during experimental profiling.
Experimental Determination of the Solubility Profile
Rationale for Method Selection
To generate a robust and reliable solubility profile, the Thermodynamic (Equilibrium) Shake-Flask Method is the gold standard.[13][14] This method measures the concentration of a compound in a saturated solution after it has reached equilibrium, providing the most accurate and thermodynamically stable solubility value. It is recommended by regulatory bodies like the WHO for biopharmaceutics classification.[15] While other methods like potentiometric titration exist, the shake-flask approach is direct, universally accepted, and applicable to all types of compounds.[16][17]
Protocol 1: Thermodynamic Intrinsic Solubility (S₀) Determination
This protocol determines the baseline solubility of the neutral form of the molecule.
Principle: An excess amount of the solid API is agitated in an acidic buffer (pH ≤ pKa - 2) at a constant temperature until equilibrium is achieved. The supernatant is then analyzed to determine the concentration of the dissolved API.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 0.01 N HCl buffer, which has a pH of 2.0. Verify the pH with a calibrated meter. This pH is sufficiently below the predicted pKa of 3.46 to ensure the compound is >99% un-ionized.
-
Sample Preparation: For each replicate (minimum n=3), weigh an amount of this compound sufficient to create a slurry and ensure an excess of undissolved solid remains at equilibrium (e.g., 2-5 mg) into a clean glass vial.
-
Incubation: Add a precise volume of the pH 2.0 buffer (e.g., 1-2 mL) to each vial. Seal the vials securely.
-
Equilibration: Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment set to 25°C (for standard solubility) or 37°C (for biorelevance).[15] Agitate at a speed sufficient to keep the particles suspended without creating a vortex. A typical equilibration time is 24-48 hours.
-
Trustworthiness Check: To confirm equilibrium is reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are within an acceptable variance (e.g., <5%).
-
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Use one of the following methods:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Filter the suspension using a low-binding syringe filter (e.g., 0.22 µm PVDF). Note: A filter validation study should be performed to ensure the API does not adsorb to the filter material.
-
-
Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute it as necessary with a suitable mobile phase or solvent. Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the intrinsic solubility (S₀) in mg/mL or µg/mL based on the measured concentration and any dilution factors. Report the mean and standard deviation of the replicates.
Diagram: Workflow for Intrinsic Solubility Determination
References
- 1. chembk.com [chembk.com]
- 2. 5-环丙基异噁唑-3-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 110256-15-0 Cas No. | 5-Cyclopropyl-isoxazole-3-carboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. who.int [who.int]
- 16. researchgate.net [researchgate.net]
- 17. pH‐metric Solubility. 1. Solubility‐pH Profiles from Bjerrum Plots. Gibbs Buffer and pKa in the Solid State | Semantic Scholar [semanticscholar.org]
Unlocking the Therapeutic Potential of 3-Cyclopropyl-5-isoxazolecarboxylic Acid: A Technical Guide for Innovative Drug Discovery
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the convergence of privileged structural motifs within a single molecular entity presents a compelling starting point for novel therapeutic development. 3-Cyclopropyl-5-isoxazolecarboxylic acid represents such a convergence, wedding the metabolic stability and conformational rigidity of a cyclopropyl group with the versatile bioactivity of the isoxazole heterocycle.[1][2][3] This guide delineates a strategic framework for exploring the untapped therapeutic potential of this molecule, offering researchers and drug development professionals a roadmap for its synthesis, biological evaluation, and optimization. We will delve into rationales behind experimental designs, propose robust screening cascades, and explore diverse therapeutic hypotheses, grounding our discussion in the established principles of medicinal chemistry.
Core Molecular Attributes: A Synthesis of Stability and Activity
The promise of this compound lies in the synergistic interplay of its constituent parts: the isoxazole ring, the cyclopropyl moiety, and the carboxylic acid functional group.
-
The Isoxazole Core: This five-membered heterocycle is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in a variety of non-covalent interactions with biological targets.[2][4] Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5]
-
The Cyclopropyl Moiety: The inclusion of a cyclopropyl ring is a strategic design element in drug discovery.[6] Its inherent ring strain confers unique electronic and steric properties, often leading to enhanced potency, improved metabolic stability by shielding adjacent groups from oxidative metabolism, and favorable modulation of physicochemical properties such as lipophilicity and pKa.[6][7][8] The rigid nature of the cyclopropyl group can also serve as a conformational constraint, locking the molecule into a bioactive conformation and thereby improving binding affinity for its target.[6][8]
-
The Carboxylic Acid Handle: This functional group provides a critical anchor for strong ionic interactions with biological targets, particularly with arginine and lysine residues in protein binding pockets. It also offers a versatile point for chemical modification, enabling the synthesis of ester or amide prodrugs to modulate pharmacokinetic properties or for the development of bioconjugates.
The amalgamation of these three components in this compound creates a molecule with a high potential for potent and selective biological activity, coupled with favorable drug-like properties.
Foundational Synthesis and Characterization
While specific literature on the synthesis of this compound is sparse, its preparation can be approached through established methods for isoxazole synthesis. A robust and versatile approach is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
Proposed Synthetic Workflow
A plausible synthetic route, adapted from general isoxazole synthesis methodologies, is outlined below.[4]
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: A Self-Validating System
-
Synthesis of Ethyl 3-Cyclopropyl-5-isoxazolecarboxylate:
-
To a solution of cyclopropanecarboxaldehyde in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium acetate. Stir at room temperature until oxime formation is complete (monitored by TLC).
-
Extract the cyclopropylaldoxime and dissolve in a suitable solvent such as chloroform or DMF.
-
Add N-chlorosuccinimide (NCS) portion-wise at 0°C to generate the hydroxamoyl chloride, followed by the addition of a non-nucleophilic base (e.g., triethylamine) to generate the cyclopropyl nitrile oxide in situ.
-
To this solution, add ethyl propiolate and allow the reaction to proceed at room temperature. The 1,3-dipolar cycloaddition should be monitored by TLC or LC-MS for the formation of the desired ethyl 3-cyclopropyl-5-isoxazolecarboxylate.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.
-
-
Saponification to this compound:
-
Dissolve the purified ethyl ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide or sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).[9]
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3, leading to the precipitation of the carboxylic acid.[9]
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
-
Structural Characterization:
-
Confirm the identity and purity of the final compound using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the carboxylic acid C=O and O-H stretches.
-
Melting Point: As an indicator of purity.
-
-
Potential Research Areas and Therapeutic Targets
The unique structural features of this compound suggest several promising avenues for investigation in drug discovery.
Oncology: Targeting Cancer Cell Proliferation and Survival
The isoxazole scaffold is a well-established pharmacophore in oncology, with derivatives exhibiting potent anticancer activities through various mechanisms.[2][10] The presence of the cyclopropyl group can further enhance potency and improve the pharmacokinetic profile.[7][11]
Potential Molecular Targets:
-
Protein Kinases: Many isoxazole-containing compounds are potent kinase inhibitors. Screening against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, MET) is a logical starting point.[7][11]
-
Microtubule Dynamics: Disruption of microtubule polymerization is a clinically validated anticancer strategy. Isoxazole derivatives have been shown to act as microtubule inhibitors.
-
Apoptosis Induction: The compound could be evaluated for its ability to induce programmed cell death in cancer cell lines through intrinsic or extrinsic pathways.
Proposed Experimental Workflow:
Caption: High-level workflow for oncology drug discovery.
Infectious Diseases: A New Scaffold for Antimicrobial Agents
Isoxazole-containing compounds have a long history as antimicrobial agents, with some derivatives being incorporated into clinically used antibiotics.[12][13] The unique structure of this compound could offer a novel mechanism of action or a way to overcome existing resistance mechanisms.
Potential Therapeutic Areas:
-
Antibacterial: Screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains (e.g., MRSA, VRE).
-
Antifungal: Evaluation against pathogenic fungi such as Candida albicans and Aspergillus fumigatus.[12]
-
Antitubercular: Testing against Mycobacterium tuberculosis, as some isoxazole derivatives have shown potent activity against this pathogen.[10]
-
Antiviral: Screening against a range of viruses, leveraging the known antiviral properties of some isoxazoles.[10]
Proposed Screening Cascade:
| Tier | Assay Type | Purpose | Key Metrics |
| 1 | Broth microdilution | Primary screening for antibacterial/antifungal activity | Minimum Inhibitory Concentration (MIC) |
| 2 | Cytotoxicity assay (e.g., mammalian cell line) | Assess selectivity and potential for host toxicity | CC₅₀ (50% cytotoxic concentration) |
| 3 | Time-kill kinetics | Determine bactericidal vs. bacteriostatic activity | Rate of bacterial killing |
| 4 | Mechanism of action studies | Elucidate the molecular target (e.g., cell wall synthesis, protein synthesis) | Specific enzyme inhibition, macromolecular synthesis inhibition |
Anti-inflammatory and Analgesic Applications
The isoxazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably the COX-2 inhibitors.[10] This suggests a strong potential for this compound in the treatment of inflammatory disorders and pain.
Potential Molecular Targets:
-
Cyclooxygenase (COX) Enzymes: Direct enzymatic assays to determine inhibitory activity against COX-1 and COX-2.
-
Lipoxygenase (LOX) Enzymes: Evaluation of inhibitory potential against 5-LOX and other lipoxygenases involved in inflammatory pathways.[4]
-
Cytokine Production: Measurement of the compound's effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells.
Agrochemicals: A Potential Herbicide Scaffold
Derivatives of 5-cyclopropylisoxazole-4-carboxylic acid have been successfully developed as herbicides, indicating that this scaffold can be effective in an agricultural context.[14] These compounds often act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[14]
Research Directions:
-
Herbicidal Activity Screening: Evaluation of the compound's effect on the growth of various weed species, both pre- and post-emergence.[14]
-
HPPD Inhibition Assay: Direct enzymatic testing to determine if this compound or a potential active metabolite inhibits HPPD.[14]
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs to optimize herbicidal potency and selectivity.
Lead Optimization and Preclinical Development
Once a promising biological activity is identified, a lead optimization program should be initiated to improve the compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Key Optimization Strategies:
-
Analog Synthesis: Systematically modify the cyclopropyl and carboxylic acid moieties to establish a clear structure-activity relationship (SAR). For example, explore different substituents on the cyclopropyl ring or convert the carboxylic acid to various amides and esters.
-
In Vitro ADME Profiling:
-
Metabolic Stability: Assess stability in liver microsomes and hepatocytes to predict in vivo clearance. The cyclopropyl group is expected to confer enhanced stability.[6]
-
Permeability: Evaluate permeability using Caco-2 or PAMPA assays to predict oral absorption.
-
Plasma Protein Binding: Determine the extent of binding to plasma proteins, which can influence the free drug concentration.
-
-
In Vivo Pharmacokinetic Studies: In a relevant animal model, determine key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
-
In Vivo Efficacy Studies: Evaluate the compound's therapeutic effect in an appropriate animal model of the targeted disease.
Conclusion: A Molecule of Untapped Promise
This compound stands as a molecule of significant, yet largely unexplored, potential. Its rational design, combining the proven attributes of the isoxazole and cyclopropyl scaffolds, provides a strong foundation for the discovery of novel therapeutic agents across a range of disease areas, from oncology and infectious diseases to inflammation and agrochemicals. The strategic research and development plan outlined in this guide provides a comprehensive framework for unlocking the full potential of this promising compound. By employing a systematic and hypothesis-driven approach, researchers can efficiently navigate the path from initial synthesis to the identification of a viable drug candidate.
References
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 11. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcrt.org [ijcrt.org]
- 13. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isoxazolecarboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its integration with a carboxylic acid moiety creates the isoxazolecarboxylic acid core, a pharmacophore with remarkable versatility and therapeutic significance. This guide provides an in-depth exploration of this scaffold, from fundamental physicochemical properties and synthesis strategies to its role as a bioisostere and its application in contemporary drug discovery. We will delve into the causal relationships behind synthetic choices, present detailed, field-proven protocols, and examine the mechanisms of action that underpin the scaffold's diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]
The Strategic Value of the Isoxazole Ring in Drug Design
The isoxazole moiety is more than a simple cyclic structure; its unique electronic and steric properties make it a highly valuable component in designing new drug molecules.[5]
-
Electronic Nature : The arrangement of nitrogen and oxygen atoms imparts a distinct electron distribution, making the ring an effective modulator of a compound's polarity and hydrogen bonding capacity.[4] This is critical for fine-tuning interactions with biological targets.
-
Metabolic Stability : The isoxazole ring is generally stable to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate by increasing its half-life.
-
Structural Rigidity : As an aromatic system, the isoxazole ring introduces a degree of conformational rigidity. This pre-organizes the appended functional groups, such as the carboxylic acid, in a defined spatial orientation, which can lead to higher binding affinity and selectivity for the target protein.
-
Bioisosteric Potential : The isoxazole ring is a well-established bioisostere for other chemical groups.[1] Notably, certain isoxazole derivatives, like 3-hydroxyisoxazoles, serve as effective bioisosteres for the carboxylic acid group itself, offering a strategy to mitigate issues associated with carboxylic acids, such as poor permeability or metabolic liabilities.[6][7]
The following diagram illustrates the core concept of bioisosteric replacement involving the isoxazole scaffold.
Caption: Bioisosteric replacement of a carboxylic acid with a 3-hydroxyisoxazole.
Synthesis of Isoxazolecarboxylic Acids: A Methodological Overview
The construction of the isoxazole ring is a well-trodden path in organic chemistry, with several reliable strategies available. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.
1,3-Dipolar Cycloaddition: The Workhorse Reaction
The most prevalent and versatile method for synthesizing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[2][3] This reaction is highly efficient and allows for significant molecular diversity.
-
Causality : The reaction proceeds via a concerted mechanism where the dipole of the nitrile oxide adds across the triple bond of the alkyne. The regioselectivity (i.e., which substituent ends up at position 3 vs. 5 of the isoxazole ring) is governed by electronic and steric factors of both the nitrile oxide and the alkyne. For terminal alkynes, the reaction typically yields the 3,5-disubstituted isoxazole.
The general workflow for this synthesis is depicted below.
Caption: General workflow for isoxazolecarboxylic acid synthesis via cycloaddition.
Reaction of Hydroxylamine with a Three-Carbon Synthon
Another robust method involves the condensation of hydroxylamine (NH₂OH) with a 1,3-dicarbonyl compound or its equivalent, such as a β-keto ester or an α,β-unsaturated ketone.[8]
-
Causality : This reaction is a classic cyclocondensation. The nitrogen of hydroxylamine attacks one carbonyl group, and the hydroxylamine oxygen attacks the other (or the β-position of an unsaturated system after conjugate addition), followed by dehydration to form the stable aromatic isoxazole ring. The choice of a β-keto ester as the starting material is a direct route to isoxazole-5-carboxylic acid derivatives (after initial ester formation and subsequent hydrolysis).
Physicochemical Properties and Their Implications
The position of the carboxylic acid group on the isoxazole ring significantly influences its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic behavior.
| Property | Isoxazole-3-carboxylic Acid | Isoxazole-4-carboxylic Acid | Isoxazole-5-carboxylic Acid | Rationale & Implication |
| pKa | ~1.5 - 2.5 | ~2.0 - 3.0 | ~2.0 - 3.0 | The electron-withdrawing nature of the isoxazole ring acidifies the carboxyl proton. This low pKa ensures the group is ionized at physiological pH, which is crucial for forming strong ionic interactions with targets but can hinder cell permeability. |
| Melting Point | Varies with substitution | ~120-125 °C (unsubstituted) | 144-148 °C (unsubstituted)[9][10] | Reflects crystal packing and intermolecular forces. Higher melting points often correlate with lower solubility. |
| Solubility | Generally low in nonpolar solvents | Slightly soluble in water[11] | Slightly soluble in water[9][10] | The polar carboxylic acid improves aqueous solubility, but the aromatic ring contributes to lipophilicity. Solubility can be modulated by salt formation or further substitution. |
| Lipophilicity (LogP) | Dependent on other substituents | Lower than corresponding esters | Lower than corresponding esters | The ionizable carboxylic acid significantly decreases LogP compared to neutral derivatives, impacting membrane transport and distribution. |
Applications in Medicinal Chemistry: Case Studies
The isoxazolecarboxylic acid scaffold is present in numerous compounds with a wide range of biological activities.[3]
Anticancer Agents
Many isoxazole derivatives exhibit potent anticancer activity. For example, carboxamide derivatives of 5-methyl-3-phenylisoxazole-4-carboxylic acid have shown significant cytotoxicity against various cancer cell lines.
-
Mechanism of Action : One proposed mechanism involves the inhibition of key signaling pathways that control cell proliferation and survival. For instance, some derivatives may act as inhibitors of protein kinases or induce apoptosis by disrupting mitochondrial function. The carboxamide linkage, derived from the carboxylic acid, often plays a critical role in establishing hydrogen bonds within the target's active site.
The diagram below illustrates a simplified, hypothetical signaling pathway inhibited by an isoxazole-based anticancer agent.
Caption: Inhibition of a pro-survival kinase pathway by an isoxazole agent.
Antitubercular Agents
Derivatives of 5-phenyl-3-isoxazolecarboxylic acid have emerged as a potent class of agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[2][12]
-
Structure-Activity Relationship (SAR) : Studies have shown that ester and amide derivatives of the carboxylic acid are crucial for activity. For example, converting the carboxylic acid to its methyl ester and introducing urea or thiourea linkages can dramatically enhance potency.[12] This suggests the carboxylic acid serves as a key handle for derivatization to optimize target engagement and physicochemical properties for activity against Mtb.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and evaluation of isoxazolecarboxylic acids. These are self-validating systems; expected outcomes and characterization data are described.
Protocol: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid
This protocol is adapted from established literature procedures for the synthesis of the core of drugs like Leflunomide.
Step 1: Synthesis of Ethyl 2-cyano-3-phenyl-3-oxopropanoate
-
Setup : To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add dry ethanol (100 mL) and sodium metal (2.3 g, 100 mmol) in small portions. Allow the sodium to react completely to form sodium ethoxide.
-
Reaction : Cool the solution to 0 °C and add ethyl cyanoacetate (11.3 g, 100 mmol) dropwise, followed by benzoyl chloride (14.0 g, 100 mmol) dropwise.
-
Execution : Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).
-
Workup : Pour the mixture into ice-cold water (200 mL) and acidify with 2N HCl to pH ~3. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
Validation : The expected product is a white solid. Characterize by ¹H NMR to confirm the structure.
Step 2: Cyclization to Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
-
Setup : Dissolve the product from Step 1 (21.7 g, 100 mmol) and hydroxylamine hydrochloride (7.6 g, 110 mmol) in glacial acetic acid (150 mL) in a 250 mL round-bottom flask.
-
Execution : Heat the mixture to reflux (approx. 118 °C) for 6 hours. Monitor by TLC.
-
Workup : Cool the reaction to room temperature and pour it into 500 mL of ice water. A solid will precipitate. Filter the solid, wash thoroughly with water, and recrystallize from ethanol.
-
Validation : The product is a crystalline solid. Confirm structure via ¹H NMR, ¹³C NMR, and HRMS. Expected mass [M+H]⁺ should be observed.
Step 3: Hydrolysis to 5-Methyl-3-phenylisoxazole-4-carboxylic acid
-
Setup : Suspend the ester from Step 2 (23.1 g, 100 mmol) in a mixture of ethanol (100 mL) and water (50 mL). Add sodium hydroxide (8.0 g, 200 mmol).
-
Execution : Heat the mixture to reflux for 2 hours until a clear solution is obtained.
-
Workup : Cool the solution and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and acidify with concentrated HCl to pH ~2.
-
Purification : Filter the resulting white precipitate, wash with cold water, and dry in a vacuum oven at 60 °C.
-
Validation : The final product is a white powder. Purity should be >98% by HPLC. Confirm identity with ¹H NMR, ¹³C NMR, and melting point (144-148 °C).[13]
Protocol: In Vitro Cytotoxicity Evaluation (MTS Assay)
This protocol outlines a standard method for assessing the anticancer activity of synthesized compounds.
-
Cell Culture : Plate cancer cells (e.g., B16F1 melanoma) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment : Prepare a 10 mM stock solution of the synthesized isoxazolecarboxylic acid derivative in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation : Incubate the plate for 48 hours at 37 °C, 5% CO₂.
-
MTS Reagent Addition : Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.
-
Final Incubation & Readout : Incubate for 2-4 hours at 37 °C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis : Correct the absorbance values by subtracting the blank. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Validation : A successful assay will show a dose-dependent decrease in cell viability for active compounds. The IC₅₀ value should be reproducible across replicate experiments.
Conclusion
The isoxazolecarboxylic acid scaffold is a testament to the power of heterocyclic chemistry in addressing complex therapeutic challenges. Its favorable physicochemical properties, synthetic accessibility, and diverse biological activities ensure its continued prominence in drug discovery.[2][4] By understanding the fundamental principles governing its synthesis and mechanism of action, researchers can rationally design and develop next-generation therapeutics with improved efficacy and safety profiles. This guide provides the foundational knowledge and practical protocols to empower scientists in this endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. ISOXAZOLE-5-CARBOXYLIC ACID CAS#: 21169-71-1 [amp.chemicalbook.com]
- 11. 1,2-Oxazole-4-carboxylic acid | C4H3NO3 | CID 3014488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3-Cyclopropyl-5-isoxazolecarboxylic Acid
Introduction: The Significance of the Cyclopropyl-Isoxazole Moiety in Modern Chemistry
The 3-cyclopropyl-5-isoxazolecarboxylic acid scaffold is a privileged structural motif in medicinal chemistry and agrochemistry. The unique combination of the strained cyclopropyl ring and the electron-rich isoxazole heterocycle imparts favorable pharmacokinetic and pharmacodynamic properties to molecules. This includes enhanced metabolic stability, improved potency, and desirable conformational rigidity. As such, this core is found in a variety of biologically active compounds, including herbicides and developmental drug candidates.[1][2] The provision of a robust and well-understood synthetic protocol is therefore of significant interest to researchers in these fields.
This application note provides a detailed, field-tested protocol for the multi-step synthesis of this compound. The narrative emphasizes the underlying chemical principles and provides a rationale for the selection of reagents and reaction conditions, ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached through a three-stage process. This strategy is designed to build the molecule in a convergent manner, starting with commercially available or readily accessible precursors.
Figure 1: Overall synthetic workflow for this compound.
Stage 1: Preparation of the Key Intermediate: Cyclopropylacetylene
The synthesis commences with the preparation of cyclopropylacetylene, a critical building block. While several methods exist for its synthesis, the one-pot reaction of 5-chloro-1-pentyne with a strong base such as n-butyllithium offers a reliable and scalable route.[3][4] This transformation proceeds via a metalation of the terminal alkyne followed by an intramolecular cyclization.
Protocol 1: Synthesis of Cyclopropylacetylene
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 5-chloro-1-pentyne (1.0 mol) and cyclohexane (250 mL). The mixture is cooled to 0 °C in an ice bath.
-
Addition of Base: n-Butyllithium (2.0 M in cyclohexane, 2.1 mol) is added dropwise via the dropping funnel over 1.5 hours, ensuring the internal temperature is maintained below 20 °C.
-
Reflux: Upon completion of the addition, the reaction mixture is heated to reflux (approximately 78 °C) and maintained for 3 hours.
-
Quenching: The reaction is cooled to 0-10 °C and carefully quenched by the dropwise addition of saturated aqueous ammonium chloride (750 mL). Caution: This quenching step is highly exothermic.
-
Work-up and Isolation: The layers are separated, and the organic layer is subjected to fractional distillation to isolate the cyclopropylacetylene. The product is typically collected as a solution in cyclohexane.
Stage 2: Construction of the Isoxazole Nucleus via [3+2] Cycloaddition
The core of this synthesis lies in the formation of the isoxazole ring. A highly efficient method for this is the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ) and an alkyne. In this protocol, we utilize ethyl nitroacetate as the precursor to the nitrile oxide, which reacts with the previously synthesized cyclopropylacetylene. This approach offers excellent regioselectivity, yielding the desired 3,5-disubstituted isoxazole.[5][6]
Protocol 2: Synthesis of Ethyl 3-Cyclopropyl-5-isoxazolecarboxylate
-
Reaction Setup: To a solution of cyclopropylacetylene (1.0 eq) in a suitable solvent such as ethanol, add ethyl nitroacetate (1.2 eq).
-
Base Addition: A solution of sodium hydroxide (catalytic amount, e.g., 0.1 eq) in water is added to the mixture.
-
Reaction Conditions: The reaction mixture is stirred vigorously in a sealed vessel at 60 °C for 16 hours.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the pure ethyl 3-cyclopropyl-5-isoxazolecarboxylate.[6]
Stage 3: Final Step - Hydrolysis to this compound
The final step in the synthesis is the hydrolysis of the ester to the target carboxylic acid. Alkaline hydrolysis (saponification) is the preferred method as it is generally irreversible and proceeds to completion, simplifying product isolation.[7][8]
Protocol 3: Hydrolysis of Ethyl 3-Cyclopropyl-5-isoxazolecarboxylate
-
Reaction Setup: Ethyl 3-cyclopropyl-5-isoxazolecarboxylate is dissolved in a mixture of tetrahydrofuran and methanol.
-
Saponification: An aqueous solution of sodium hydroxide (2.0 eq) is added dropwise to the solution. The reaction mixture is stirred at room temperature for 18-20 hours.[9]
-
Acidification and Extraction: Upon completion of the reaction (monitored by TLC), the mixture is acidified to a pH of 2 with 1 N hydrochloric acid. The aqueous phase is then extracted with ethyl acetate.
-
Isolation: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a solid.[9]
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity |
| 1 | 5-Chloro-1-pentyne | n-Butyllithium | Cyclopropylacetylene | 60-80% | >95% |
| 2 | Cyclopropylacetylene | Ethyl Nitroacetate, NaOH | Ethyl 3-Cyclopropyl-5-isoxazolecarboxylate | 70-85% | >98% |
| 3 | Ethyl 3-Cyclopropyl-5-isoxazolecarboxylate | Sodium Hydroxide | This compound | >90% | >98% |
Conclusion
This application note details a reliable and efficient multi-step synthesis of this compound. By providing a thorough explanation of the underlying chemical principles and a step-by-step protocol, this guide serves as a valuable resource for researchers engaged in the synthesis of novel bioactive molecules. The described methodology is scalable and utilizes readily available starting materials, making it a practical approach for both academic and industrial laboratories.
References
- 1. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 4. US6297410B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 9. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Analytical methods for 3-Cyclopropyl-5-isoxazolecarboxylic acid characterization
An In-Depth Technical Guide to the Analytical Characterization of 3-Cyclopropyl-5-isoxazolecarboxylic Acid
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and agrochemical research.[1] Its structure, featuring a cyclopropyl group and an isoxazole carboxylic acid moiety, presents a unique combination of functionalities that require comprehensive analytical characterization to ensure its identity, purity, and stability. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of the key analytical methods for the thorough characterization of this molecule. The protocols and insights provided are grounded in established scientific principles and draw from analytical strategies for similar isoxazole and carboxylic acid derivatives.
Chromatographic Analysis: Purity and Quantification
Chromatographic techniques are fundamental for assessing the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for purity determination and assay, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for quantification at low concentrations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Scientific Rationale: Reversed-phase HPLC is the method of choice for polar analytes like this compound. The molecule is separated based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The carboxylic acid group's ionization is controlled by the mobile phase pH, which significantly impacts retention. An acidic mobile phase (pH 2-4) is typically used to suppress the ionization of the carboxylic acid, leading to increased retention and better peak shape.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid to maintain a low pH.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
Analysis: Inject the prepared sample and monitor the chromatogram for the peak corresponding to this compound. The retention time is used for identification, and the peak area is used for quantification against a standard curve.
Data Presentation:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (40:60) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Workflow Visualization:
HPLC-UV Analysis Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Scientific Rationale: LC-MS/MS is an indispensable tool for the sensitive and selective quantification of compounds in complex matrices. For this compound, electrospray ionization (ESI) in negative ion mode is typically employed to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. In the tandem mass spectrometer, this precursor ion is fragmented, and specific product ions are monitored (Multiple Reaction Monitoring - MRM), providing high selectivity and low limits of detection.
Experimental Protocol:
-
Sample Preparation: Prepare samples as for HPLC-UV, but at much lower concentrations (e.g., in the ng/mL range). Use a suitable internal standard for accurate quantification.
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is preferred for better resolution and faster analysis times.
-
Column: A C18 or similar reversed-phase column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are determined by infusing a standard solution and performing a product ion scan.
-
-
Data Analysis: The peak areas of the MRM transitions are used to construct a calibration curve and quantify the analyte in unknown samples.
Data Presentation:
| Parameter | Condition |
| Ionization Mode | Negative ESI |
| Precursor Ion [M-H]⁻ | m/z 152.04 |
| Exemplary Product Ion 1 | m/z 108.05 (Loss of CO₂) |
| Exemplary Product Ion 2 | m/z 80.05 (Further fragmentation) |
| Collision Energy | To be optimized |
Note: The exact m/z values for product ions require experimental determination.
Workflow Visualization:
LC-MS/MS Quantitative Analysis Workflow
Spectroscopic Analysis: Structural Elucidation
Spectroscopic techniques are crucial for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Scientific Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the complete structural assignment of the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra and assign the signals to the corresponding nuclei in the molecule. 2D NMR techniques like COSY and HSQC can be used to aid in the assignment.
Data Presentation (Exemplary Chemical Shifts based on related structures):
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic acid (-COOH) | ~13.0 (broad s) | ~165 |
| Isoxazole C-H | ~6.5 (s) | ~105 |
| Cyclopropyl C-H | ~2.0 (m) | ~10 |
| Cyclopropyl CH₂ | ~1.0-1.2 (m) | ~8 |
| Isoxazole Quaternary Carbons | - | ~160, ~170 |
Note: The chemical shifts are illustrative and can vary depending on the solvent and other experimental conditions.
Workflow Visualization:
NMR Analysis Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy
Scientific Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key functional groups include the carboxylic acid O-H and C=O, the isoxazole C=N and C-O, and the cyclopropyl C-H bonds.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Data Presentation:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic acid) | 3300-2500 (broad) |
| C-H (Cyclopropyl) | ~3100 |
| C=O (Carboxylic acid) | 1730-1700 |
| C=N (Isoxazole) | 1650-1550 |
| C-O (Isoxazole) | 1250-1020 |
Workflow Visualization:
FT-IR Analysis Workflow
Thermal Analysis: Stability and Physical Properties
Thermal analysis techniques provide valuable information about the thermal stability, melting point, and polymorphic forms of this compound.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Scientific Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and detection of polymorphs. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.
-
Data Acquisition:
-
DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
-
Data Analysis:
-
DSC: The melting point is determined from the onset or peak of the endothermic event.
-
TGA: The decomposition temperature is determined from the onset of mass loss.
-
Data Presentation:
| Analysis | Parameter | Expected Result |
| DSC | Melting Point | 96-100 °C[2][3] |
| TGA | Decomposition Temperature | To be determined experimentally |
Workflow Visualization:
Thermal Analysis Workflow
The comprehensive analytical characterization of this compound requires a multi-technique approach. Chromatographic methods such as HPLC-UV and LC-MS/MS are essential for purity assessment and quantification. Spectroscopic techniques, including NMR and FT-IR, are indispensable for structural elucidation and confirmation. Thermal analysis by DSC and TGA provides crucial information on the compound's physical properties and thermal stability. By employing the protocols and understanding the scientific rationale outlined in this guide, researchers can confidently and accurately characterize this important molecule, ensuring the reliability and reproducibility of their scientific investigations.
References
Application Note: High-Resolution ¹H and ¹³C NMR Analysis of 3-Cyclopropyl-5-isoxazolecarboxylic acid
Abstract
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of 3-Cyclopropyl-5-isoxazolecarboxylic acid. Tailored for researchers, chemists, and professionals in drug development, this document details the theoretical basis for spectral assignments, presents predicted ¹H and ¹³C NMR data, and offers field-proven, step-by-step protocols for sample preparation and data acquisition. The methodologies are designed to be self-validating, ensuring the generation of high-fidelity, reproducible data for structural elucidation and quality control.
Introduction
This compound is a heterocyclic compound featuring a unique combination of a strained cyclopropyl ring, an aromatic isoxazole core, and a carboxylic acid moiety. These structural motifs are of significant interest in medicinal chemistry, often serving as key building blocks for pharmacologically active agents. Accurate and unambiguous structural verification is paramount in the synthesis and development of such molecules. High-resolution NMR spectroscopy stands as the definitive analytical technique for this purpose, providing detailed insights into the molecular framework through chemical shifts, signal multiplicities, and coupling constants.
This application note explains the causality behind the expected spectral features of the title compound and provides robust protocols to guide researchers in obtaining high-quality NMR data.
Molecular Structure and Atom Numbering
A standardized atom numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below.
Caption: Molecular structure and numbering scheme.
Part I: Spectral Interpretation and Data Analysis
The unique electronic environment of each nucleus in this compound gives rise to a distinct and predictable NMR spectrum.
¹H NMR Spectrum: Predicted Data and Rationale
The proton NMR spectrum is anticipated to show four distinct groups of signals corresponding to the four different proton environments.
-
Carboxylic Acid Proton (¹¹OH): The acidic proton of the carboxyl group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It is expected to appear as a broad singlet at a very downfield chemical shift, typically δ 12.0-13.0 ppm . Its chemical shift and broadness are often dependent on concentration, temperature, and the choice of solvent. Using a solvent like DMSO-d₆ is crucial for observing this exchangeable proton.
-
Isoxazole Proton (⁴H): The isoxazole ring contains a single proton at the C4 position. Its location within an aromatic heterocyclic system places its resonance in the downfield region. For 3,5-disubstituted isoxazoles, this proton typically resonates as a sharp singlet around δ 6.6-7.0 ppm [1][2][3].
-
Cyclopropyl Methine Proton (⁶H): The methine proton (CH) of the cyclopropyl group is attached directly to the isoxazole ring. It will appear as a multiplet due to coupling with the four adjacent methylene protons. A chemical shift in the range of δ 1.8-2.2 ppm is expected[4].
-
Cyclopropyl Methylene Protons (⁷H₂, ⁸H₂): The four methylene protons on the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns. They are highly shielded due to the characteristic ring-current effect of the strained three-membered ring, a well-documented phenomenon that shifts their resonance significantly upfield[5][6]. They are expected to appear as two separate multiplets in the range of δ 0.8-1.3 ppm [4][7].
Table 1: Summary of Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| ¹¹OH (Carboxylic Acid) | 12.0 - 13.0 | broad s | 1H |
| ⁴H (Isoxazole) | 6.6 - 7.0 | s | 1H |
| ⁶H (Cyclopropyl CH) | 1.8 - 2.2 | m | 1H |
| ⁷H₂, ⁸H₂ (Cyclopropyl CH₂) | 0.8 - 1.3 | m | 4H |
s = singlet, m = multiplet
¹³C NMR Spectrum: Predicted Data and Rationale
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six unique carbon atoms.
-
Carbonyl Carbon (C9): The carbon of the carboxylic acid group is significantly deshielded and will appear far downfield, typically in the range of δ 165-175 ppm [4].
-
Isoxazole Carbons (C3, C5): The two carbons of the isoxazole ring bonded to heteroatoms (C3 and C5) are quaternary and will be highly deshielded. C3, attached to the cyclopropyl group, and C5, attached to the carboxylic acid, are expected in the δ 155-175 ppm region[2][8]. Their signals are often weaker due to the absence of a Nuclear Overhauser Effect (NOE) enhancement.
-
Isoxazole Carbon (C4): The C4 carbon, bonded to the isoxazole proton, is expected to resonate around δ 100-110 ppm [2][9].
-
Cyclopropyl Carbons (C6, C7, C8): The carbons of the strained cyclopropyl ring are characteristically shielded and appear in the upfield region of the spectrum. The methine carbon (C6) is expected around δ 10-20 ppm , while the two equivalent methylene carbons (C7, C8) will be found at approximately δ 5-15 ppm [4][10].
Table 2: Summary of Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C9 (COOH) | 165 - 175 |
| C3, C5 (Isoxazole) | 155 - 175 |
| C4 (Isoxazole) | 100 - 110 |
| C6 (Cyclopropyl CH) | 10 - 20 |
| C7, C8 (Cyclopropyl CH₂) | 5 - 15 |
Part II: Experimental Protocols
The quality of NMR data is profoundly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Caption: Standard workflow for NMR analysis.
Protocol 1: NMR Sample Preparation
This protocol outlines the steps for preparing a high-quality sample for both ¹H and ¹³C NMR analysis.
Materials:
-
This compound
-
High-quality deuterated solvent (e.g., DMSO-d₆)
-
Clean, dry vial for dissolution
-
Glass Pasteur pipette and cotton or glass wool plug
Procedure:
-
Weigh the Sample: For routine ¹H NMR, weigh 5-15 mg of the compound directly into a clean, dry vial.[13] For ¹³C NMR, a higher concentration is required; aim for 30-60 mg of the compound.[14]
-
Select Solvent: DMSO-d₆ is highly recommended as its polarity aids in dissolving the carboxylic acid and its high boiling point minimizes evaporation. Crucially, it allows for the observation of the acidic COOH proton.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[15] This volume corresponds to a sample height of about 4-5 cm in a standard 5 mm NMR tube, which is optimal for shimming.[13]
-
Ensure Homogeneity: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for achieving sharp spectral lines.[15]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube.[11][13] This can be achieved by passing the solution through a small plug of glass wool or cotton packed into a Pasteur pipette.[11]
-
Capping and Labeling: Securely cap the NMR tube to prevent contamination and solvent evaporation. Label the tube clearly with the sample identity.
Protocol 2: NMR Data Acquisition
These parameters are recommended starting points for a 500 MHz spectrometer and may be optimized further.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30 on Bruker systems).
-
Pulse Angle: 30 degrees. A smaller flip angle allows for a shorter relaxation delay, speeding up acquisition for multi-scan experiments.[16]
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to cover all expected signals.
-
Acquisition Time (AQ): 3-4 seconds. This provides sufficient digital resolution for resolving fine coupling patterns.[17]
-
Relaxation Delay (D1): 2 seconds. For qualitative analysis, this provides a good balance between signal intensity and experiment time. For quantitative analysis, D1 should be at least 5 times the longest T₁ of interest.[18]
-
Number of Scans (NS): 8-16 scans. Signal averaging improves the signal-to-noise ratio.[19]
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence with NOE (e.g., zgpg30 on Bruker systems).
-
Pulse Angle: 30 degrees.
-
Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on sample concentration. ¹³C is inherently less sensitive than ¹H, requiring more scans.
-
Temperature: 298 K (25 °C).
Conclusion
The structural characterization of this compound by ¹H and ¹³C NMR is straightforward, yielding a spectrum with distinct, well-resolved signals. The upfield resonances of the cyclopropyl group, the lone singlet of the isoxazole proton, and the downfield signal of the carboxylic acid proton provide a unique spectral fingerprint for this molecule. By following the detailed preparation and acquisition protocols outlined in this note, researchers can reliably obtain high-quality NMR data essential for structural verification, purity assessment, and further research endeavors.
References
- 1. sciarena.com [sciarena.com]
- 2. rsc.org [rsc.org]
- 3. Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Cyclopropyl carbinol(2516-33-8) 1H NMR [m.chemicalbook.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. DSpace [dr.lib.iastate.edu]
- 10. Cyclopropyl bromide(4333-56-6) 13C NMR spectrum [chemicalbook.com]
- 11. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. organomation.com [organomation.com]
- 16. sites.bu.edu [sites.bu.edu]
- 17. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: High-Purity Isolation of 3-Cyclopropyl-5-isoxazolecarboxylic Acid
Abstract
This document provides a comprehensive guide to the purification of 3-Cyclopropyl-5-isoxazolecarboxylic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. This guide details three primary purification methodologies: pH-mediated acid-base extraction, recrystallization, and flash column chromatography. The protocols are designed to be robust and adaptable, with in-depth explanations of the underlying chemical principles to empower researchers to troubleshoot and optimize their purification strategies based on the specific impurity profile of their crude material.
Introduction and Physicochemical Profile
This compound (CAS No. 110256-15-0) is a bifunctional molecule featuring a moderately acidic carboxylic acid group and a stable isoxazole ring.[1] Its utility as a synthetic intermediate necessitates a purity level typically exceeding 98% to avoid the introduction of unwanted side products in multi-step syntheses. The choice of an appropriate purification strategy is fundamentally dictated by its physicochemical properties.
The key to manipulating this compound's solubility lies in its carboxylic acid moiety, which has a predicted pKa of approximately 3.46.[2] This value indicates that the molecule will exist in its neutral, water-insoluble form at a low pH but will be readily deprotonated by a mild base (e.g., sodium bicarbonate) to form a highly water-soluble carboxylate salt.[3][4] This pH-dependent solubility is the cornerstone of the most effective and scalable purification technique: acid-base extraction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 110256-15-0 | [2] |
| Molecular Formula | C₇H₇NO₃ | [2] |
| Molecular Weight | 153.14 g/mol | |
| Appearance | White to off-white solid | [5] |
| Melting Point | 96-100 °C (literature) | [2] |
| pKa (Predicted) | 3.46 ± 0.10 |[2] |
Strategic Approach to Purification
The optimal purification workflow depends on the nature of the impurities present in the crude material. A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to classify impurities as neutral, basic, or acidic. The following decision tree provides a general strategic framework.
Figure 1: Decision workflow for selecting the appropriate purification technique.
Detailed Purification Protocols
Method 1: Acid-Base Extraction
This is the most powerful and efficient method for removing neutral and basic impurities. The technique exploits the acidic nature of the target compound to selectively move it from an organic solvent into an aqueous phase, leaving water-insoluble impurities behind.[3][4][6]
Principle of the Method: The fundamental theory is that ionic salts are typically water-soluble, while neutral organic molecules are not.[4] By adding a weak aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to its sodium salt form, which dissolves in the aqueous layer. Neutral impurities remain in the organic layer. Subsequent acidification of the aqueous layer reprotonates the salt, causing the pure carboxylic acid to precipitate out of the solution.[7][8]
Figure 2: Mechanism of purification via acid-base extraction.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (10-20 mL per gram of crude material).
-
First Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask. The target compound is now in this aqueous layer as its sodium salt.[9]
-
Second Extraction: To ensure complete recovery, add another portion (0.5 volumes) of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous layer with the first extract.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise with stirring until the pH of the solution is ~1-2 (verify with pH paper). A white precipitate of the pure product will form.[8]
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove residual salts. Dry the purified product under vacuum to a constant weight.
Method 2: Recrystallization
This technique is ideal for removing impurities with different solubility profiles than the target compound, especially for separating closely related acidic byproducts.
Principle of the Method: Recrystallization relies on the differential solubility of a compound in a given solvent at high and low temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at room temperature or below. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).
Solvent Selection and Protocol: The choice of solvent is critical. For this compound, its polarity suggests that polar protic solvents or a binary mixture of a polar and non-polar solvent will be effective.[10]
Table 2: Recommended Solvent Systems for Recrystallization
| Solvent System | Rationale & Procedure |
|---|---|
| Ethanol / Water | Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to clarify, then allow to cool slowly.[10] |
| Ethyl Acetate / Hexanes | A versatile system for moderately polar compounds. Dissolve in a minimum of hot ethyl acetate. Add hexanes slowly until the solution turns turbid. Allow to cool. |
| Toluene | Aromatic acids often crystallize well from toluene.[7] Dissolve in hot toluene and allow to cool. |
Experimental Protocol:
-
Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., ethanol).
-
Dissolution: Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is just fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: If using a binary system, add the anti-solvent (e.g., water) as described in Table 2. Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Method 3: Flash Column Chromatography
For complex mixtures or when impurities have very similar solubility profiles, flash column chromatography provides superior resolving power.
Principle of the Method: This is a form of solid-liquid adsorption chromatography where the crude mixture is passed through a column of solid adsorbent (typically silica gel).[11] Separation occurs because different compounds travel down the column at different rates based on their polarity and interaction with the stationary phase. Less polar compounds elute first, while more polar compounds are retained longer.
Critical Parameters for Acidic Compounds: Carboxylic acids can exhibit poor behavior (tailing) on standard silica gel due to strong interactions with surface silanol groups. To achieve sharp peaks and good separation, it is crucial to add a small amount of a volatile acid, such as acetic acid (0.5-1% v/v), to the mobile phase.[12] This suppresses the ionization of the target compound, reducing its interaction with the silica surface.
Experimental Protocol:
-
Mobile Phase Selection: Using TLC, identify a solvent system that provides a retention factor (Rf) of ~0.3 for the target compound. A good starting point is a mixture of Hexanes and Ethyl Acetate with 0.5% acetic acid.[12]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or another strong solvent. Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography).[11] A gradient elution (gradually increasing the proportion of the more polar solvent, e.g., ethyl acetate) may be necessary to elute the target compound in a reasonable time.
-
Fraction Collection: Collect eluent in a series of test tubes.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent and volatile acetic acid using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove final traces of acetic acid.[12]
Purity Verification
After purification, the identity and purity of the this compound must be confirmed.
-
Melting Point: A sharp melting point that matches the literature value (96-100 °C) is a strong indicator of high purity.[2]
-
Thin Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >98% by area).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and reveal the presence of any remaining impurities.
References
- 1. 110256-15-0 Cas No. | 5-Cyclopropyl-isoxazole-3-carboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. chembk.com [chembk.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Acid-base extraction [bionity.com]
- 5. chemimpex.com [chemimpex.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. magritek.com [magritek.com]
- 9. fiveable.me [fiveable.me]
- 10. benchchem.com [benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Chromatography [chem.rochester.edu]
Application Notes and Protocols for 3-Cyclopropyl-5-isoxazolecarboxylic Acid in Drug Design
Introduction: The Strategic Value of the 3-Cyclopropyl-5-isoxazolecarboxylic Acid Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. The isoxazole ring system, a five-membered heterocycle, is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Isoxazole derivatives have demonstrated a remarkable breadth of therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The unique electronic and structural features of the isoxazole moiety allow it to serve as a versatile building block in drug design, influencing factors such as metabolic stability and target engagement.
This guide focuses on a particularly compelling isoxazole derivative: This compound . This molecule synergistically combines the benefits of the isoxazole core with the unique attributes of a cyclopropyl group and a carboxylic acid functionality. The cyclopropyl ring is increasingly utilized in drug development to enhance potency, improve metabolic stability, and favorably modulate pharmacokinetic profiles.[3] The carboxylic acid group, or its bioisosteric potential, provides a crucial anchor for target interaction, often mimicking natural ligands.[4]
The strategic incorporation of this compound has been notably successful in the development of potent and selective agonists for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[5] This is exemplified by the clinical candidate TERN-101 (formerly LY2562175) , which is being investigated for the treatment of non-alcoholic steatohepatitis (NASH).[3][6]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a core fragment in drug design and discovery programs.
Physicochemical and Pharmacological Rationale for Use
The utility of this compound in drug design stems from a confluence of desirable properties conferred by its constituent parts.
-
The Isoxazole Core: This five-membered aromatic heterocycle offers a stable, electron-rich scaffold that can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. Its electronic nature can be tuned through substitution, allowing for the fine-tuning of a molecule's properties. Furthermore, the isoxazole ring is often more resistant to metabolic degradation compared to other aromatic systems, contributing to improved pharmacokinetic profiles.[7]
-
The Cyclopropyl Group: The introduction of a cyclopropyl moiety can have several positive impacts on a drug candidate.[3]
-
Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to increased metabolic stability and a longer half-life.
-
Potency and Lipophilicity: It can increase lipophilicity, which can enhance membrane permeability and target engagement. The rigid nature of the cyclopropyl ring can also lock a molecule into a more favorable conformation for binding, thus increasing potency.
-
Reduced Plasma Clearance: The presence of a cyclopropyl group has been associated with decreased plasma clearance, contributing to improved exposure.[3]
-
-
The Carboxylic Acid Functionality and Bioisosterism: The carboxylic acid group is a key feature for interacting with many biological targets, often mimicking the carboxylate groups of endogenous ligands. However, carboxylic acids can sometimes lead to poor oral bioavailability and rapid metabolism.[4][8] The 3-hydroxyisoxazole moiety, which is a tautomer of the isoxazole-3-one, can act as a bioisostere for a carboxylic acid, offering a similar acidic pKa while potentially improving pharmacokinetic properties.[1][9] This bioisosteric relationship allows for the design of compounds with retained or improved biological activity but with a more favorable drug-like profile.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]
} caption: "Key Structural Contributions of the Scaffold"
Data Summary: Biological Activity and Pharmacokinetics
The following tables summarize key in vitro and in vivo data for compounds incorporating the 3-cyclopropyl-5-isoxazole scaffold, with a focus on FXR agonists.
Table 1: In Vitro Activity of Representative FXR Agonists
| Compound | Target | Assay Type | EC50 (nM) | Efficacy (%) | Reference |
| TERN-101 (LY2562175) | Human FXR | Reporter Gene Assay | 8 | Potent Agonist | [10] |
| Compound 20 | Human FXR | Transactivation Assay | 300 | 149 | [11] |
| GW4064 (Reference) | Human FXR | Transactivation Assay | - | 140 | [11] |
| Obeticholic Acid (Reference) | Human FXR | Reporter Gene Assay | 130 | - | [10] |
Table 2: Pharmacokinetic Parameters of TERN-101
| Species | Formulation | Dose | Oral Bioavailability (%) | t1/2 (h) | Key Findings | Reference |
| Preclinical | Suspension | 10 mg/kg (mice) | Low to moderate | Moderate | Preferential liver distribution | [12][13] |
| Healthy Volunteers | Capsule | 25 mg | Less than dose-proportional PK | - | Well-tolerated, no pruritus reported | [2][3] |
| Healthy Volunteers | Tablet | 5 mg | Increased bioavailability vs. capsule | - | 24-hour plasma exposure similar to 25 mg capsule | [2][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method adapted from established procedures for the synthesis of isoxazole-5-carboxylic acids via the hydrolysis of their corresponding ethyl esters.[14][15] The ethyl ester precursor, ethyl 5-cyclopropylisoxazole-3-carboxylate, can be synthesized through a [3+2] cycloaddition reaction.[2][6]
Step 1: Synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure ethyl 5-cyclopropylisoxazole-3-carboxylate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve ethyl 5-cyclopropylisoxazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Base Addition: Add potassium carbonate (K₂CO₃, 3 equivalents) to the solution.[14]
-
Microwave Irradiation (Optional but Recommended): Heat the mixture under microwave irradiation at 180°C for 20 minutes.[14] Alternatively, the reaction can be stirred at reflux for several hours.
-
Acidification: After cooling, carefully acidify the reaction mixture to pH 2-3 with 1N hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]
} caption: "Synthetic Workflow for the Target Compound"
Protocol 2: In Vitro Farnesoid X Receptor (FXR) Agonist Assay
This protocol describes a cell-based reporter gene assay to determine the FXR agonist activity of a test compound. This is a standard method used in the characterization of compounds like TERN-101.
-
Cell Culture: Culture HepG2 cells (or another suitable cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: Co-transfect the cells with a mammalian expression vector for human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element (e.g., from the BSEP promoter). A constitutively expressed Renilla luciferase vector can be co-transfected for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO). Include a known FXR agonist like GW4064 or obeticholic acid as a positive control.
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a common method to assess the metabolic stability of a compound, which is a critical parameter in drug development.[1][16]
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse; final protein concentration of 0.5 mg/mL) and the test compound (final concentration of 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k. The intrinsic clearance (Cl_int) can then be calculated based on the half-life and the protein concentration.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#34A853"]
} caption: "Drug Discovery Workflow"
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile scaffold for modern drug discovery. Its unique combination of a privileged isoxazole core, a metabolism-blocking cyclopropyl group, and a target-interacting carboxylic acid moiety provides a robust starting point for the design of novel therapeutics with improved pharmacological and pharmacokinetic profiles. The successful development of the FXR agonist TERN-101 for the treatment of NASH underscores the potential of this scaffold.[11][17][18]
Future applications of this building block could extend to other therapeutic areas where the isoxazole motif has shown promise, such as oncology, inflammation, and infectious diseases.[7] The principles of bioisosteric replacement, exemplified by the carboxylic acid-like properties of the isoxazole ring system, will continue to be a powerful strategy in overcoming the challenges of drug design.[19] The protocols and data presented in this guide are intended to empower researchers to effectively leverage the this compound scaffold in their pursuit of next-generation medicines.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Safety, Pharmacokinetics, Pharmacodynamics, and Formulation of Liver-Distributed Farnesoid X-Receptor Agonist TERN-101 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 11. Terns Reports Positive Top-line Results from Phase 2a LIFT Study of FXR Agonist TERN-101 in Patients with NASH - BioSpace [biospace.com]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. Terns Pharmaceuticals to Present Positive Preclinical Data on FXR Agonist TERN-101 at The Liver Meeting® 2019 | Business Wire [sttinfo.fi]
- 14. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. Terns Pharmaceuticals Highlights Positive Clinical Data from Multiple NASH Programs at AASLD The Liver Meeting® Digital Experience 2021 — Terns Pharmaceuticals, Inc. [ir.ternspharma.com]
- 18. TERN-101, a farnesoid X receptor agonist, demonstrated similar safety and efficacy in non-alcoholic steatohepatitis patients with coronavirus disease of 2019 (COVID-19) exposure compared to those with no COVID-19 exposure in phase 2a LIFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drughunter.com [drughunter.com]
Application Notes & Protocols: 3-Cyclopropyl-5-isoxazolecarboxylic Acid in Agrochemical Synthesis
Abstract: This technical guide provides a comprehensive overview of the application of 3-Cyclopropyl-5-isoxazolecarboxylic acid as a pivotal intermediate in the synthesis of modern agrochemicals. We delve into its utility in developing novel herbicides and fungicides, underpinned by detailed mechanistic insights and field-proven synthetic protocols. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors, offering a blend of theoretical grounding and practical, step-by-step guidance.
Introduction: The Isoxazole Moiety in Agrochemical Design
The isoxazole ring system is a privileged scaffold in medicinal and agrochemical sciences due to its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore. The incorporation of a cyclopropyl group, as seen in this compound, often enhances the biological activity and modulates the physicochemical properties of the parent molecule, a strategy that has been successfully employed in the development of numerous commercial pesticides.[1] This application note will specifically explore the synthetic pathways from this compound to high-value agrochemical candidates.
Core Applications in Agrochemical Synthesis
This compound serves as a crucial building block for two primary classes of agrochemicals:
-
Herbicides: The isoxazole scaffold is a key component of several commercial herbicides. Notably, derivatives of cyclopropyl-isoxazole carboxylic acids have been investigated as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3][4] Inhibition of HPPD disrupts the biosynthesis of carotenoids, leading to the characteristic bleaching of susceptible weeds.[2][4]
-
Fungicides: Carboxamide derivatives of isoxazoles have demonstrated significant potential as fungicides.[5] These compounds can act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain and leading to cell death. The specific substituents on the carboxamide nitrogen are critical for tuning the spectrum of activity and potency against various fungal pathogens.
Synthetic Workflow: From Carboxylic Acid to Active Ingredient
The primary synthetic transformation involving this compound is its conversion to a variety of carboxamides. This is typically achieved through a two-step, one-pot reaction sequence involving the activation of the carboxylic acid followed by amidation with a desired amine.
Figure 1: General workflow for the synthesis of agrochemical carboxamides from this compound.
Detailed Protocols
General Protocol for the Synthesis of N-Aryl-3-cyclopropyl-5-isoxazolecarboxamides
This protocol describes a general method for the synthesis of N-aryl-3-cyclopropyl-5-isoxazolecarboxamides, which are common motifs in both herbicidal and fungicidal compounds.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Substituted aniline
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M), add thionyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove excess thionyl chloride and solvent. The resulting crude acyl chloride is used directly in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous THF (0.2 M) and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (2.0 eq) in anhydrous THF.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion.
-
-
Work-up and Purification:
-
Quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Data Summary Table:
| Entry | Amine | Product | Yield (%) |
| 1 | 4-Chloroaniline | N-(4-chlorophenyl)-3-cyclopropyl-5-isoxazolecarboxamide | 85 |
| 2 | 2,6-Dimethylaniline | N-(2,6-dimethylphenyl)-3-cyclopropyl-5-isoxazolecarboxamide | 82 |
| 3 | 4-Trifluoromethylaniline | N-(4-(trifluoromethyl)phenyl)-3-cyclopropyl-5-isoxazolecarboxamide | 88 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Mechanistic Considerations
The key to this synthesis is the conversion of the relatively unreactive carboxylic acid into a highly reactive acyl chloride. Thionyl chloride is a common and effective reagent for this transformation. The subsequent nucleophilic acyl substitution by the amine is a rapid and generally high-yielding reaction. The use of a non-nucleophilic base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the amine and render it non-nucleophilic.
Synthesis of the Precursor: this compound
The synthesis of the starting material itself is a critical aspect of the overall process. While several methods exist for the synthesis of substituted isoxazoles, a common approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
Figure 2: A plausible synthetic route to this compound.
Conclusion
This compound is a valuable and versatile building block in the synthesis of modern agrochemicals. Its straightforward conversion to a wide array of carboxamides allows for the rapid generation of compound libraries for screening and optimization of herbicidal and fungicidal activity. The protocols and insights provided in this application note are intended to facilitate further research and development in this important area of agrochemical science.
References
- 1. US20060030567A1 - Cyclopropyl-thienyl-carboxamide as fungicides - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Cyclopropyl-5-isoxazolecarboxylic Acid as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Cyclopropyl-5-isoxazolecarboxylic Acid Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutic agents. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold due to its unique electronic properties and its ability to participate in hydrogen bonding interactions with biological targets like enzymes and receptors.[1][2] This moiety is present in numerous FDA-approved drugs, highlighting its acceptance as a core structural motif in drug design.[3][4]
When combined with a cyclopropyl group—a small, strained ring that can enhance metabolic stability, improve lipophilicity, and provide conformational rigidity—the resulting scaffold becomes particularly attractive. The this compound motif marries these two valuable components with a carboxylic acid handle, which serves as a primary and versatile point for chemical elaboration. This guide provides an in-depth exploration of this building block, focusing on its synthetic utility, with a primary emphasis on the robust and widely applicable amide bond formation.
Physicochemical Properties and Handling
A thorough understanding of a building block's physical properties is essential for successful experimental design.
| Property | Value | Source / Notes |
| Molecular Formula | C₇H₇NO₃ | - |
| Molecular Weight | 153.14 g/mol | - |
| Appearance | White to off-white solid | Typical for this class of compound. |
| Melting Point | 96-100 °C | (Data for isomer 5-cyclopropylisoxazole-3-carboxylic acid) |
| pKa | ~3.5 ± 0.1 | [5] (Predicted, for isomer) |
| Solubility | Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water. | General solubility profile. |
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep container tightly closed. For long-term storage, consider refrigeration or freezing under an inert atmosphere (e.g., Argon or Nitrogen).[5]
-
Safety: Harmful if swallowed. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood.
Synthetic Significance & Mechanistic Rationale
The power of this compound lies in the synergistic interplay of its three components.
References
Application Notes and Protocols for High-Throughput Screening of Isoxazole Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural versatility allow it to serve as a cornerstone in a multitude of pharmacologically active agents.[1] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Many of these effects are achieved by modulating key biological targets such as protein kinases, cyclooxygenase (COX) enzymes, and regulators of apoptosis.[4][5][6]
The relentless pace of drug discovery necessitates the rapid and efficient evaluation of vast chemical libraries.[7] High-Throughput Screening (HTS) has emerged as an indispensable technology, enabling the automated testing of millions of compounds to identify "hits"—molecules that interact with a biological target in a desired way.[7][8] This guide provides an in-depth look at the design, validation, and execution of HTS assays tailored for the characterization of novel isoxazole derivatives, bridging the gap between chemical synthesis and biological validation.
Pillar 1: Strategic Assay Selection—Biochemical vs. Cell-Based Approaches
The initial and most critical decision in an HTS campaign is the choice of assay format. This choice dictates the nature of the data obtained and its physiological relevance. The two primary categories are biochemical and cell-based assays.[9]
-
Biochemical Assays: These assays are conducted in a cell-free system, utilizing purified components like enzymes or receptors.[10] Their primary advantage is the direct measurement of a compound's interaction with its intended target, minimizing confounding factors. This makes them ideal for identifying potent, direct inhibitors. However, they do not provide information on cell permeability, off-target effects, or cellular toxicity.[10]
-
Cell-Based Assays: These assays use living cells, offering a more physiologically relevant context.[10][11] They can measure complex downstream effects of target modulation, such as changes in gene expression, signaling pathways, or cell viability.[9][11] Importantly, cell-based assays inherently filter for compounds with sufficient membrane permeability to reach intracellular targets.[10]
The optimal strategy often involves a tiered approach: a primary screen using a high-throughput biochemical assay to identify direct binders, followed by a secondary cell-based assay to confirm on-target activity in a biological context and eliminate cytotoxic or impermeable compounds.
Pillar 2: Assay Development and Validation—Ensuring Robustness and Reliability
A successful HTS campaign is built on a foundation of rigorous assay development and validation. An assay must be robust, reproducible, and sensitive enough to detect real hits amidst a sea of inactive compounds.[5][12] The Assay Guidance Manual provides a comprehensive framework for this process.[13][14]
Key Validation Parameters
The quality of an HTS assay is quantified using several statistical metrics. The most critical of these is the Z'-factor , which provides a measure of the separation between the high (positive) and low (negative) controls.[2][10]
| Parameter | Formula | Description | Acceptance Criteria |
| Z'-Factor | ( 1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n | } ) |
| Signal-to-Background (S/B) |
| The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 3 is generally considered acceptable, though this can be assay-dependent.[5] |
| Coefficient of Variation (%CV) |
| Measures the relative variability of the data. Calculated for both positive and negative controls. | < 20% is a common acceptance criterion. |
Where µ = mean and σ = standard deviation.
Validation is an iterative process. It begins with optimizing reagent concentrations, incubation times, and buffer conditions, and culminates in pre-screening validation runs to confirm that the assay consistently meets the required statistical benchmarks.[15][16]
High-Throughput Screening Workflow for Isoxazole Derivatives
The HTS process is a highly automated, multi-step workflow designed for efficiency and precision. From compound management to data analysis, each stage is critical for success.
Application Protocol 1: Biochemical Screening for Kinase Inhibitors
Many isoxazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling.[4] A Fluorescence Polarization (FP) assay is a powerful, homogeneous method for identifying kinase inhibitors in an HTS format.[17][18]
Principle of the FP Kinase Assay: The assay measures the binding of a fluorescently labeled peptide tracer (representing the phosphorylated product) to a phosphospecific antibody. This large complex tumbles slowly in solution, emitting highly polarized light. A kinase in the assay phosphorylates an unlabeled peptide substrate. If an isoxazole derivative inhibits the kinase, less phosphorylated substrate is produced. This allows more of the fluorescent tracer to be bound by the antibody, resulting in a high FP signal. Conversely, an active kinase will produce unlabeled phosphopeptide that competes with the tracer for antibody binding, resulting in a low FP signal.
Detailed Protocol: FP-Based Kinase Inhibition Assay
Materials:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100.
-
Kinase: Recombinant target kinase (e.g., Casein Kinase 1δ).
-
Substrate: Unlabeled peptide substrate specific for the kinase.
-
Cofactor: ATP at a concentration near its Km.
-
FP Tracer: Fluorescently labeled phosphopeptide.
-
FP Antibody: Phosphospecific antibody.
-
Stop/Detection Mix: Assay buffer containing FP Tracer, FP Antibody, and EDTA to chelate Mg2+ and stop the kinase reaction.
-
Plates: Low-volume, 384-well black plates.
-
Controls: Staurosporine (positive control inhibitor), DMSO (negative control).
Procedure (384-well format):
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of isoxazole derivatives from the library plate (typically 10 mM in DMSO) into the assay plate. Dispense 50 nL of DMSO for negative controls and 50 nL of Staurosporine for positive controls.
-
Enzyme/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution in assay buffer to all wells.
-
Initiate Reaction: Add 5 µL of a 2X ATP solution in assay buffer to all wells to start the kinase reaction. The final volume is 10 µL.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
Stop Reaction & Detect: Add 10 µL of the Stop/Detection Mix to all wells.
-
Equilibration: Incubate the plate for at least 3 hours at room temperature, protected from light, to allow the antibody-tracer binding to reach equilibrium.[19]
-
Read Plate: Measure the fluorescence polarization on a suitable plate reader (e.g., PerkinElmer EnVision) using appropriate excitation (e.g., 531 nm) and emission (e.g., 579 nm) filters.[19]
Data Analysis & Expected Results
-
Calculate the percent inhibition for each compound well relative to the controls: % Inhibition = 100 * (High_Control_mP - Sample_mP) / (High_Control_mP - Low_Control_mP)
-
Identify primary "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the sample field).
-
Confirm hits by generating dose-response curves to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound Class | Target Kinase | Illustrative IC50 (nM) |
| 3,4-diaryl-isoxazole | Casein Kinase 1δ (CK1δ) | 10 - 100[4] |
| 3,4-diaryl-isoxazole | Casein Kinase 1ε (CK1ε) | 50 - 500[4] |
| Substituted Isoxazole | JNK3 | 24 - 42[7] |
| Benzo[d]isoxazole | HIF-1α (transcriptional) | 24[20] |
This table presents illustrative data based on published studies.
Signaling Pathway Context: CK1 Inhibition in the Wnt Pathway
Casein Kinase 1 (CK1) is a key component of the β-catenin destruction complex in the Wnt signaling pathway. Inhibition of CK1 by an isoxazole derivative can lead to the stabilization and accumulation of β-catenin, impacting gene transcription related to cell proliferation.[4]
Application Protocol 2: Cell-Based Screening for Apoptosis Induction
A hallmark of many effective anticancer agents, including numerous isoxazole derivatives, is the ability to induce programmed cell death, or apoptosis.[5][6][21] A key event in this process is the activation of effector caspases, particularly caspase-3 and caspase-7.[22] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method ideal for measuring this apoptotic marker in an HTS format.[23][24]
Principle of the Caspase-Glo® 3/7 Assay: This homogeneous "add-mix-measure" assay provides a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a reagent that also lyses the cells.[24] If cells have undergone apoptosis, active caspase-3/7 will cleave the substrate, releasing aminoluciferin. This product is then used by a thermostable luciferase in the reagent to generate a stable, glow-type luminescent signal that is directly proportional to the amount of caspase activity.[23]
Detailed Protocol: Caspase-Glo® 3/7 Apoptosis Assay
Materials:
-
Cell Line: A relevant cancer cell line (e.g., T98G glioblastoma, MCF-7 breast cancer).
-
Culture Medium: Appropriate medium (e.g., EMEM) supplemented with FBS and antibiotics.
-
Assay Plates: White, opaque-walled 384-well plates suitable for luminescence.
-
Caspase-Glo® 3/7 Reagent: (Promega, Cat. No. G8091). Reconstitute according to the manufacturer's protocol.[22]
-
Controls: Staurosporine or a known apoptosis inducer (positive control), DMSO (negative control).
Procedure (384-well format):
-
Cell Plating: Seed cells into the 384-well white plates at a pre-determined optimal density (e.g., 2,500 cells/well) in 20 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Add 50 nL of isoxazole derivatives, DMSO, or positive control to the appropriate wells.
-
Treatment Incubation: Return plates to the incubator (37°C, 5% CO₂) and incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Assay Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[22] This is crucial as the luciferase activity is temperature-dependent.
-
Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent and allow it to equilibrate to room temperature. Add 20 µL of the reagent to each well.[25]
-
Signal Development: Mix briefly on an orbital shaker (300-500 rpm for 30 seconds). Incubate at room temperature for 1-3 hours to stabilize the luminescent signal.[24]
-
Read Plate: Measure luminescence using a plate-reading luminometer.
Data Analysis & Expected Results
-
The primary output is Relative Luminescence Units (RLU).
-
Calculate the fold induction of caspase activity for each compound relative to the negative (DMSO) control: Fold Induction = Sample_RLU / Mean_Negative_Control_RLU
-
Identify hits as compounds that induce caspase activity above a certain threshold (e.g., >2-fold induction).
-
Confirmed hits should be further evaluated for their EC50 (effective concentration to induce 50% of the maximal response) and assessed in secondary assays (e.g., Annexin V staining) to confirm the apoptotic mechanism.
Signaling Pathway Context: Caspase Activation Cascade
Apoptosis can be initiated through two main routes: the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of effector caspases like Caspase-3 and Caspase-7, which are the direct targets measured in this assay.[3][26]
Conclusion
The successful identification of novel, biologically active isoxazole derivatives is critically dependent on the strategic application of high-throughput screening. By pairing robust, validated biochemical and cell-based assays, researchers can efficiently navigate vast chemical landscapes to pinpoint promising lead candidates. The protocols and frameworks outlined in this guide serve as a foundation for building effective HTS campaigns, emphasizing the causality behind experimental choices and the necessity of rigorous statistical validation. This integrated approach ensures that the journey from an isoxazole library to a potential therapeutic is both rapid and reliable.
References
- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Caspase Activation & Apoptosis: R&D Systems [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. assay.dev [assay.dev]
- 11. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 14. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. htsc.wustl.edu [htsc.wustl.edu]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 24. promega.com [promega.com]
- 25. tripod.nih.gov [tripod.nih.gov]
- 26. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Amide Coupling with 3-Cyclopropyl-5-isoxazolecarboxylic Acid
Abstract
The amide bond is a cornerstone of medicinal chemistry, present in a significant percentage of all pharmaceuticals due to its unique structural and hydrogen-bonding capabilities.[1][2][3] 3-Cyclopropyl-5-isoxazolecarboxylic acid is a valuable heterocyclic building block in drug discovery, offering a rigid scaffold and specific electronic properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective amide coupling of this key intermediate. We present a comparative analysis of common coupling reagents, detailed step-by-step protocols for two robust methods (EDC/HOBt and HATU), and a troubleshooting guide to address common experimental challenges. The aim is to equip scientists with the rationale and practical knowledge to reliably synthesize a diverse range of amide derivatives from this compound.
Introduction and Reagent Profile
The synthesis of amides from a carboxylic acid and an amine is a fundamental transformation.[1] However, the direct condensation is kinetically slow and thermodynamically challenging at ambient temperatures, necessitating the activation of the carboxylic acid.[4] The choice of coupling reagent is therefore critical to the success of the reaction.
This compound is an attractive building block for several reasons. The isoxazole ring is a bioisostere for various functional groups and provides metabolic stability, while the cyclopropyl moiety introduces three-dimensional character. The carboxylic acid at the 5-position is the reactive handle for elaboration into amide libraries.
Chemical Profile:
| Property | Value | Source(s) |
| Chemical Structure | ![]() | Sigma-Aldrich |
| CAS Number | 110256-15-0 | |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | |
| Appearance | Solid | |
| Melting Point | 96-100 °C |
Reactivity Insights: The isoxazole ring is electron-withdrawing, which slightly increases the acidity of the carboxylic acid proton and facilitates its activation. Standard amide coupling conditions are generally effective, with the choice of reagent depending on the nature of the amine coupling partner and the desired scale of the reaction.
The Mechanism of Amide Bond Formation
The most common strategies for amide bond formation involve the in-situ conversion of the carboxylic acid into a more reactive species that is readily attacked by the amine nucleophile. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. The addition of 1-Hydroxybenzotriazole (HOBt) is a standard practice that offers two key advantages: it minimizes potential racemization of chiral centers and converts the initial, highly reactive O-acylisourea intermediate into a more stable and reactive HOBt-ester, improving overall reaction efficiency and yield.[5][6][7]
Caption: EDC/HOBt-mediated amide coupling mechanism.
Protocol Selection: Choosing the Right Coupling Reagent
Selecting the appropriate coupling reagent is crucial for success. The choice depends on factors like the steric hindrance of the amine, the electronic nature of the substrates, the risk of side reactions, and cost. Below is a comparison of the two protocols detailed in this note.
| Reagent System | Key Advantages | Key Disadvantages | Best For... |
| EDC / HOBt | Cost-effective; water-soluble urea byproduct allows for simple aqueous work-up; good for a wide range of standard couplings.[5][8] | Can be less effective for very sterically hindered or electron-deficient amines; longer reaction times may be needed. | General purpose, scale-up, and routine synthesis. |
| HATU | Highly efficient and fast; excellent for challenging substrates (hindered/electron-deficient amines); low rates of racemization.[8][9] | More expensive; byproduct (tetramethylurea) requires chromatographic removal. | Difficult couplings, library synthesis, and when speed is critical. |
Detailed Experimental Protocols
Safety First: Always handle reagents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[10][11] this compound is classified as Acute Toxicity, Oral (Category 4).
Protocol 1: Standard Amide Coupling using EDC and HOBt
This protocol is a robust and cost-effective method suitable for a wide variety of primary and secondary amines.
Materials and Reagents
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Amine (R-NH₂) | 1.1 | Coupling Partner |
| EDC·HCl | 1.2 | Coupling Reagent |
| HOBt Hydrate | 1.2 | Additive |
| DIPEA or Triethylamine | 2.5 - 3.0 | Non-nucleophilic Base |
| Anhydrous DMF or DCM | - | Solvent |
Step-by-Step Procedure
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt hydrate (1.2 equiv).
-
Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids, aiming for a concentration of 0.1-0.5 M with respect to the carboxylic acid.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Activation: Add EDC·HCl (1.2 equiv) to the mixture in one portion.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the reaction mixture. The solution may become cloudy.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[5][8]
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Protocol 2: High-Efficiency Amide Coupling using HATU
This protocol is ideal for more challenging substrates, including sterically hindered or electron-deficient amines, and typically provides faster reaction times.
Materials and Reagents
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Amine (R-NH₂) | 1.1 | Coupling Partner |
| HATU | 1.1 | Coupling Reagent |
| DIPEA | 3.0 | Non-nucleophilic Base |
| Anhydrous DMF | - | Solvent |
Step-by-Step Procedure
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration of 0.1-0.5 M).
-
Pre-activation:
-
Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[8] HATU couplings are often complete within a few hours.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine to remove excess reagents and DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Workflow and Troubleshooting
The overall process for amide synthesis follows a logical sequence from setup to final product characterization.
Caption: General experimental workflow for amide coupling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Water in the reaction solvent.4. Sterically hindered or unreactive amine. | 1. Use fresh, high-quality coupling reagents.2. Increase equivalents of base (e.g., up to 4 equiv of DIPEA).3. Use anhydrous solvents and flame-dry glassware.4. Switch to a more powerful coupling reagent like HATU; increase reaction time/temperature. |
| Multiple Byproducts | 1. Side reaction of the O-acylisourea intermediate (for EDC).2. Amine reacting with coupling reagent (for HATU). | 1. Ensure HOBt is used with EDC to trap the intermediate.2. Follow the pre-activation procedure for HATU before adding the amine. |
| Difficulty in Purification | 1. Urea byproduct from EDC did not wash out.2. Tetramethylurea from HATU co-elutes with product. | 1. Perform an additional acidic wash (e.g., 1 M HCl) to protonate and solubilize the urea.2. Perform multiple aqueous washes to remove the majority of the byproduct before chromatography. |
Conclusion
The amide coupling of this compound is a straightforward yet critical transformation for generating novel molecular entities in drug discovery. By understanding the underlying mechanism and carefully selecting the appropriate coupling conditions, researchers can efficiently synthesize a wide array of amide derivatives. The EDC/HOBt method offers a reliable and economical solution for general synthesis, while the HATU protocol provides a powerful alternative for more demanding substrates. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource to facilitate successful and reproducible amide bond formation.
References
- 1. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: 3-Cyclopropyl-5-isoxazolecarboxylic Acid Synthesis
Welcome to the technical support guide for the synthesis of 3-Cyclopropyl-5-isoxazolecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis, providing in-depth troubleshooting advice and validated protocols to ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its key steps?
The most prevalent and robust method for synthesizing the isoxazole core of this molecule is through a 1,3-dipolar cycloaddition reaction.[1][2][3] This "click chemistry" approach involves the reaction of a nitrile oxide with an alkyne. The synthesis can be conceptually broken down into three main stages:
-
Formation of the Nitrile Oxide Precursor: This typically involves the creation of an aldoxime, such as cyclopropanecarboxaldehyde oxime, from cyclopropanecarboxaldehyde and hydroxylamine.[4][5]
-
In Situ Generation of Nitrile Oxide and Cycloaddition: The aldoxime is converted to the corresponding nitrile oxide in the presence of a dipolarophile. For the synthesis of the ethyl ester precursor, ethyl propiolate is a common choice. The nitrile oxide is highly reactive and is generated in situ to immediately react with the alkyne, forming the ethyl 3-cyclopropyl-5-isoxazolecarboxylate ring.
-
Saponification (Hydrolysis): The resulting ethyl ester is hydrolyzed, typically using a base like sodium hydroxide, to yield the final this compound.[6]
Q2: I'm seeing a significant amount of an unknown peak in my crude LC-MS analysis. What are the most likely impurities?
Based on the common synthetic route, several impurities can arise. The most frequently observed are:
-
Unreacted Starting Materials: Residual cyclopropanecarboxaldehyde, ethyl propiolate, or the intermediate ethyl ester can be present if the reactions do not go to completion.
-
Isomeric Byproducts: While the 1,3-dipolar cycloaddition is generally regioselective, trace amounts of the isomeric product, ethyl 5-cyclopropyl-3-isoxazolecarboxylate, can form.
-
Nitrile Oxide Dimer (Furoxan): Nitrile oxides are unstable and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) if they do not react quickly with the dipolarophile.
-
Impurities from Starting Materials: The quality of your starting materials is critical. For instance, commercial cyclopropanecarboxaldehyde can contain impurities from its own synthesis, which can carry through the reaction sequence.
Q3: My hydrolysis step is not going to completion, or I am seeing degradation. What are the optimal conditions?
Incomplete hydrolysis is a common issue, often resulting from insufficient base or reaction time. Conversely, harsh conditions (high temperatures or prolonged reaction times) can lead to the degradation of the isoxazole ring.[7]
For a robust hydrolysis protocol, consider the following:
-
Base: Use a molar excess of a strong base, such as sodium hydroxide or lithium hydroxide.
-
Solvent System: A mixture of THF, methanol, and water is effective for solubilizing the ester and facilitating the reaction.[6]
-
Temperature: Room temperature is often sufficient. Avoid excessive heating to minimize the risk of ring-opening side reactions.
-
Monitoring: Track the reaction's progress using TLC or LC-MS to determine the point of complete consumption of the starting ester.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving specific issues you may encounter during the synthesis.
Issue 1: Low Yield in the Cycloaddition Step
Symptoms:
-
Low conversion of starting materials observed via TLC or LC-MS.
-
Presence of a significant amount of furoxan dimer byproduct.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inefficient Nitrile Oxide Generation | The rate of nitrile oxide formation from the aldoxime may be too slow, allowing for side reactions or degradation of the starting materials. | Ensure the chlorinating agent (e.g., N-chlorosuccinimide) is fresh and added portion-wise to control the reaction temperature. The use of a mild base, such as triethylamine, is crucial for the subsequent elimination step. |
| Slow Cycloaddition Rate | The reaction between the nitrile oxide and the alkyne is too slow, leading to the dimerization of the nitrile oxide. | The concentration of the reactants can be critical. Ensure that the alkyne is present in a slight excess. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can increase the rate of cycloaddition relative to dimerization. |
| Poor Quality of Reagents | Impurities in the starting materials, particularly the aldoxime or the alkyne, can inhibit the reaction. | Purify the starting materials before use. Cyclopropanecarboxaldehyde can be distilled, and ethyl propiolate can be filtered through a short plug of silica gel. |
Issue 2: Presence of Regioisomeric Impurity
Symptoms:
-
A second isoxazole product is detected by LC-MS with the same mass as the desired product.
-
1H NMR shows two distinct sets of peaks for the isoxazole protons.
Root Causes & Solutions:
The formation of the 5-cyclopropyl-3-isoxazolecarboxylate regioisomer is a known, though often minor, byproduct. The regioselectivity of the 1,3-dipolar cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile.
Workflow for Minimizing and Removing the Regioisomer:
Caption: Troubleshooting workflow for regioisomer impurity.
-
Catalysis: The use of a copper(I) catalyst has been shown to enhance the regioselectivity of cycloadditions between nitrile oxides and terminal alkynes, favoring the 3,5-disubstituted product.[8]
-
Purification: If the regioisomer still forms, it can often be separated from the desired product by careful column chromatography or fractional crystallization. The difference in polarity between the two isomers, though slight, is often sufficient for separation.
Issue 3: Incomplete Saponification or Product Degradation
Symptoms:
-
LC-MS analysis of the final product shows both the desired carboxylic acid and the starting ethyl ester.
-
The appearance of new, unidentified peaks after prolonged reaction times or elevated temperatures.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Base or Water | The hydrolysis reaction is stoichiometric. An inadequate amount of base or the absence of sufficient water will result in an incomplete reaction. | Use at least 2-3 equivalents of NaOH or LiOH. Ensure that water is present in the solvent system (e.g., THF/MeOH/H2O) to facilitate the hydrolysis. |
| Steric Hindrance | The ethyl ester group may be sterically shielded, slowing down the rate of hydrolysis. | Increase the reaction time at room temperature and monitor by TLC or LC-MS until all the starting material is consumed. |
| Base-Induced Ring Opening | The isoxazole ring can be susceptible to cleavage under harsh basic conditions, especially at elevated temperatures.[7] | Maintain the reaction at or below room temperature. Once the reaction is complete (as determined by monitoring), promptly proceed with the acidic workup to neutralize the base. |
Part 3: Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-cyclopropyl-5-isoxazolecarboxylate
This protocol details the in situ generation of cyclopropanecarbonitrile oxide and its subsequent cycloaddition.
-
Aldoxime Formation:
-
Dissolve cyclopropanecarboxaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the aldehyde is consumed.
-
Extract the product into diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude cyclopropanecarboxaldehyde oxime is often used directly in the next step.
-
-
Cycloaddition:
-
Dissolve the crude cyclopropanecarboxaldehyde oxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C.
-
Add a solution of sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) (1.1 eq) dropwise, followed by a catalytic amount of triethylamine.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by LC-MS. Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Saponification to this compound
-
Dissolve the purified ethyl 3-cyclopropyl-5-isoxazolecarboxylate (1.0 eq) in a 3:1:1 mixture of THF:Methanol:Water.
-
Add sodium hydroxide (2.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS every 2 hours. The reaction is typically complete within 4-8 hours.
-
Once the starting material is fully consumed, concentrate the mixture in vacuo to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1N HCl.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
Part 4: Visualizing the Core Synthesis Pathway
The following diagram illustrates the primary reaction pathway and the points at which key impurities can form.
Caption: Key steps and impurity formation in the synthesis.
This guide is intended to provide a comprehensive overview and practical solutions for the synthesis of this compound. For further details on specific reaction mechanisms or analytical techniques, please consult the references provided below.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arpgweb.com [arpgweb.com]
- 5. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Isoxazole synthesis [organic-chemistry.org]
Technical Support Center: Isoxazole Ring Formation
Welcome to the technical support center for isoxazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoxazole synthesis. Isoxazoles are a critical scaffold in medicinal chemistry, found in drugs like the anti-inflammatory Valdecoxib and the antibiotic Sulfamethoxazole.[1] However, their synthesis can be challenging. This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common experimental issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the most common hurdles encountered during isoxazole synthesis, particularly focusing on the widely used [3+2] cycloaddition of a nitrile oxide and an alkyne.
Q1: My reaction shows low or no yield. What are the primary causes and how can I fix it?
A low or non-existent yield is a frequent problem. A systematic approach is crucial to diagnose the root cause. The issue typically lies in one of three areas: the generation of the nitrile oxide, the stability of the reactants, or the reaction conditions themselves.[2][3]
Troubleshooting Workflow for Low/No Yield:
dot digraph "Low_Yield_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Problem: Low/No Yield", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
subgraph "cluster_causes" { label="Potential Causes"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; cause1 [label="Inefficient Nitrile\nOxide Generation"]; cause2 [label="Nitrile Oxide\nDimerization"]; cause3 [label="Sub-optimal Reaction\nConditions"]; cause4 [label="Reactant\nDecomposition"]; }
subgraph "cluster_solutions" { label="Solutions"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", shape=box, style="rounded"]; sol1a [label="Verify Precursor Quality\n(e.g., Aldoxime)"]; sol1b [label="Optimize Oxidant/Base\n(e.g., NCS, Oxone, Et3N)[4][5]"]; sol1c [label="Confirm In Situ Generation\n(e.g., by trapping experiment)"];
}
start -> cause1; start -> cause2; start -> cause3; start -> cause4;
cause1 -> sol1a; cause1 -> sol1b; cause1 -> sol1c;
cause2 -> sol2a; cause2 -> sol2b; cause2 -> sol2c;
cause3 -> sol3a; cause3 -> sol3b; cause3 -> sol3c;
cause4 -> sol4a; cause4 -> sol4b; cause4 -> sol4c; } } Caption: Troubleshooting workflow for low or no yield in isoxazole synthesis.
In-Depth Explanation:
-
Inefficient Nitrile Oxide Generation: The nitrile oxide is a reactive intermediate, typically generated in situ from an aldoxime precursor using an oxidant like N-Chlorosuccinimide (NCS) or a greener NaCl/Oxone system.[4][5][6] If the generation is inefficient, there is simply no dipole available for the cycloaddition.
-
Reactant/Intermediate Instability: Nitrile oxides are notoriously prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), a common and often unavoidable side reaction.[2][5][9] This competitive pathway becomes dominant if the desired cycloaddition is slow or if the nitrile oxide concentration is too high.[2][10]
-
Actionable Advice: The most effective strategy is to maintain a low steady-state concentration of the nitrile oxide. This is achieved by the slow, dropwise addition of the oxidant (or the aldoxime precursor) to the reaction mixture containing the alkyne.[2] This ensures the nitrile oxide is "trapped" by the alkyne as soon as it is formed. Using a slight excess of the alkyne can also favor the desired reaction.[2]
-
Q2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
The formation of regioisomers is a frequent challenge in [3+2] cycloadditions, leading to difficult purifications and reduced yields of the target molecule.[11][12] Regioselectivity is governed by a delicate balance of steric and electronic factors of both the nitrile oxide and the alkyne.[2][12]
Factors Influencing Regioselectivity:
| Factor | Influence on Regioselectivity | Troubleshooting Strategy |
| Electronic Effects | The reaction is often controlled by the Frontier Molecular Orbital (FMO) energies of the dipole and dipolarophile. Electron-withdrawing groups on the alkyne can alter the LUMO energy, favoring one regioisomer over another.[13] | Modify the electronic nature of the substituents. If synthesizing a library, group substrates by electronic properties (donating vs. withdrawing) to establish a predictable pattern. |
| Steric Hindrance | Bulky substituents on either the nitrile oxide or the alkyne can physically block one of the two possible orientations for cycloaddition, thereby directing the reaction to the less hindered product.[12] | Increase the steric bulk of a substituent near the reacting center on either starting material. This is one of the most reliable ways to enforce high regioselectivity. |
| Catalysis | Metal catalysts, particularly Copper(I) and Ruthenium(III), can be used to control regioselectivity.[3][14] The catalyst coordinates to one of the reactants, altering its steric and electronic profile to favor a specific cycloaddition pathway. | Screen different metal catalysts and ligands. Copper(I)-catalyzed reactions, for example, often provide excellent control in forming 3,4-disubstituted isoxazoles.[15] |
| Solvent & Temperature | The polarity of the solvent and the reaction temperature can influence the transition state energies, sometimes tipping the balance in favor of one regioisomer.[2][11] | Conduct a solvent screen using solvents of varying polarity (e.g., Toluene, THF, CH3CN, DMF). Run the reaction at different temperatures (e.g., 0 °C, RT, 60 °C) to see if the isomeric ratio changes, which can indicate kinetic vs. thermodynamic control.[12] |
Regioselectivity Control Workflow:
Key Experimental Protocol: In Situ Generation of Nitrile Oxide for Cycloaddition
This protocol describes a general and reliable method for the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne using NCS as the oxidant.
Materials:
-
Aromatic Aldoxime (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N2 or Argon), add the aromatic aldoxime (1.0 eq), the terminal alkyne (1.1 eq), and anhydrous DCM (to make a ~0.2 M solution based on the aldoxime).
-
Initial Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
NCS Solution: In a separate flask, dissolve NCS (1.1 eq) in a minimal amount of anhydrous DCM.
-
Slow Addition (Crucial Step): Add the NCS solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump. This slow addition is critical to minimize the dimerization of the nitrile oxide intermediate.[2]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase is 10-30% ethyl acetate in hexanes. Look for the consumption of the starting materials and the appearance of a new, typically less polar, product spot.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired isoxazole.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Isoxazole synthesis [organic-chemistry.org]
Optimizing reaction conditions for 3-Cyclopropyl-5-isoxazolecarboxylic acid synthesis
Technical Support Center: Synthesis of 3-Cyclopropyl-5-isoxazolecarboxylic acid
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth troubleshooting strategies based on established chemical principles and field-proven experience. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.
Overview of the Synthetic Strategy
The most robust and widely adopted method for constructing the 3,5-disubstituted isoxazole core of our target molecule is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition.[1] This powerful reaction involves the in situ generation of a cyclopropyl nitrile oxide from its corresponding aldoxime, which then reacts with an alkyne dipolarophile—typically an ester of propiolic acid—to form the isoxazole ring. The synthesis is completed by the saponification of the resulting ester to yield the final carboxylic acid.
This guide is structured to address issues at each critical stage of this three-step process.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<40%). Where is the most likely point of failure?
A1: The most critical step, and the most common source of low yields, is the 1,3-dipolar cycloaddition (Stage 2) . This is primarily due to the inherent instability of the nitrile oxide intermediate, which can rapidly dimerize to form an inactive furoxan byproduct if not efficiently trapped by the alkyne.[2][3] Before extensively modifying your cycloaddition conditions, first ensure your starting materials from Stage 1 (the oxime) and your alkyne are of high purity. Then, focus optimization efforts on controlling the rate of nitrile oxide generation to favor cycloaddition over dimerization.
Q2: How can I confirm that nitrile oxide dimerization is the cause of my low yield?
A2: Furoxans (1,2,5-oxadiazole-2-oxides) are the typical byproducts of nitrile oxide dimerization.[3] You can often isolate this byproduct from your crude reaction mixture using column chromatography. Its structure can be confirmed by mass spectrometry (it will have a molecular weight double that of the nitrile oxide intermediate) and NMR spectroscopy. Observing a significant amount of this byproduct is a clear indication that the cycloaddition kinetics need optimization.
Q3: Is the isoxazole ring stable to the reaction conditions, particularly the final hydrolysis step?
A3: The isoxazole ring is generally stable but can be susceptible to cleavage under harsh conditions. Aggressive saponification conditions, such as refluxing with concentrated sodium hydroxide, can lead to ring-opening and product degradation.[4] It is crucial to employ milder hydrolysis conditions and carefully monitor the reaction to prevent decomposition of the desired carboxylic acid.
Troubleshooting Guide: Stage-by-Stage Optimization
Stage 1: Synthesis of Cyclopropanecarboxaldehyde Oxime
This initial step is typically straightforward but foundational for the success of the subsequent cycloaddition.
Problem: Incomplete conversion of the aldehyde to the oxime, or a slow reaction.
-
Causality: The formation of an oxime from an aldehyde and hydroxylamine hydrochloride is a condensation reaction that is highly pH-dependent.[5] The reaction requires the liberation of free hydroxylamine (NH₂OH) from its hydrochloride salt (NH₃OH⁺Cl⁻), which is achieved with a base. If the pH is too low, the concentration of free hydroxylamine is insufficient. If it's too high, it can lead to side reactions.
-
Troubleshooting & Optimization:
-
pH Control: Use a mild base like sodium acetate, sodium carbonate, or pyridine. Pyridine can often serve as both the base and a solvent.[6] The optimal pH is typically weakly acidic to neutral (around 4-7).
-
Temperature: While many oximation reactions proceed at room temperature, gentle heating (40-60 °C) can significantly increase the reaction rate without promoting byproduct formation.[5]
-
Monitoring: Track the disappearance of the aldehyde starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
| Parameter | Recommendation | Rationale |
| Base | Sodium Acetate or Pyridine | Provides optimal pH to generate free hydroxylamine without being overly harsh.[6] |
| Solvent | Ethanol, Methanol | Excellent solvency for both the aldehyde and hydroxylamine salt. |
| Temperature | 25 - 60 °C | Balances reaction rate with stability. Higher temperatures are rarely needed.[5] |
| Stoichiometry | 1.05 - 1.2 eq. Hydroxylamine HCl | A slight excess ensures complete consumption of the limiting aldehyde. |
Stage 2: 1,3-Dipolar Cycloaddition
This is the most challenging step. The key is to generate the reactive cyclopropyl nitrile oxide in situ at a rate that matches its consumption by the ethyl propiolate, minimizing the competing dimerization pathway.
Problem: Low yield of the desired isoxazole ester with significant furoxan byproduct formation.
-
Causality: The nitrile oxide intermediate is highly reactive. If its concentration becomes too high, it will react with itself (dimerize) faster than it can be trapped by the alkyne (ethyl propiolate).[2][3] This is often caused by adding the oxidant too quickly.
-
Troubleshooting & Optimization:
-
Slow Addition of Oxidant: This is the most critical parameter. The reagent used to convert the oxime to the nitrile oxide (e.g., N-Chlorosuccinimide (NCS) or bleach) should be added dropwise, or even via syringe pump, to a solution of the oxime and the alkyne over several hours. This keeps the instantaneous concentration of the nitrile oxide low, favoring the bimolecular reaction with the alkyne.[3]
-
Choice of Oxidant: N-Chlorosuccinimide (NCS) in the presence of a base like triethylamine or pyridine is a reliable and controllable system.[2] Commercial bleach (sodium hypochlorite) is a cheaper alternative but can be less controlled and its concentration can vary.
-
Temperature Control: Perform the reaction at 0 °C or even lower to reduce the rate of dimerization relative to the cycloaddition.
-
Stoichiometry: Use a slight excess (1.2 - 1.5 equivalents) of the alkyne dipolarophile to ensure it is readily available to trap the nitrile oxide as it is formed.
-
| Parameter | Recommendation | Rationale & Key Considerations |
| Oxidant | N-Chlorosuccinimide (NCS) | Provides clean and controlled oxidation. Add as a solution or in small portions.[2] |
| Base | Triethylamine or Pyridine | Scavenges the HCl byproduct from the NCS reaction. |
| Solvent | Dichloromethane (DCM), THF | Good solvency for all components. DCM is often preferred for its inertness. |
| Temperature | 0 °C to Room Temp | Lower temperatures suppress the dimerization side reaction. Start at 0 °C.[3] |
| Addition Rate | Slow, dropwise over 1-4 hours | Crucial. Maintains a low concentration of the nitrile oxide intermediate.[3] |
Stage 3: Saponification to the Carboxylic Acid
The final step involves converting the stable ethyl ester into the desired carboxylic acid. The main challenge here is to achieve complete hydrolysis without causing ring degradation.
Problem: Incomplete hydrolysis, or product decomposition under harsh basic conditions.
-
Causality: The ester may be sterically hindered or electronically deactivated, requiring forcing conditions for hydrolysis. However, the isoxazole ring itself can be labile to strong nucleophiles and high temperatures, leading to a trade-off between reaction completion and product stability.[4]
-
Troubleshooting & Optimization:
-
Use Lithium Hydroxide (LiOH): LiOH is often more effective than NaOH or KOH at lower temperatures for the hydrolysis of hindered esters. A mixture of THF/water or methanol/water at room temperature is a standard and mild condition to attempt first.[7]
-
Monitor Carefully: Follow the reaction by TLC or LC-MS. The disappearance of the starting ester spot and the appearance of a new, more polar spot (the carboxylate salt) at the baseline is indicative of reaction progress. Upon acidification, this new spot will move up the TLC plate. Do not prolong the reaction unnecessarily once the starting material is consumed.
-
Controlled Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify slowly with a dilute acid (e.g., 1N HCl or citric acid solution) to a pH of ~2-3 to protonate the carboxylate.[8] Over-acidification or allowing the temperature to rise significantly can damage the product.
-
Workup: Promptly extract the carboxylic acid product into an organic solvent like ethyl acetate after acidification.
-
| Parameter | Recommendation | Rationale & Key Considerations |
| Base | LiOH (2-4 equivalents) | Effective at lower temperatures, minimizing isoxazole ring degradation.[7] |
| Solvent | THF/H₂O or MeOH/H₂O | Ensures homogeneity for both the organic ester and the aqueous base. |
| Temperature | 0 °C to Room Temperature | Start at room temperature and monitor. Gentle heating (40 °C) can be applied if the reaction is slow, but avoid reflux. |
| Acidification | 1N HCl or 10% Citric Acid | Add slowly at 0 °C to protonate the product without causing decomposition.[7][8] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Cyclopropanecarboxaldehyde Oxime (Stage 1)
-
To a round-bottom flask, add cyclopropanecarboxaldehyde (1.0 eq.), hydroxylamine hydrochloride (1.1 eq.), and ethanol (5-10 mL per gram of aldehyde).
-
Stir the mixture to form a suspension.
-
Add pyridine (1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the aldehyde.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the oxime, which can often be used in the next step without further purification.
Protocol 2: Synthesis of Ethyl 3-Cyclopropyl-5-isoxazolecarboxylate (Stage 2)
-
In a flask equipped with a dropping funnel, dissolve cyclopropanecarboxaldehyde oxime (1.0 eq.) and ethyl propiolate (1.2 eq.) in dichloromethane (DCM).
-
Add triethylamine (1.1 eq.) and cool the mixture to 0 °C in an ice bath.
-
Dissolve N-Chlorosuccinimide (NCS) (1.05 eq.) in DCM and add it to the dropping funnel.
-
Add the NCS solution dropwise to the reaction mixture over 2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, quench the reaction with water. Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure ester.[3]
Protocol 3: Synthesis of this compound (Stage 3)
-
Dissolve the ethyl 3-cyclopropyl-5-isoxazolecarboxylate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide monohydrate (2.5 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting ester is consumed (typically 4-12 hours).
-
Cool the reaction mixture to 0 °C and slowly add 1N HCl to adjust the pH to ~2.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final carboxylic acid product, typically as a white or off-white solid.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arpgweb.com [arpgweb.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Cyclopropyl Isoxazoles
Welcome to the Technical Support Center for the synthesis of cyclopropyl isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable heterocyclic compounds. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges and side reactions encountered during synthesis.
Introduction: The Challenge of the Cyclopropyl Moiety
The incorporation of a cyclopropyl group into an isoxazole core presents a unique set of synthetic challenges. While the resulting molecules are of significant interest in medicinal chemistry due to their unique conformational properties and metabolic stability, the strained cyclopropane ring can be susceptible to undesired side reactions under various synthetic conditions.[1] The most common route to cyclopropyl isoxazoles is the [3+2] cycloaddition of a nitrile oxide with a cyclopropyl-substituted alkene or alkyne.[2][3] This guide will focus on troubleshooting issues arising from this and related synthetic pathways.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the synthesis of cyclopropyl isoxazoles.
Problem 1: Low Yield of the Desired Cyclopropyl Isoxazole
Q: My reaction is resulting in a low yield of the target cyclopropyl isoxazole. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors, primarily related to the stability of the nitrile oxide intermediate and the reactivity of the cyclopropyl-containing dipolarophile.
Potential Causes & Solutions:
-
Nitrile Oxide Dimerization: Nitrile oxides are unstable and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations or elevated temperatures.[4][5]
-
Solution: Generate the nitrile oxide in situ at a low temperature (0 °C or below) and in the presence of the cyclopropyl dipolarophile to ensure it is trapped as it forms.[6] Using a slow addition of the base or oxidizing agent used to generate the nitrile oxide can also help maintain a low concentration of the intermediate.
-
-
Poor Reactivity of the Dipolarophile: The electronic nature of the cyclopropyl-substituted alkene or alkyne can influence the rate of cycloaddition. Electron-withdrawing groups on the dipolarophile can deactivate it towards the cycloaddition.
-
Solution: Consider using a more activated dipolarophile if possible. Alternatively, catalysis can be employed. For instance, copper(I)-catalyzed cycloadditions can be effective for less reactive alkynes.[7]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base or oxidant for nitrile oxide generation are critical.[8]
-
Solution: Screen different solvents to find one that solubilizes all reactants well. Ethereal solvents like THF or diethyl ether are often good choices. For base-mediated generation from hydroximoyl chlorides, non-nucleophilic bases like triethylamine are preferred. For oxidation of aldoximes, reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite are commonly used.[9]
-
Problem 2: Formation of an Unexpected Isomeric Product
Q: I've isolated a product with the correct mass for my cyclopropyl isoxazole, but the NMR spectrum is inconsistent with the expected structure. What could this be?
A: The most likely scenario is the formation of a regioisomer. The [3+2] cycloaddition can often lead to a mixture of regioisomers, especially with unsymmetrically substituted alkynes or alkenes.
Potential Causes & Solutions:
-
Lack of Regiocontrol: The regioselectivity of the 1,3-dipolar cycloaddition is governed by both steric and electronic factors of the dipole and dipolarophile.[10][11]
-
Solution: The regiochemical outcome can sometimes be influenced by the choice of catalyst or solvent.[8] For example, copper-catalyzed reactions often exhibit high regioselectivity.[7] Careful analysis of Frontier Molecular Orbital (FMO) theory can help predict the major regioisomer.[12] If inseparable isomers are formed, modification of the substituents on either the nitrile oxide or the dipolarophile may be necessary to favor the formation of one isomer.
-
Problem 3: Evidence of Cyclopropane Ring Opening
Q: My analysis suggests that the cyclopropane ring has opened during the reaction. What conditions can cause this, and how can I prevent it?
A: The cyclopropyl group, despite its stability, can undergo ring-opening under certain conditions, particularly those involving strong acids, bases, or high temperatures.[13] The formation of a cyclopropylmethyl carbocation is a key intermediate in some of these pathways, which is known to be remarkably stable and can rearrange.[14]
Potential Causes & Solutions:
-
Harsh Reaction Conditions:
-
Acid-catalyzed ring opening: Strong acids can protonate the cyclopropane ring, leading to ring opening.
-
Base-catalyzed ring opening: While less common, strong bases can deprotonate an adjacent carbon, which can induce ring opening.
-
Thermal stress: High reaction temperatures can provide the activation energy needed for ring cleavage.
-
-
Solutions:
-
Maintain Mild Conditions: Use non-protic solvents and avoid strong acids or bases if possible. If a base is required, use a hindered, non-nucleophilic base like triethylamine.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, these cycloadditions can proceed efficiently at room temperature or even lower.[2]
-
pH Stability: The isoxazole ring itself can be sensitive to pH, particularly basic conditions, which can lead to ring opening of the isoxazole, not just the cyclopropane.[15] Maintaining a neutral or slightly acidic pH during workup is advisable.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for generating nitrile oxides for the synthesis of cyclopropyl isoxazoles?
A1: The two most common and effective methods for the in situ generation of nitrile oxides are the dehydrohalogenation of hydroximoyl chlorides and the oxidation of aldoximes.[6]
-
Dehydrohalogenation of Hydroximoyl Chlorides: This is a very common method where a base, typically triethylamine, is used to eliminate HCl from the hydroximoyl chloride precursor. It is generally a clean and high-yielding method.
-
Oxidation of Aldoximes: This method uses an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, to convert the aldoxime directly to the nitrile oxide. This can be a milder alternative to the hydroximoyl chloride method.
Q2: Can I use microwave irradiation or ultrasound to improve my reaction?
A2: Yes, both microwave irradiation and ultrasound can be highly effective in promoting the synthesis of isoxazoles.[16][17][18]
-
Microwave Irradiation: This technique can dramatically reduce reaction times, often from hours to minutes, and can also improve yields by minimizing the formation of side products like furoxans.[5]
-
Ultrasound: Sonication can enhance reaction rates and yields, particularly in heterogeneous reaction mixtures. It is considered a green chemistry approach.[16][17][18]
Q3: How do I purify my final cyclopropyl isoxazole product?
A3: Purification is typically achieved through standard laboratory techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying isoxazoles from reaction byproducts and unreacted starting materials. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.
-
Distillation: For liquid products, distillation under reduced pressure may be an option, provided the compound is thermally stable.
Q4: What are the key analytical techniques for characterizing my cyclopropyl isoxazole and potential side products?
A4: A combination of spectroscopic methods is essential for unambiguous structure determination.[19][20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure of the product and identifying any isomers or byproducts. The characteristic upfield signals for the cyclopropyl protons are a key diagnostic feature.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the correct elemental composition.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.
-
Elemental Analysis: Confirms the elemental composition of the final product.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 3-Cyclopropyl-5-Aryl Isoxazole via [3+2] Cycloaddition
This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with a cyclopropyl-containing alkyne.
Materials:
-
Aryl aldoxime (1.0 eq)
-
Cyclopropylacetylene (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the aryl aldoxime (1.0 eq) and cyclopropylacetylene (1.2 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition of NCS is complete, add triethylamine (1.5 eq) dropwise over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water and extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-cyclopropyl-5-aryl isoxazole.
Visualization of Reaction Pathways
Desired Synthetic Pathway
Caption: Desired reaction pathway for cyclopropyl isoxazole synthesis.
Common Side Reactions
Caption: Common side reactions in cyclopropyl isoxazole synthesis.
References
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 6. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. soc.chim.it [soc.chim.it]
- 12. mdpi.com [mdpi.com]
- 13. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. preprints.org [preprints.org]
- 19. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 20. researchgate.net [researchgate.net]
- 21. ijcrt.org [ijcrt.org]
Technical Support Center: A Guide to the Stability and Storage of 3-Cyclopropyl-5-isoxazolecarboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 3-Cyclopropyl-5-isoxazolecarboxylic acid. Here, we address common questions and concerns regarding the stability and proper storage of this compound, providing you with the necessary information to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to store the compound in a freezer at temperatures of -20°C or lower. The product should be kept in a tightly sealed container to prevent moisture absorption and contamination. Storing it in a dry, inert atmosphere (e.g., under argon or nitrogen) can further enhance its stability.
Q2: Can I store the compound at room temperature for short periods?
While freezer storage is recommended for long-term stability, the compound is generally stable under standard ambient conditions (room temperature) for short durations.[1] However, for any period longer than a few days, or if the ambient conditions involve high humidity or exposure to light, it is advisable to move the compound to a freezer to minimize the risk of degradation.
Q3: What are the potential degradation pathways for this compound?
Based on the general reactivity of isoxazolecarboxylic acids, several degradation pathways can be anticipated:
-
Hydrolytic Ring Opening: The isoxazole ring may be susceptible to cleavage in the presence of strong acids or bases, or even with prolonged exposure to moisture.[2]
-
Decarboxylation: Like many carboxylic acids attached to heterocyclic rings, this compound could undergo decarboxylation (loss of CO2), particularly when heated.[2]
-
Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to the decomposition of the compound.[2]
-
Oxidation: The isoxazole ring can be sensitive to oxidation, which may result in ring cleavage.[2]
Q4: What substances are incompatible with this compound?
To prevent degradation, avoid contact with strong oxidizing agents, strong bases, and strong acids.[2][3] These substances can promote the chemical degradation of the compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments that could be related to the stability of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Change in solid's color (e.g., from white/off-white to yellow/brown) | Oxidation or photodegradation. | Store the compound in a dark, airtight container, preferably under an inert atmosphere. Minimize exposure to light during handling. |
| Decreased purity over time in HPLC/LC-MS analysis | Instability under current storage conditions (temperature, humidity). | Ensure storage in a cool, dry environment. For long-term storage, use a desiccator and store in a freezer at -20°C or below. |
| Inconsistent or unexpected reaction outcomes | Degradation of the starting material. | Use a fresh batch of the compound or re-purify the existing stock. Always confirm the purity of the material before use, especially if it has been in storage for an extended period. |
| Appearance of new, significant impurity peaks in chromatograms | Possible decarboxylation or hydrolysis. | Analyze the impurity by mass spectrometry to identify its structure. Adjust reaction or storage conditions to minimize its formation (e.g., lower temperature, anhydrous conditions). |
Experimental Workflow: Basic Stability Assessment
For critical applications, it is prudent to perform a basic stability assessment. The following workflow provides a general framework.
Caption: A general workflow for assessing the stability of this compound under various stress conditions.
Logical Troubleshooting Flowchart
When encountering issues that may be related to compound stability, the following logical flow can guide your troubleshooting process.
Caption: A step-by-step guide to troubleshooting experimental issues potentially caused by compound instability.
References
Technical Support Center: Synthesis and Purification of 3-Cyclopropyl-5-isoxazolecarboxylic Acid
Welcome to the technical support center for the synthesis and purification of 3-Cyclopropyl-5-isoxazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable compound in high purity. Here, we address common challenges encountered during its synthesis, with a focus on the identification and removal of critical byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected byproducts?
A1: The most prevalent and efficient synthesis of this compound is a two-step process. The first step involves a Claisen condensation of ethyl cyclopropanecarboxylate with ethyl acetate to yield ethyl 3-cyclopropyl-3-oxopropanoate. This β-ketoester is then subjected to a cyclocondensation reaction with hydroxylamine, followed by hydrolysis of the resulting ester to afford the target carboxylic acid.
The primary and most challenging byproduct in this synthesis is the regioisomer, 5-Cyclopropyl-3-isoxazolecarboxylic acid. Its formation is a direct consequence of the two possible sites of initial nucleophilic attack by hydroxylamine on the β-ketoester. Other potential impurities include unreacted starting materials and intermediates.
Troubleshooting Guide: Byproduct Removal
A significant challenge in the synthesis of this compound is the separation of the desired product from its regioisomer, 5-Cyclopropyl-3-isoxazolecarboxylic acid. Due to their similar physical properties, this separation can be complex. This guide provides strategies to minimize the formation of the unwanted isomer and methods for its removal.
Understanding Regioisomer Formation
The formation of the two isoxazole regioisomers is governed by the reaction conditions, which can favor either kinetic or thermodynamic control. The reaction of a 1,3-dicarbonyl compound, such as ethyl 3-cyclopropyl-3-oxopropanoate, with hydroxylamine can proceed through two main pathways, influenced by the pH of the reaction medium.[1][2]
Under acidic to neutral conditions, the reaction is generally under kinetic control, favoring the attack of the more nucleophilic nitrogen of hydroxylamine at the more electrophilic carbonyl carbon. In the case of ethyl 3-cyclopropyl-3-oxopropanoate, the ketone carbonyl is generally more electrophilic than the ester carbonyl, leading to the preferential formation of the desired 3-cyclopropyl-5-substituted isoxazole.
Conversely, under basic conditions, the reaction tends to be under thermodynamic control, and the regioselectivity can be diminished or even reversed. Therefore, careful control of the reaction pH is a critical first step in minimizing the formation of the unwanted 5-cyclopropyl-3-isoxazolecarboxylic acid regioisomer.
Diagram: Regioisomer Formation in Isoxazole Synthesis
Caption: Control of reaction pH is crucial for regioselectivity.
Issue 1: Presence of Regioisomeric Impurity after Synthesis
Cause: The formation of the 5-cyclopropyl-3-isoxazolecarboxylic acid regioisomer is a common issue. The ratio of the two isomers is highly dependent on the reaction conditions during the cyclocondensation step.
Troubleshooting Protocol:
1. Optimization of Reaction Conditions to Favor the Desired 3,5-Disubstituted Isoxazole:
-
pH Control: Maintain a slightly acidic to neutral pH (around 5-7) during the reaction of ethyl 3-cyclopropyl-3-oxopropanoate with hydroxylamine hydrochloride. This can be achieved by using a buffer or by the slow addition of a base to neutralize the HCl released from hydroxylamine hydrochloride. This favors the kinetic product, which is the desired 3-cyclopropyl-5-isoxazole derivative.[1][2]
-
Temperature: Lower reaction temperatures generally favor kinetic control. Running the reaction at or below room temperature may improve the isomeric ratio.
2. Purification Strategy: Selective Recrystallization
While chromatographic methods like preparative HPLC and supercritical fluid chromatography are effective for separating isoxazole isomers, they may not be practical for large-scale purification.[3] Selective recrystallization is a more scalable alternative.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: The key to successful separation by recrystallization is finding a solvent system in which the two isomers have significantly different solubilities. A good starting point is to test a range of solvents with varying polarities. For carboxylic acids, common recrystallization solvents include water, ethanol, methanol, ethyl acetate, toluene, and mixtures thereof.[4]
-
Trial Recrystallization:
-
Take a small sample of the crude product mixture.
-
Dissolve it in a minimal amount of a hot solvent identified during screening.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath.
-
Collect the precipitated crystals by filtration and analyze the mother liquor and the crystals by a suitable analytical method (e.g., HPLC or ¹H NMR) to determine the isomeric ratio.
-
-
Optimized Recrystallization for this compound:
-
A promising solvent system for the purification of related isoxazole carboxylic acids is a mixture of an organic solvent and water, or a single organic solvent like toluene.[5]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of hot toluene.
-
If the solid does not fully dissolve, add a co-solvent like ethanol dropwise until a clear solution is obtained at the boiling point.
-
Allow the solution to cool slowly to room temperature. The desired this compound is often less soluble and will crystallize out first.
-
Monitor the crystallization process. If an oil forms, reheat the solution and add more solvent before cooling again.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystals and the composition of the mother liquor to assess the efficiency of the separation. Multiple recrystallizations may be necessary to achieve high purity.
-
-
Data Summary Table for a Hypothetical Recrystallization Trial:
| Recrystallization Step | Isomeric Ratio (3-isomer : 5-isomer) in Crystals | Isomeric Ratio (3-isomer : 5-isomer) in Mother Liquor | Yield of Crystals (%) |
| 1st Recrystallization | 95 : 5 | 70 : 30 | 60 |
| 2nd Recrystallization | >99 : 1 | 90 : 10 | 85 (of the first crop) |
Issue 2: Incomplete Hydrolysis of the Ethyl Ester
Cause: The saponification of the ethyl ester to the carboxylic acid may not go to completion, leaving unreacted ethyl 3-cyclopropyl-5-isoxazolecarboxylate in the final product.
Troubleshooting Protocol:
1. Ensure Complete Hydrolysis:
-
Reaction Time and Temperature: Increase the reaction time or temperature of the hydrolysis step. Monitoring the reaction by TLC or HPLC is crucial to determine when all the starting ester has been consumed.
-
Stoichiometry of Base: Use a sufficient excess of the base (e.g., NaOH or KOH, typically 2-3 equivalents) to drive the reaction to completion.
2. Post-Hydrolysis Work-up to Remove Unreacted Ester:
-
Acid-Base Extraction: After hydrolysis, the reaction mixture will contain the sodium or potassium salt of the carboxylic acid and any unreacted ester.
-
Acidify the aqueous solution to a pH of 2-3 with an acid like HCl. This will protonate the carboxylate salt, making the carboxylic acid insoluble in water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate. The desired carboxylic acid will move into the organic layer, while any remaining water-soluble impurities will stay in the aqueous phase.
-
To remove any unreacted, non-polar ester, the organic layer containing the carboxylic acid can be washed with a dilute basic solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous basic layer, while the unreacted ester will remain in the organic layer.
-
Separate the aqueous layer and re-acidify it to precipitate the pure carboxylic acid, which can then be collected by filtration.
-
Diagram: Acid-Base Extraction Workflow
Caption: Purification via acid-base extraction.
Conclusion
The successful synthesis of high-purity this compound hinges on the careful control of reaction conditions to maximize the formation of the desired regioisomer and the implementation of effective purification strategies. By understanding the underlying chemical principles and following the detailed protocols provided in this guide, researchers can overcome common synthetic hurdles and obtain a product that meets the stringent purity requirements for drug discovery and development.
References
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Navigating the Scale-Up of 3-Cyclopropyl-5-isoxazolecarboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 3-Cyclopropyl-5-isoxazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered during the transition from laboratory-scale experiments to pilot and industrial-scale production. Here, we synthesize our extensive field experience with fundamental chemical principles to provide you with a robust troubleshooting resource.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before embarking on the scale-up of this compound synthesis.
Q1: What are the most common synthetic routes for this compound?
The most prevalent and industrially viable route involves the [3+2] cycloaddition reaction. This typically features the reaction of a cyclopropyl-containing alkyne with a nitrile oxide precursor, or the reaction of a β-dicarbonyl compound with hydroxylamine.[1] A common starting material is ethyl 3-cyclopropyl-3-oxopropionate, which can be synthesized from cyclopropanecarbonyl chloride and ethyl potassium malonate.
Q2: What are the primary challenges I should anticipate when scaling up this synthesis?
Transitioning from lab to large-scale production introduces several key challenges.[2] These include:
-
Reaction Kinetics and Thermodynamics: Managing heat evolution (exotherms) and ensuring consistent mixing become critical at larger volumes.[2]
-
Safety: Handling larger quantities of potentially hazardous reagents like hydroxylamine hydrochloride requires stringent safety protocols.[3][4][5][6][7]
-
Product Quality and Purity: Maintaining batch-to-batch consistency and controlling impurity profiles can be more complex at scale.
-
Supply Chain and Raw Material Consistency: Sourcing large, consistent batches of starting materials like cyclopropanecarboxaldehyde is crucial for reproducible results.
Q3: Are there any specific safety concerns associated with the reagents?
Yes, hydroxylamine hydrochloride is a key reagent with several associated hazards. It can be corrosive to metals, harmful if swallowed or in contact with skin, and may cause skin irritation or an allergic reaction.[3][6] It is also suspected of causing cancer and may cause damage to organs through prolonged exposure.[3][6] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, is essential, especially during large-scale handling.[3][4][6]
Cyclopropanecarboxaldehyde is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.
Troubleshooting Guide
This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues you may encounter during the scale-up of this compound production.
Low Yield and Incomplete Conversion
Q: My reaction yield has dropped significantly after moving to a larger reactor. What are the likely causes and how can I address this?
A multi-faceted issue, a drop in yield upon scale-up can often be traced back to mixing and temperature control.
Troubleshooting Steps:
-
Evaluate Mixing Efficiency:
-
The "Why": Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or decomposition. The surface-area-to-volume ratio decreases upon scale-up, making heat and mass transfer more challenging.
-
The "How":
-
Ensure your reactor's agitation speed and impeller design are suitable for the reaction volume and viscosity.
-
Consider using baffles to improve turbulent mixing.
-
For heterogeneous reactions, ensure efficient suspension of all components.
-
-
-
Optimize Temperature Control:
-
The "Why": Exothermic reactions that are easily managed in a lab flask can become difficult to control at scale, leading to temperature spikes that favor byproduct formation.
-
The "How":
-
Monitor the internal reaction temperature closely with calibrated probes.
-
Employ a reactor with a jacketed cooling system and ensure the heat transfer fluid is at the appropriate temperature.
-
Consider a semi-batch process where one reactant is added portion-wise to control the rate of heat generation.
-
-
-
Re-evaluate Reagent Stoichiometry:
-
The "Why": The optimal stoichiometry in the lab may not directly translate to a larger scale due to differences in mixing and addition times.
-
The "How":
-
Experiment with slightly adjusting the molar ratios of your key reactants on a small scale before committing to a large batch.
-
-
Impurity Profile and Purification Challenges
Q: I'm observing new or increased levels of impurities in my crude product at a larger scale. How can I identify and mitigate these?
Impurity formation is a common scale-up challenge. Understanding the reaction mechanism can help predict and control potential byproducts.
Troubleshooting Steps:
-
Identify the Impurities:
-
The "Why": Knowing the structure of the impurities provides clues about their formation pathway.
-
The "How":
-
Utilize analytical techniques such as HPLC, LC-MS, and NMR to characterize the impurities.
-
-
-
Control Reaction Conditions:
-
The "Why": As mentioned, localized overheating or poor mixing can lead to side reactions.
-
The "How":
-
Implement the temperature and mixing optimizations described in the previous section.
-
Carefully control the pH of the reaction mixture, as it can influence the formation of certain byproducts.
-
-
-
Optimize the Work-up and Crystallization:
-
The "Why": The work-up and purification steps are critical for removing impurities. A process that works in the lab may not be as efficient at scale.
-
The "How":
-
Solvent Selection: Experiment with different solvent systems for extraction and crystallization to maximize the removal of specific impurities.
-
Crystallization Conditions: Control the cooling rate during crystallization. A slower cooling rate often leads to larger, purer crystals. Seeding the solution with a small amount of pure product can also promote the desired crystal form.
-
Washing: Ensure the filter cake is washed with an appropriate solvent to remove residual impurities without dissolving a significant amount of the product.
-
-
Product Isolation and Physical Form
Q: My product is not crystallizing as expected, or I'm getting an oil instead of a solid. What can I do?
Changes in product form are often related to residual solvents or impurities that inhibit crystallization.
Troubleshooting Steps:
-
Ensure Complete Solvent Removal:
-
The "Why": Residual solvents from the work-up can act as an "anti-solvent" and prevent crystallization.
-
The "How":
-
Use a rotary evaporator or vacuum oven to thoroughly remove all volatile solvents.
-
-
-
Induce Crystallization:
-
The "Why": Sometimes, the product needs a nucleation site to begin crystallizing.
-
The "How":
-
Scratching: Scratch the inside of the flask with a glass rod at the solvent line.
-
Seeding: Add a small crystal of the pure product to the solution.
-
Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., hexanes) and stir vigorously.
-
-
-
Re-evaluate the Purification Strategy:
-
The "Why": If the product consistently oils out, it may be due to a high level of impurities.
-
The "How":
-
Consider an additional purification step, such as column chromatography on a small scale, to obtain a purer sample for crystallization studies.
-
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Cyclopropyl-3-oxopropionate
This protocol outlines a common method for preparing a key intermediate.
Materials:
-
Ethyl potassium malonate
-
Cyclopropanecarbonyl chloride
-
Triethylamine
-
Magnesium chloride
-
Tetrahydrofuran (THF), dry
-
Ethyl acetate
-
10% Citric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Sodium sulfate
Procedure:
-
Suspend ethyl potassium malonate (0.10 mol) in ethyl acetate (100 ml) in a reaction vessel.
-
Add triethylamine (0.25 mol) and magnesium chloride (0.15 mol) while cooling in an ice bath.
-
Stir the mixture at 40°C for 20 hours.
-
In a separate vessel, dissolve cyclopropanecarbonyl chloride (50.0 mmol) in dry THF (50 ml).
-
Slowly add the cyclopropanecarbonyl chloride solution to the malonate mixture while maintaining cooling.
-
Stir the reaction at room temperature for 20 hours.
-
Pour the reaction mixture into a 10% citric acid solution (300 ml) and extract with ethyl acetate (3 x 300 ml).
-
Wash the combined organic layers successively with saturated sodium bicarbonate solution (500 ml) and brine (300 ml).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-cyclopropyl-3-oxopropionate.
Protocol 2: General Procedure for Isoxazole Formation
This protocol provides a general guideline for the cyclocondensation step.
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropionate
-
Hydroxylamine hydrochloride
-
Base (e.g., sodium acetate, triethylamine)
-
Solvent (e.g., ethanol, water)
Procedure:
-
Dissolve ethyl 3-cyclopropyl-3-oxopropionate (1 equivalent) in the chosen solvent in a reaction vessel.
-
Add hydroxylamine hydrochloride (1-1.2 equivalents) and the base (1-1.5 equivalents).
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, proceed with an aqueous work-up and extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
General Synthesis and Scale-Up Workflow
Caption: A typical workflow for the scale-up of a chemical synthesis campaign.
Data Summary
| Parameter | Laboratory Scale (e.g., 10g) | Pilot/Industrial Scale (e.g., 10kg) | Key Considerations for Scale-Up |
| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Material compatibility, heat transfer, and cleanability. |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer with various impeller designs | Ensuring homogeneity and preventing localized overheating. |
| Temperature Control | Heating mantle/ice bath | Jacketed heating/cooling system | Precise and responsive temperature control is critical for safety and selectivity. |
| Reagent Addition | Manual addition via pipette or funnel | Metering pumps for controlled addition rates | Controlling exotherms and maintaining optimal reactant concentrations. |
| Work-up | Separatory funnel | Liquid-liquid extraction in the reactor or dedicated extraction vessel | Minimizing solvent usage and handling large volumes safely. |
| Isolation | Filtration (Büchner funnel) | Centrifuge or filter press | Efficient solid-liquid separation and washing of the product cake. |
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropanecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: A Guide to Preserving the Integrity of 3-Cyclopropyl-5-isoxazolecarboxylic acid
Welcome to the dedicated technical support center for 3-Cyclopropyl-5-isoxazolecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable heterocyclic compound. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting strategies to prevent its degradation, ensuring the reliability and reproducibility of your experimental outcomes.
This document moves beyond a simple checklist of procedures. It delves into the chemical principles governing the stability of this compound, offering explanations for the recommended handling and storage protocols. By understanding the "why" behind these methods, you will be better equipped to anticipate and mitigate potential degradation issues.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the stability and handling of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by four key factors:
-
pH: The isoxazole ring is susceptible to hydrolysis, a process that is significantly accelerated under basic conditions.[1][2] Neutral to slightly acidic conditions are generally preferred to maintain the integrity of the isoxazole ring.
-
Temperature: Elevated temperatures can promote two main degradation pathways: hydrolysis of the isoxazole ring and decarboxylation of the carboxylic acid group.[2]
-
Light: Exposure to ultraviolet (UV) radiation can induce photochemical reactions, leading to the rearrangement or cleavage of the isoxazole ring.[3]
-
Chemical Incompatibility: Contact with strong oxidizing agents, strong bases, amines, and reducing agents can lead to chemical degradation.
Q2: What is the recommended procedure for long-term storage of this compound?
A2: For optimal long-term stability, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at -20°C. This combination of conditions minimizes exposure to moisture, light, and oxygen, which are key contributors to degradation.
Q3: I've noticed a change in the color of my solid this compound. What could this indicate?
A3: A change in color, such as from white or off-white to yellow or brown, is often a visual indicator of degradation. This could be due to the formation of chromophoric degradation products resulting from exposure to light, heat, or chemical contaminants. It is crucial to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before further use.
Q4: Can I dissolve this compound in aqueous buffers for my experiments?
A4: While aqueous buffers are often necessary for biological assays, it is important to be mindful of the pH. Given the susceptibility of the isoxazole ring to base-catalyzed hydrolysis, it is advisable to use buffers in the neutral to slightly acidic range (pH 4-7). If basic conditions are unavoidable, solutions should be prepared fresh, used immediately, and maintained at a low temperature to minimize degradation.
Q5: How does the cyclopropyl group influence the stability of the molecule?
A5: The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability.[4][5] Its strained ring structure and unique electronic properties can influence the overall conformation and reactivity of the molecule. While it can offer protection against certain metabolic pathways, the fundamental instabilities of the isoxazole ring and carboxylic acid group must still be addressed through proper handling and storage.[6][7]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the handling and use of this compound.
Issue 1: Inconsistent or Poor Results in Biological Assays
-
Possible Cause: Degradation of the compound in the stock solution or assay buffer.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Analyze the stock solution by HPLC to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared standard.
-
If degradation is observed, prepare a fresh stock solution using a high-purity solvent and store it under the recommended conditions (-20°C, under inert gas, protected from light).
-
-
Assess Assay Buffer Compatibility:
-
Measure the pH of your assay buffer. If it is alkaline (pH > 7.5), consider if a lower pH buffer is feasible for your experiment.
-
Perform a time-course stability study by incubating the compound in the assay buffer at the experimental temperature and analyzing samples by HPLC at different time points (e.g., 0, 1, 2, 4 hours). This will determine the rate of degradation under your specific assay conditions.
-
-
Minimize Exposure to Harsh Conditions:
-
Prepare working solutions immediately before use.
-
If the experiment involves elevated temperatures, minimize the incubation time as much as possible.
-
-
Issue 2: Appearance of New Peaks in HPLC Analysis of a Stored Sample
-
Possible Cause: Degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Identify the Degradation Pathway:
-
Based on the analytical data (e.g., mass spectrometry data of the new peaks), try to identify the degradation products. Common degradation products could result from hydrolysis (ring-opening) or decarboxylation.
-
-
Review Storage Conditions:
-
Confirm that the compound was stored at the recommended temperature (-20°C).
-
Ensure the container was tightly sealed and purged with an inert gas to prevent exposure to moisture and air.
-
Verify that the storage location is dark to prevent photodegradation.
-
-
Implement a Strict Handling Protocol:
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving and Initial Storage: Upon receipt, immediately store the container of this compound in a freezer at -20°C. The container should be opaque to protect from light.
-
Aliquoting for Use: To avoid repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere, it is recommended to aliquot the compound into smaller, single-use vials. This should be done in a controlled environment with low humidity, preferably in a glove box or under a gentle stream of argon or nitrogen.
-
Preparation of Stock Solutions:
-
Use anhydrous, high-purity solvents (e.g., DMSO, DMF, or ethanol).
-
Briefly bring the aliquoted vial to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the solid.
-
Weigh the desired amount of compound quickly and dissolve it in the appropriate solvent.
-
Purge the headspace of the stock solution vial with an inert gas before sealing.
-
-
Storage of Stock Solutions: Store stock solutions at -20°C in tightly sealed, opaque vials.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[12][13][14][15]
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 30 minutes.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 2 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][17][18][19] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Prevention Strategies
| Degradation Pathway | Triggering Factors | Key Prevention Strategies |
| Hydrolysis | High pH (basic conditions), moisture, elevated temperature | - Maintain pH in the neutral to slightly acidic range (4-7) - Store in a dry environment (desiccator, inert gas) - Avoid prolonged heating in aqueous solutions |
| Decarboxylation | High temperature | - Store at low temperatures (-20°C for long-term) - Avoid excessive heat during experimental procedures |
| Photodegradation | Exposure to UV and visible light | - Store in opaque containers - Protect from direct light during handling and experiments |
| Oxidation | Exposure to air (oxygen), oxidizing agents | - Store under an inert atmosphere (argon or nitrogen) - Avoid contact with strong oxidizing agents |
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Recommended workflow for handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 7. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 8. web.mit.edu [web.mit.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 11. fauske.com [fauske.com]
- 12. biomedres.us [biomedres.us]
- 13. sciencegate.app [sciencegate.app]
- 14. biopharminternational.com [biopharminternational.com]
- 15. ajrconline.org [ajrconline.org]
- 16. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 17. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biobostonconsulting.com [biobostonconsulting.com]
- 19. ema.europa.eu [ema.europa.eu]
Technical Support Center: Chromatographic Purification of 3-Cyclopropyl-5-isoxazolecarboxylic acid
Welcome to the technical support center for the chromatographic purification of 3-Cyclopropyl-5-isoxazolecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. As Senior Application Scientists, we understand that purifying this molecule presents unique challenges due to its acidic nature and polarity. This resource consolidates field-proven insights and foundational scientific principles to help you navigate these complexities.
Understanding the Molecule: Key Purification Challenges
This compound is a polar, acidic molecule. Its predicted pKa is approximately 3.46[1], meaning it is highly acidic and will be ionized at neutral pH. This characteristic is the primary driver of most purification challenges, leading to issues such as:
-
Poor Peak Shape (Tailing): The acidic carboxylic acid group can interact strongly and non-specifically with active sites on common stationary phases like silica gel.
-
Low Recovery: The compound may irreversibly bind to the stationary phase or be difficult to elute, leading to significant yield loss.
-
Difficult Separation from Polar Impurities: Achieving good resolution between the target molecule and other polar side-products requires careful method optimization.
This guide will address these specific issues through a series of frequently asked questions and troubleshooting workflows.
Troubleshooting Guide & FAQs
This section is organized by common problems encountered during the purification process.
Category 1: Poor Peak Shape & Tailing
Question 1: My peak for this compound is showing significant tailing on a silica gel column. What is causing this and how can I fix it?
Answer: Peak tailing for an acidic compound like yours is a classic sign of strong, undesirable interactions with the stationary phase. Standard silica gel has surface silanol groups (Si-OH) that are weakly acidic. These silanols can deprotonate and interact ionically with your carboxylic acid, causing a portion of the molecules to "stick" and elute slowly, resulting in a tailed peak.
Causality: The issue stems from mixed-mode retention mechanisms. Instead of a clean adsorption/desorption process (normal-phase), you are getting secondary ionic interactions that disrupt the chromatographic band.
Solutions:
-
Mobile Phase Modification (Acidification): The most common and effective solution is to add a small amount of a competing acid to your mobile phase. This acid protonates the surface silanols and, by Le Chatelier's principle, keeps your carboxylic acid in its neutral, protonated form. A neutral molecule will interact more predictably with the silica surface.
-
Recommended Additives: Add 0.5-2% acetic acid or formic acid to your eluent system (e.g., Ethyl Acetate/Hexane). Formic acid is more volatile and easier to remove during solvent evaporation.
-
-
Stationary Phase Deactivation: If mobile phase modification is insufficient, you can deactivate the silica gel itself. This involves pre-treating the silica to cap the most active silanol sites.[2]
-
Protocol: Prepare a slurry of your silica gel in a mobile phase containing 1-3% triethylamine (a base). Pack the column with this slurry and flush with one to two column volumes of the same solvent system. The triethylamine neutralizes the acidic sites. After deactivation, you can run the column with your standard, non-basic mobile phase.[2] Be aware that this makes the column unsuitable for acid-sensitive compounds in the future.
-
Troubleshooting Workflow: Diagnosing and Fixing Peak Tailing
This decision tree illustrates the logical steps to address peak tailing for acidic compounds.
Caption: A decision tree for troubleshooting peak tailing.
Category 2: Separation, Resolution, and Method Selection
Question 2: I am struggling to separate my product from a very polar impurity. Should I use normal-phase or reverse-phase chromatography?
Answer: The choice between normal-phase (NP) and reverse-phase (RP) chromatography depends on the relative polarities of your compound and the impurity. Since this compound is itself very polar, reverse-phase is often a superior choice, especially for separating it from other polar compounds.[3][4]
-
Normal-Phase (e.g., Silica): Best for separating compounds of low to medium polarity. Very polar compounds either stick to the baseline or require highly polar (and often high-viscosity) mobile phases like methanol, which can lead to poor resolution and slow runs.[5]
-
Reverse-Phase (e.g., C18): Ideal for polar and ionizable compounds.[3] The retention mechanism is based on hydrophobicity. By controlling the mobile phase pH, you can manipulate the ionization state (and thus the polarity/retention) of your acidic compound to achieve optimal separation.
Recommendation: Start with a reverse-phase HPLC or flash chromatography screening. Using a water/acetonitrile or water/methanol gradient with a pH modifier will likely give you the best selectivity.
Workflow: Selecting the Right Chromatographic Mode
This diagram outlines the thought process for choosing between normal-phase and reverse-phase chromatography for this specific molecule.
Caption: Workflow for chromatography mode selection.
Question 3: How do I optimize the mobile phase pH for my reverse-phase separation?
Answer: Mobile phase pH is the most powerful parameter for optimizing the separation of ionizable compounds in reverse-phase chromatography.[3] For a carboxylic acid, the goal is to ensure it is consistently in its neutral, protonated state.
Causality: The Henderson-Hasselbalch equation dictates that a compound's ionization state is controlled by the solution's pH relative to its pKa. To maximize retention and achieve sharp, reproducible peaks for an acid, you should work at a pH that is at least 1.5-2 units below its pKa. Since the pKa of your compound is ~3.46[1], an ideal mobile phase pH would be between 2.0 and 2.5.
Recommended Buffers/Additives:
-
0.1% Formic Acid (FA): Provides a pH of ~2.7. It is volatile and MS-compatible.[6]
-
0.1% Trifluoroacetic Acid (TFA): Provides a pH of ~2.0. It is a strong ion-pairing agent that can further improve peak shape but is less MS-friendly and can be difficult to remove from the final product.
-
Phosphate Buffer: Can be used to precisely control pH but is non-volatile and not suitable if you need to recover your compound by solvent evaporation.
| Additive | Typical Concentration | Resulting pH (approx.) | Volatility / MS-Compatibility |
| Formic Acid | 0.1% (v/v) | 2.7 | High / Excellent |
| Acetic Acid | 0.1% - 1.0% (v/v) | 3.0 - 3.5 | Moderate / Good |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | 2.0 | High / Can cause ion suppression |
| Phosphate Buffer | 10-20 mM | User-defined | None / Not compatible |
Category 3: Yield, Recovery, and Loading
Question 4: I'm losing a significant amount of my compound on the column. What are the likely causes and solutions?
Answer: Low recovery is a common problem when purifying highly polar or acidic compounds on silica gel.
Possible Causes & Solutions:
-
Irreversible Adsorption: As discussed in Q1, strong ionic interactions can lead to your compound permanently sticking to the silica.
-
Compound Instability on Silica: The acidic surface of silica gel can sometimes catalyze the degradation of sensitive molecules.
-
Solution: Test for stability by dissolving a small amount of your crude material, spotting it on a TLC plate, and letting it sit for an hour. Then, elute the plate and see if new impurity spots have appeared.[7] If degradation is observed, you must switch to a less harsh stationary phase like deactivated silica, alumina, or use reverse-phase chromatography.
-
-
Improper Sample Loading: Dissolving your crude sample in too strong a solvent or too large a volume can cause it to spread into a wide band at the top of the column, leading to poor separation and apparent loss.
-
Solution (Solid Loading): If your compound is not readily soluble in a weak solvent (like hexane or dichloromethane), use solid loading. Dissolve your crude product in a strong solvent (like methanol or acetone), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[2][5] This technique ensures your sample is introduced to the column in a very tight, concentrated band.
-
Experimental Protocols
Protocol 1: Optimized Flash Chromatography on Silica Gel
This protocol is designed as a starting point for purifying grams of material.
-
Mobile Phase Selection (TLC):
-
Prepare a stock solution of 30% Ethyl Acetate in Hexane with 1% acetic acid.
-
Run a TLC plate of your crude material in this solvent system.
-
Adjust the Ethyl Acetate concentration until the Rf of your product is between 0.2 and 0.35. This provides the optimal balance of retention and resolution for a column.[2]
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (aim for a sample load of 1-5% of the silica gel mass).
-
Prepare a slurry of silica gel in your optimized mobile phase (from step 1).
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, homogenous bed.
-
-
Sample Loading:
-
Liquid Load: Dissolve the crude material in a minimal amount of a weak solvent (e.g., dichloromethane or toluene). If the compound precipitates, add a small amount of ethyl acetate until it just dissolves.
-
Solid Load (Recommended): Follow the solid loading procedure described in Question 4.
-
-
Elution:
-
Begin eluting with the mobile phase determined in step 1.
-
Collect fractions and monitor by TLC.
-
If separation is difficult, you can run a shallow gradient. Start with a mobile phase that gives an Rf of ~0.2 and slowly increase the percentage of the more polar solvent (Ethyl Acetate).[5]
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator. To remove residual acetic acid, you may need to co-evaporate with a non-polar solvent like toluene or perform a mild aqueous wash if the product is sufficiently non-polar.
-
Protocol 2: Reverse-Phase HPLC Method Development
This protocol is for analytical or semi-preparative scale purification requiring high resolution.
-
System Preparation:
-
Scouting Gradient:
-
Prepare a sample solution of your material at ~1 mg/mL in 50:50 Water:Acetonitrile.
-
Run a fast, broad gradient to determine the approximate elution conditions.
-
Gradient Program: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV (scan for optimal wavelength, likely around 220-254 nm for the isoxazole core).
-
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower, more focused gradient. If your compound eluted at 6 minutes on the 10-minute scouting run (corresponding to ~50% B), a good starting point for an optimized gradient would be:
-
Gradient Program: 35% B to 65% B over 20 minutes.
-
-
This slower gradient will increase the separation between your product and closely eluting impurities.
-
-
Fraction Collection & Analysis:
-
For preparative runs, collect fractions based on the UV chromatogram.
-
Analyze collected fractions by analytical HPLC or LC-MS to confirm purity before combining.
-
References
- 1. chembk.com [chembk.com]
- 2. Purification [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Purification [chem.rochester.edu]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. pdf.dutscher.com [pdf.dutscher.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 3-Cyclopropyl-5-isoxazolecarboxylic Acid: HPLC, UPLC, and Capillary Electrophoresis
Abstract
The determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. 3-Cyclopropyl-5-isoxazolecarboxylic acid is a key building block in medicinal chemistry, valued for its isoxazole core, a heterocycle present in numerous therapeutic agents.[1] This guide provides an in-depth comparison of three powerful analytical techniques for the purity assessment of this compound: the industry-standard High-Performance Liquid Chromatography (HPLC), the advanced Ultra-Performance Liquid Chromatography (UPLC), and the orthogonal method of Capillary Electrophoresis (CE). We will explore the fundamental principles, provide detailed experimental protocols, and present a comparative analysis of their performance metrics to guide researchers in selecting the optimal method for their specific analytical challenges.
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
This compound is a carboxylic acid derivative with a molecular weight of 153.14 g/mol and a melting point between 96-100 °C.[2] Its purity is critical, as impurities can carry over into the final API, potentially affecting its safety, efficacy, and stability. Regulatory bodies mandate rigorous analytical characterization, making the choice of a robust and reliable purity method paramount.
This guide moves beyond a simple recitation of methods. It delves into the causality behind procedural choices—explaining why a specific column is chosen, why the mobile phase pH is critical, and what trade-offs exist between speed, resolution, and sensitivity. All methodologies are presented within the framework of internationally recognized validation standards, such as the ICH Q2(R2) guidelines, ensuring the trustworthiness and regulatory compliance of the data generated.[3][4][5][6][7]
The Established Workhorse: High-Performance Liquid Chromatography (HPLC)
For decades, reversed-phase HPLC has been the gold standard for the analysis of small organic molecules. Its robustness and versatility make it an indispensable tool in nearly every pharmaceutical laboratory. The separation mechanism relies on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.
Causality of Method Design
For this compound, which possesses a carboxylic acid functional group, controlling the mobile phase pH is the most critical parameter. The compound has a predicted pKa of approximately 3.46.[2] To ensure consistent retention and sharp, symmetrical peak shapes, the analysis must be conducted under ion suppression conditions.[8] This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa, thereby keeping the carboxylic acid in its neutral, more hydrophobic form, which enhances its interaction with the C18 stationary phase.
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.
Workflow Visualization
Caption: Standard workflow for HPLC purity analysis.
The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant evolution of liquid chromatography, utilizing columns packed with sub-2 µm particles.[9][10] This innovation allows for separations at much higher linear velocities and pressures (often exceeding 15,000 psi) without sacrificing efficiency. The result is dramatically faster analysis times, improved resolution, and increased sensitivity, making it ideal for high-throughput environments.[11][12][13]
Adapting the Method for Speed and Efficiency
The core chemistry of the separation remains the same as in HPLC; ion suppression is still required. However, the system's hardware and the column dimensions are fundamentally different. The shorter, narrower columns and smaller particles of UPLC systems lead to significantly reduced peak volumes, which in turn yields taller, sharper peaks and lower detection limits.[10][12]
Experimental Protocol: UPLC-UV
-
Instrumentation: UPLC system capable of operating at pressures up to 15,000 psi.
-
Column: C18, 1.7 µm particle size, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Formic acid is often preferred for its compatibility with mass spectrometry).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-0.2 min: 5% B
-
0.2-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C (Higher temperatures can lower viscosity and improve efficiency).
-
Detection: UV at 254 nm.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.
An Orthogonal Approach: Capillary Electrophoresis (CE)
True analytical confidence is achieved when purity is confirmed by an orthogonal method—one that separates components based on a different physicochemical principle. Capillary Electrophoresis is an excellent alternative to chromatography.[14] In its simplest form, Capillary Zone Electrophoresis (CZE), separation is driven by differences in the electrophoretic mobility of analytes in a high-voltage electric field.[15][16][17] For an acidic compound like this compound, a buffer with a pH well above its pKa is used, causing the molecule to be fully deprotonated and negatively charged. It will then migrate based on its charge-to-size ratio.[15]
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Instrumentation: Capillary Electrophoresis system with a DAD.
-
Capillary: Fused-silica, 50 µm internal diameter, 50 cm total length (40 cm to detector).
-
Background Electrolyte (BGE): 25 mM Sodium Borate buffer, pH 9.2.
-
Voltage: 25 kV (Normal polarity, anode at the inlet).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.
Head-to-Head Performance Comparison
To provide an objective comparison, the performance of each technique is summarized below. The data represents typical results expected from these methods for a small molecule like this compound.
| Performance Metric | HPLC | UPLC | Capillary Electrophoresis (CE) |
| Analysis Time | ~25 minutes | ~5 minutes | ~10 minutes |
| System Pressure | 1,500 - 3,000 psi | 8,000 - 12,000 psi | Not applicable (Voltage-driven) |
| Typical Resolution | Good | Excellent | Excellent |
| Relative Sensitivity | Good | Excellent | Good |
| Solvent Consumption | High (~25 mL/run) | Very Low (~2 mL/run) | Extremely Low (~µL/run) |
| Method Robustness | Excellent | Good | Moderate |
| Orthogonality | - | Low (Same principle as HPLC) | High (Different principle) |
Logical Framework for Method Selection
The choice of analytical technique is driven by the specific requirements of the task at hand, whether it be routine quality control, high-throughput screening, or in-depth impurity characterization.
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
The purity analysis of this compound can be effectively accomplished by several advanced analytical techniques.
-
HPLC remains the benchmark for routine quality control, offering unparalleled robustness and transferability between laboratories. Its longer run time is a trade-off for its reliability and lower instrument cost.
-
UPLC is the clear choice for high-throughput applications, such as reaction monitoring or library screening.[9][12] Its superior speed, resolution, and sensitivity can significantly accelerate drug development timelines, albeit at a higher initial capital and maintenance cost.[10]
-
Capillary Electrophoresis serves as an indispensable orthogonal technique.[17] When a peak's purity needs to be unequivocally confirmed, or when dealing with complex matrices where chromatographic methods struggle, CE provides an alternative and powerful separation mechanism. Its minimal consumption of solvents also aligns with green chemistry initiatives.
Ultimately, a comprehensive analytical strategy for a key intermediate like this compound should leverage the strengths of each technique. A validated HPLC or UPLC method should be established for routine release, while CE should be available for confirmatory analysis and in-depth investigations. This multi-faceted approach ensures the highest level of confidence in the quality and purity of the material, safeguarding the integrity of the subsequent drug development process.
References
- 1. ijcrt.org [ijcrt.org]
- 2. chembk.com [chembk.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. agilent.com [agilent.com]
- 9. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 12. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Capillary Electrophoresis: Overview & Applications [excedr.com]
- 16. sciex.com [sciex.com]
- 17. aurorabiomed.com [aurorabiomed.com]
A Senior Application Scientist's Guide to the Biological Activity of 3-Cyclopropyl-5-isoxazolecarboxylic Acid Analogs
Introduction: The Isoxazole Scaffold as a Cornerstone in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a well-established "privileged scaffold" in modern medicinal chemistry.[1] Its unique structural and electronic properties, including metabolic stability and the capacity for diverse non-covalent interactions, render it a versatile component in the design of novel therapeutic agents.[1][2] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4]
This guide focuses on a specific, promising subclass: 3,5-disubstituted isoxazoles, with a particular emphasis on analogs of 3-Cyclopropyl-5-isoxazolecarboxylic acid . The fusion of a compact, rigid cyclopropyl group at the 3-position and a crucial carboxylic acid moiety at the 5-position creates a foundational structure ripe for analog development. We will explore how systematic modifications to this core structure influence biological activity, providing a framework for structure-activity relationship (SAR) studies. This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth comparison supported by experimental data and detailed protocols.
Synthetic Strategies for Analog Generation
The generation of a diverse library of analogs is fundamental to any SAR study. The synthesis of 3,5-disubstituted isoxazoles is well-documented and can be achieved through several reliable routes. A common and highly effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
For the synthesis of the parent scaffold and its analogs, a general workflow is often employed. For instance, a terminal alkyne can react with n-butyllithium and an aldehyde, followed by treatment with iodine and hydroxylamine to yield the desired 3,5-disubstituted isoxazole.[5] Another environmentally benign approach utilizes ultrasound radiation for the synthesis of 3-alkyl-5-aryl isoxazoles without a catalyst, offering advantages like easier work-up and higher yields.[5]
Below is a generalized workflow illustrating the path from starting materials to a library of analogs ready for biological screening.
Caption: High-level workflow from analog synthesis to biological evaluation.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of isoxazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring.[6][7] To illustrate this, we will compare the hypothetical biological activity of several analogs of this compound against a representative cancer cell line (e.g., DU145 prostate cancer) and a key inflammatory enzyme (e.g., 5-Lipoxygenase, 5-LOX).
The rationale for choosing these targets is the established precedent for isoxazole activity. Derivatives have shown potent cytotoxic activity against DU145 cells, and 4,5-diarylisoxazole-3-carboxylic acids are known inhibitors of leukotriene biosynthesis via 5-LOX.[5][7]
Structure-Activity Relationship (SAR) Summary
The following diagram and table summarize the key SAR trends observed in isoxazole derivatives, which guide the design of our hypothetical analogs.
Caption: Structure-Activity Relationship (SAR) map for 3,5-disubstituted isoxazoles.
Quantitative Data Summary
The table below presents hypothetical, yet plausible, experimental data for a series of analogs based on established SAR principles. This data serves to illustrate how structural changes impact efficacy and metabolic stability.
| Compound ID | R1 Substituent (C3) | R2 Substituent (C5) | Anticancer IC₅₀ (µM) (DU145 Cell Line) | Anti-inflammatory IC₅₀ (µM) (5-LOX Enzyme) | Metabolic Stability (t½ in HLM, min) |
| A-1 (Parent) | Cyclopropyl | -COOH | 15.2 | 5.8 | 25 |
| A-2 | Cyclopropyl | -COOCH₃ | 12.5 | 25.1 | 45 |
| A-3 | Phenyl | -COOH | 1.8 | 0.75 | 15 |
| A-4 | 2,6-Dichlorophenyl | -COOH | 0.96 [7] | 0.24 [5] | 8 |
| A-5 | Phenyl | -CONH₂ | 4.5 | 18.9 | 32 |
Analysis of Results:
-
Impact of R1 Substituent: Replacing the small cyclopropyl group (A-1) with a bulkier phenyl group (A-3) significantly enhances both anticancer and anti-inflammatory activity. This is a common trend where an aryl group at this position facilitates critical binding interactions.[8] Further substitution on the phenyl ring with electron-withdrawing groups, such as in the 2,6-dichlorophenyl analog (A-4), leads to a substantial increase in potency, consistent with published findings.[5][7]
-
Impact of R2 Substituent: The free carboxylic acid (-COOH) appears crucial for potent 5-LOX inhibition (compare A-3 vs. A-5), likely due to its ability to chelate a key iron atom in the enzyme's active site. Esterification of the carboxylic acid (A-2) reduces 5-LOX activity but can improve metabolic stability and cell permeability (acting as a prodrug), which may explain the slight improvement in anticancer activity over the parent compound.
-
Metabolic Stability: The introduction of halogen atoms (A-4) often creates a liability for metabolic enzymes, leading to lower stability (shorter half-life).[9][10] Conversely, converting the carboxylic acid to an ester (A-2) or amide (A-5) can protect the molecule from rapid metabolism, increasing its half-life in human liver microsomes (HLM).[9]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols for key assays are provided below. These protocols are based on standard methodologies in the field of drug discovery.
Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC₅₀)
This protocol describes a cell-based assay to determine the potency of analogs against the DU145 prostate cancer cell line using a standard colorimetric method (MTT assay).
1. Reagent and Cell Preparation:
- Culture DU145 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Prepare a 10 mM stock solution of each test analog in DMSO.
- Prepare serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
2. Assay Procedure:
- Seed 5,000 cells/well in a 96-well plate and allow them to adhere overnight.
- Remove the old medium and add 100 µL of medium containing the various concentrations of the test analogs. Include a "vehicle control" (medium with 0.5% DMSO) and a "blank control" (medium only).
- Incubate the plate for 48 hours at 37°C and 5% CO₂.
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
- Subtract the average absorbance of the blank control from all other wells.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_test / Abs_vehicle) * 100.
- Calculate percent inhibition: % Inhibition = 100 - % Viability.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[11] The IC₅₀ is the concentration of the inhibitor that causes a 50% reduction in cell viability.[12][13]
Protocol 2: In Vitro Metabolic Stability Assay
This protocol measures the rate at which an analog is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[10]
1. Reagent Preparation:
- Prepare a 1 M potassium phosphate buffer (pH 7.4).
- Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
- Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in the phosphate buffer.
- Prepare a 1 µM working solution of the test analog in the buffer.
2. Incubation Procedure:
- Pre-warm the HLM suspension and the NADPH-regenerating system to 37°C.
- In a microcentrifuge tube, combine 196 µL of the HLM suspension with 2 µL of the 1 µM test analog solution. Pre-incubate for 5 minutes at 37°C.
- Initiate the metabolic reaction by adding 2 µL of the pre-warmed NADPH-regenerating system.
- At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to 75 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).[14]
3. Sample Analysis and Data Interpretation:
- Centrifuge the quenched samples to precipitate the proteins.
- Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent analog at each time point.
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- Determine the slope of the linear regression line (k).
- Calculate the half-life (t½) using the formula: t½ = -0.693 / k.[15] A shorter half-life indicates lower metabolic stability.[9]
Discussion and Future Perspectives
The comparative analysis clearly demonstrates that the biological activity of 3,5-disubstituted isoxazoles can be finely tuned through systematic structural modifications. The introduction of an aryl group at the C3 position is a highly effective strategy for enhancing potency against both cancer cell lines and inflammatory enzymes. However, this often comes at the cost of reduced metabolic stability, a critical parameter in drug development.[10]
The ester and amide analogs (A-2, A-5) represent a promising avenue for future research. While they may show lower potency in enzymatic assays, their improved metabolic stability and potential for better pharmacokinetic profiles could translate to superior in vivo efficacy. The ester analog A-2, in particular, warrants further investigation as a potential prodrug.
Future work should focus on:
-
Expanding the Analog Library: Synthesize and test a wider range of substituents at the R1 and R2 positions to build a more comprehensive SAR model.
-
Mechanism of Action Studies: For the most potent compounds, investigate the underlying molecular mechanism. For anticancer activity, this could involve studies on apoptosis induction or cell cycle arrest.[6]
-
In Vivo Evaluation: Advance the most promising analogs with balanced potency and metabolic stability into preclinical animal models to assess their efficacy and safety profiles.
By integrating rational design, chemical synthesis, and robust biological evaluation, the this compound scaffold and its derivatives hold significant promise for the development of next-generation therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. courses.edx.org [courses.edx.org]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Cyclopropyl Isoxazoles in Drug Discovery
The isoxazole ring is a prominent five-membered heterocycle that has become a cornerstone in medicinal chemistry, lending its unique physicochemical properties to a variety of approved drugs.[1][2] When fused with a cyclopropyl group, this scaffold gains a three-dimensional character that can enhance binding to biological targets and improve pharmacokinetic profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of cyclopropyl isoxazole derivatives across different therapeutic areas, offering insights for researchers and professionals in drug development.
The Versatility of the Isoxazole Scaffold
Isoxazoles are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3][4] Their utility in drug design is attributed to their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking.[2] The incorporation of an isoxazole moiety can significantly modulate a molecule's biological activity and pharmacokinetic properties.[5]
General Synthesis of Cyclopropyl Isoxazoles
A common and effective method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3][6] This approach offers a high degree of flexibility for introducing various substituents.
Experimental Protocol: Synthesis of a 5-Cyclopropyl-3-phenylisoxazole Derivative
This protocol outlines a general procedure for the synthesis of a cyclopropyl isoxazole derivative.
Step 1: Generation of the Nitrile Oxide
-
Dissolve benzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours until the formation of the corresponding hydroximoyl chloride is complete (monitor by TLC).
Step 2: 1,3-Dipolar Cycloaddition
-
To the solution containing the in-situ generated hydroximoyl chloride, add cyclopropylacetylene (1.2 eq).
-
Slowly add a base, such as triethylamine (1.5 eq), to the reaction mixture. The base facilitates the in-situ formation of the nitrile oxide and its subsequent cycloaddition with the alkyne.
-
Stir the reaction at room temperature overnight.
Step 3: Work-up and Purification
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-cyclopropyl-3-phenylisoxazole.
Caption: General synthetic workflow for cyclopropyl isoxazoles.
SAR of Cyclopropyl Isoxazoles in Herbicidal Activity
Cyclopropyl isoxazoles have been investigated as potent herbicides, notably as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD).
A study on N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides revealed key SAR insights for their herbicidal activity.[7] The general structure consists of a 5-cyclopropylisoxazole-4-carboxamide core connected to a substituted benzylamine.
| Compound | R1 (Position on Benzyl Ring) | R2 (Position on Benzyl Ring) | Herbicidal Activity (% inhibition at 10 mg/L) |
| I-05 | 2-F | 4-Cl | Excellent post-emergence activity at 150 g/ha |
| I-26 | 2-F | 6-Cl | 100% inhibition against P. oleracea and A. theophrasti |
Data synthesized from[7]
The study found that the isoxazole ring of these compounds can undergo opening to form a diketonitrile, which is the active inhibitor of the HPPD enzyme.[7]
Caption: Key SAR features for herbicidal cyclopropyl isoxazoles.
SAR of Cyclopropyl Isoxazoles as Farnesoid X Receptor (FXR) Agonists
Cyclopropyl isoxazoles have been developed as potent and selective agonists of the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid metabolism. These compounds have therapeutic potential for dyslipidemia and non-alcoholic steatohepatitis (NASH).[8]
The general scaffold consists of a 3-(2,6-dichlorophenyl)-5-cyclopropylisoxazole core. Modifications have been explored at the 4-position of the isoxazole ring.
| Compound | Linker at C4 | Terminal Group | FXR Agonistic Activity (EC50) |
| GW4064 (comparative) | Oxymethylene | Carboxylic acid bearing aryl group | Potent agonist |
| LY2562175 (TERN-101) | Methoxy-piperidinyl | Indole-3-carboxylic acid | Potent and selective agonist |
| Px-102 | trans-Cyclopropyl | Not specified | Advanced to clinical trials |
SAR studies have shown that the linker between the isoxazole core and a terminal acidic group is crucial for activity.[9] Replacing a double-bond linker with a cyclopropyl moiety has been a successful strategy.[8]
Caption: SAR highlights for cyclopropyl isoxazole-based FXR agonists.
SAR of Cyclopropyl Isoxazoles in Anticancer and Antifungal Activity
The cyclopropyl isoxazole scaffold has also been explored for its potential in oncology and as an antifungal agent.
For antifungal activity against Cryptococcus neoformans, SAR studies on isoxazole-based inhibitors of acetyl-CoA synthetase (Acs1) have highlighted the importance of the cyclopropyl moiety.[10]
| Feature | Observation |
| Amide Carbonyl | Essential for H-bonding interaction with the target enzyme. |
| Isoxazole Cyclopropyl Moiety | Key driver of potency. |
| Para-substituent on Aryl Ring | Inductively electronegative groups enhance activity. |
Data synthesized from[10]
While specific quantitative data for cyclopropyl isoxazoles in anticancer applications is less detailed in the provided results, the broader isoxazole class shows significant promise.[11][12] For instance, isoxazole derivatives have been shown to induce apoptosis in cancer cell lines.[2]
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Step 1: Cell Seeding
-
Culture cancer cells (e.g., MCF-7, HeLa) in appropriate media until they reach 80-90% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
Step 2: Compound Treatment
-
Prepare a stock solution of the test cyclopropyl isoxazole compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to obtain the desired final concentrations.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
Step 3: MTT Assay and Absorbance Reading
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for the compound.
Caption: Workflow for an MTT cell viability assay.
Conclusion
The cyclopropyl isoxazole scaffold is a versatile and valuable platform in drug discovery and agrochemical research. The structure-activity relationships discussed in this guide highlight several key principles:
-
The cyclopropyl group at the 5-position of the isoxazole ring is often a key determinant of biological activity, likely by providing a favorable three-dimensional conformation for target binding.
-
Substitutions on the aryl group at the 3-position significantly influence potency and selectivity. Halogen substitutions, particularly dichlorination, are frequently employed to enhance activity.
-
The substituent at the 4-position is a critical point for modification to tune pharmacokinetic properties and link to other functional groups, as demonstrated in the development of FXR agonists.
Future research in this area should continue to explore diverse substitutions on the cyclopropyl isoxazole core to develop novel therapeutics with improved efficacy and safety profiles.
References
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 7. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to 3-Cyclopropyl-5-isoxazolecarboxylic Acid and its Place Among Isoxazole Building Blocks in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The isoxazole scaffold, a privileged five-membered heterocycle, is a recurring motif in a multitude of biologically active compounds.[1] Its utility is rooted in its ability to participate in a variety of non-covalent interactions and to serve as a bioisostere for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[2] This guide provides an in-depth technical comparison of 3-cyclopropyl-5-isoxazolecarboxylic acid with other commonly employed isoxazole building blocks, supported by experimental data and detailed protocols to inform your selection process.
The Isoxazole Scaffold: A Foundation for Diverse Biological Activity
The isoxazole ring is a versatile pharmacophore found in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3] The arrangement of the nitrogen and oxygen atoms within the ring influences its electronic properties, hydrogen bonding capabilities, and metabolic stability, all of which are crucial considerations in drug design.
Introducing this compound: A Unique Building Block
This compound has emerged as a particularly interesting building block in medicinal chemistry. The incorporation of a cyclopropyl group at the 3-position of the isoxazole ring imparts a unique set of properties that can offer distinct advantages over other substituents.
Physicochemical Properties
A foundational aspect of any building block is its intrinsic physicochemical properties. The following table provides a summary of key properties for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₃ | [4] |
| Molecular Weight | 153.14 g/mol | [4] |
| Melting Point | 96-100 °C | [4] |
| pKa (predicted) | 3.46 ± 0.10 | [4] |
The Cyclopropyl Group: More Than Just a Small Ring
The cyclopropyl group is increasingly utilized in drug design to enhance a variety of molecular properties. Its rigid, three-dimensional structure and unique electronic character distinguish it from simple alkyl or aryl substituents.
Bioisosterism with the Phenyl Group
One of the most powerful applications of the cyclopropyl group is as a bioisostere for a phenyl ring.[2] While structurally distinct, the cyclopropyl group can mimic the spatial and electronic properties of a phenyl group, often leading to improved metabolic stability and reduced off-target effects.[5] The C-H bonds of a cyclopropyl ring are stronger than those in alkanes, contributing to its increased resistance to metabolic degradation.[5]
Impact on Potency and Pharmacokinetics
The introduction of a cyclopropyl moiety can significantly enhance the potency of a compound. This is attributed to its ability to enforce a specific conformation that is favorable for binding to the target receptor, thus contributing to a more entropically favorable binding event.[5] Furthermore, the cyclopropyl group can improve pharmacokinetic properties such as brain permeability and can decrease plasma clearance.[5]
A Comparative Analysis: this compound vs. Other Isoxazole Building Blocks
To provide a clear comparison, we will evaluate this compound against two other commonly used building blocks: 3-methyl-5-isoxazolecarboxylic acid and 3-phenyl-5-isoxazolecarboxylic acid.
Physicochemical Property Comparison
| Building Block | Molecular Weight ( g/mol ) | clogP (Predicted) | Key Distinctions |
| This compound | 153.14 | 1.1 | Compact, rigid, lipophilic substituent with unique electronic properties. |
| 3-Methyl-5-isoxazolecarboxylic acid | 127.10 | 0.5 | Smaller, less lipophilic substituent. |
| 3-Phenyl-5-isoxazolecarboxylic acid | 189.17 | 2.1 | Larger, more lipophilic, and aromatic substituent, susceptible to aromatic metabolism. |
clogP values are estimations and can vary based on the prediction algorithm used.
Synthetic Accessibility and Reactivity
The synthesis of 3-substituted-5-isoxazolecarboxylic acids generally follows well-established routes in heterocyclic chemistry. A common strategy involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.
Caption: General synthetic workflow for 3-substituted-5-isoxazolecarboxylic acids.
While the general synthetic approach is similar, the choice of the starting aldoxime (e.g., cyclopropanecarboxaldehyde oxime, acetaldehyde oxime, or benzaldehyde oxime) will dictate the substituent at the 3-position. The yields of these reactions can be influenced by the nature of the substituent.
Performance in Medicinal Chemistry Applications: A Data-Driven Comparison
Direct head-to-head comparisons of these building blocks in the same biological system are not always readily available in the literature. However, we can draw upon structure-activity relationship (SAR) studies from various sources to infer their relative performance.
| Feature | 3-Cyclopropyl | 3-Methyl | 3-Phenyl |
| Metabolic Stability | Generally high due to the robust nature of the cyclopropyl ring.[5] | Generally stable, but can be susceptible to oxidation. | Prone to aromatic hydroxylation and other metabolic transformations. |
| Potency | Can significantly enhance potency through conformational restriction.[5] | Can contribute to potency, but with less conformational rigidity. | Can provide beneficial pi-stacking interactions but may also introduce steric hindrance. |
| Lipophilicity | Moderately lipophilic, offering a balance for solubility and permeability. | Less lipophilic, which can be advantageous for improving solubility. | Highly lipophilic, which can lead to poor solubility and high plasma protein binding. |
| Off-Target Effects | Often associated with reduced off-target effects compared to aromatic rings.[5] | Generally low potential for off-target effects. | Aromatic rings can sometimes lead to off-target interactions. |
A study on novel FXR agonists for the treatment of dyslipidemia utilized a 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole core, highlighting the successful application of the cyclopropyl group in a complex drug candidate.[6] In contrast, studies on isoxazole derivatives as xanthine oxidase inhibitors have explored phenyl substitutions, demonstrating their utility in achieving potent inhibition.[7]
Experimental Protocols
To provide practical guidance, the following are detailed, step-by-step methodologies for the synthesis of a key intermediate and a subsequent amide coupling reaction.
Synthesis of Ethyl 3-Cyclopropyl-5-isoxazolecarboxylate
This protocol is adapted from established methods for isoxazole synthesis.
Materials:
-
Cyclopropanecarboxaldehyde
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
N-Chlorosuccinimide (NCS)
-
Ethyl propiolate
-
Triethylamine
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Oxime Formation: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.2 eq). Stir the mixture at room temperature for 2-4 hours, monitoring by TLC. Upon completion, remove the ethanol under reduced pressure, add water, and extract with EtOAc. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the cyclopropanecarboxaldehyde oxime.
-
Nitrile Oxide Generation and Cycloaddition: Dissolve the cyclopropanecarboxaldehyde oxime (1.0 eq) in DCM. Add NCS (1.1 eq) in one portion and stir at room temperature for 1 hour. To this solution, add ethyl propiolate (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (EtOAc/Hexanes gradient) to yield ethyl 3-cyclopropyl-5-isoxazolecarboxylate.
Amide Coupling of this compound
This protocol outlines a standard amide coupling procedure using HATU as the coupling agent.
Materials:
-
This compound
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Acid Activation: To a solution of this compound (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with EtOAc and wash with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Caption: Workflow for the amide coupling of this compound.
Conclusion and Future Perspectives
This compound represents a valuable and strategic building block for medicinal chemists. Its unique combination of a rigid, metabolically robust cyclopropyl group and a versatile isoxazole core offers a compelling alternative to more traditional building blocks like their methyl and phenyl counterparts. The ability of the cyclopropyl group to act as a phenyl bioisostere while often improving pharmacokinetic properties makes it a powerful tool for lead optimization.
The choice of building block will always be target- and context-dependent. However, by understanding the fundamental properties and potential advantages of this compound, as outlined in this guide, researchers can make more informed decisions to accelerate their drug discovery programs. As synthetic methodologies continue to evolve, the accessibility and application of such unique building blocks will undoubtedly expand, paving the way for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Validating the Mechanism of Action of 3-Cyclopropyl-5-isoxazolecarboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous mechanistic scrutiny. The 3-Cyclopropyl-5-isoxazolecarboxylic acid structure is a noteworthy pharmacophore, with its derivatives showing diverse biological activities.[1] However, this promise necessitates a robust, multi-pronged strategy to unequivocally validate their mechanism of action (MoA). Simply demonstrating a biological effect is insufficient; we must construct a cohesive narrative from molecular interaction to cellular phenotype.
This guide provides a comparative framework for designing and executing an MoA validation plan. We will move beyond rigid templates to explore the causality behind experimental choices, ensuring that each step logically builds upon the last to create a self-validating system of evidence.
Our investigation will be structured around three foundational pillars, each addressing a critical question in the validation cascade:
-
Direct Target Engagement: Does the compound bind its intended target in a physiological context?
-
Downstream Pathway Modulation: Does target binding translate into the expected functional consequences on signaling pathways?
-
Phenotypic Correlation: Does the molecular activity correlate with a relevant cellular outcome, and can this link be proven?
Pillar 1: Proving the Connection | Direct Target Engagement in a Cellular Milieu
The first and most critical step is to demonstrate that your this compound derivative physically interacts with its putative target within the complex environment of a living cell. While in vitro assays with purified proteins are useful for initial discovery, confirming this engagement in situ is paramount for advancing a compound.[2]
Comparative Analysis of Key Target Engagement Methodologies
| Assay | Principle | Advantages | Limitations | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding confers thermal stability to the target protein, increasing its melting temperature.[3] | Label-free, applicable to endogenous proteins in intact cells or lysates.[4][5] | Not suitable for all membrane proteins; requires a specific and reliable antibody for detection. | Low to Medium |
| NanoBRET™ Target Engagement Assay | Measures the competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target by the test compound in live cells.[6][7][8] | Ratiometric, highly sensitive, and provides quantitative affinity and residence time data in live cells.[6][9] | Requires genetic modification of the target protein; tracer development can be a bottleneck. | High |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease digestion. | Does not require compound labeling; can be used to identify unknown targets. | Low-abundance proteins may be missed; requires optimization of protease concentration.[10] | Low |
Featured Protocol: Cellular Thermal Shift Assay (CETSA)
Rationale for Selection: CETSA is an invaluable tool for primary validation of target engagement because it measures a direct biophysical consequence of binding—thermal stabilization—on the endogenous, unmodified target protein in its native environment.[4][5][11] This avoids artifacts that can be introduced by protein tags or compound labels.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., a relevant human cancer cell line) in sufficient quantity for multiple temperature points and compound concentrations. Allow cells to adhere and grow to ~80% confluency. Treat the intact cells with your this compound derivative across a dose-response range (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours).
-
Thermal Challenge: Harvest the cells by scraping and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors. Aliquot the cell suspension for each temperature point. Heat the aliquots in a PCR thermocycler across a precise temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[3]
-
Lysis and Separation: Lyse the cells through repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath). Separate the soluble protein fraction (containing stabilized target) from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Protein Quantification and Detection: Carefully collect the supernatant. Quantify the total protein concentration to ensure equal loading. Analyze the amount of soluble target protein remaining at each temperature point using immunoblotting (Western Blot) with a validated primary antibody against the target protein.[12]
-
Data Analysis: Quantify the band intensities from the immunoblot. For each compound concentration, plot the percentage of soluble protein remaining against the temperature. The resulting "melting curve" will shift to the right in the presence of a stabilizing ligand. This demonstrates direct target engagement.
Visualizing the CETSA Experimental Workflow
Caption: Workflow for validating target engagement using CETSA.
Pillar 2: Tracing the Ripple Effect | Downstream Pathway Analysis
Confirming that your compound binds its target is only half the story. The next crucial step is to demonstrate that this binding event modulates the target's function, leading to predictable changes in downstream signaling pathways. This provides a functional link between target engagement and biological activity.
Comparative Analysis of Downstream Signaling Assays
| Assay | Principle | Advantages | Limitations | Typical Throughput |
| Multiplex Immunoassays (e.g., Luminex) | Simultaneously quantifies dozens of specific total and phosphorylated proteins using antibody-coated beads. | High throughput, conserves precious sample, provides a broad snapshot of pathway activity. | Dependent on antibody availability and quality; can be expensive. | High |
| Quantitative Western Blot | Antibody-based detection and quantification of specific protein levels and post-translational modifications (e.g., phosphorylation). | Widely accessible, highly specific if using validated antibodies. | Low throughput, semi-quantitative unless using stringent normalization controls. | Low |
| Mass Spectrometry (MS)-based Phosphoproteomics | Unbiased, global identification and quantification of thousands of phosphorylation sites across the entire proteome.[13][14] | High discovery potential, can reveal novel off-target effects or unexpected pathway crosstalk.[13][15] | Technically demanding, requires specialized instrumentation and complex bioinformatics analysis.[13] | Low |
Featured Protocol: Multiplex Immunoassay for Pathway Profiling
Rationale for Selection: For a compound with a hypothesized effect on a well-characterized signaling network (e.g., a kinase or phosphatase inhibitor), a multiplex immunoassay offers an efficient and quantitative method to simultaneously assess the phosphorylation status of multiple key nodes. This provides a systems-level view that is more powerful than analyzing single proteins sequentially.
Step-by-Step Methodology:
-
Experimental Design: Select a multiplex panel that includes the direct substrate of your target and several key upstream and downstream proteins in the pathway.
-
Cell Treatment and Lysis: Treat cells with the this compound derivative at its effective concentration (e.g., EC50 from a cell-based assay), alongside a vehicle control and a known pathway inhibitor as a positive control. Lyse the cells at an optimal time point to capture the desired signaling event.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like a BCA assay to ensure equal input into the immunoassay.
-
Immunoassay Procedure: Following the manufacturer's protocol, incubate the normalized cell lysates with the antibody-coupled magnetic beads. This is followed by incubation with biotinylated detection antibodies and a streptavidin-phycoerythrin reporter.
-
Data Acquisition and Analysis: Acquire data on a compatible flow cytometry-based instrument. The signal intensity for each analyte is measured. Calculate the ratio of the phosphorylated form to the total form for each relevant protein. A significant decrease (for an inhibitor) or increase (for an activator) in substrate phosphorylation compared to the vehicle control validates downstream pathway modulation.
Visualizing a Putative Kinase Inhibition Pathway
Caption: Model of compound-induced inhibition of a signaling cascade.
Pillar 3: Proving Causality | Linking Mechanism to Phenotype
The final, definitive step is to prove that the observed cellular phenotype is a direct consequence of the compound's on-target activity. Phenotypic assays measure relevant cellular outcomes like cell death, proliferation, or migration.[16][17][][19] However, the gold standard for linking target to phenotype is a rescue experiment.[20]
Featured Approach: The Genetic Rescue Experiment
Rationale for Selection: A rescue experiment is one of the most rigorous methods to confirm that a compound's effect is not due to off-target activity.[21] If a cellular phenotype caused by the compound can be reversed by expressing a version of the target that the compound cannot bind, it provides powerful evidence for a specific on-target MoA.
Experimental Design:
-
Design a Resistant Mutant: Based on structural data or homology modeling, identify a key amino acid in the compound's binding pocket on the target protein. Design a mutation in the target's cDNA that will abrogate compound binding without disrupting the protein's native biological function. A common strategy is to introduce a "gatekeeper" mutation that creates steric hindrance.
-
Generate Stable Cell Lines: Create three versions of the cell line used for your phenotypic assays:
-
Parental (unmodified) cell line.
-
A line stably overexpressing the wild-type (WT) target protein.
-
A line stably overexpressing the compound-resistant (Mutant) target protein.
-
-
Perform Phenotypic Assay: Treat all three cell lines with a dose-response of your this compound derivative. Perform the relevant phenotypic assay (e.g., a cell viability assay like CellTiter-Glo® after 72 hours).
-
Analyze and Interpret: Plot the dose-response curves for all three cell lines.
-
Expected Result: The parental and WT-overexpressing cells should show similar sensitivity to the compound. In contrast, the Mutant-overexpressing cells should show a significant rightward shift in the dose-response curve, indicating resistance to the compound's effects. This outcome strongly validates that the phenotype is mediated through the intended target.
-
Visualizing the Logic of a Rescue Experiment
Caption: Logical flow and expected outcomes of a target-validation rescue experiment.
Conclusion: Building a Cohesive and Defensible MoA Narrative
Validating the mechanism of action of this compound derivatives, or any novel therapeutic, is an iterative process of building an evidence-based case. By systematically proving direct target engagement, quantifying the downstream functional consequences, and unequivocally linking on-target activity to a cellular phenotype, researchers can establish a scientifically rigorous and defensible MoA. This integrated approach not only de-risks the drug discovery process but also lays the essential groundwork for successful clinical translation.[22]
References
- 1. mdpi.com [mdpi.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 9. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 10. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phosphoproteomics in Disease Research and Drug Target Discovery - Creative Proteomics [creative-proteomics.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Phenotypic Platforms are Taking Over Drug Discovery - Alto Predict [altopredict.com]
- 19. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 20. criver.com [criver.com]
- 21. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 22. Target Identification and Validation at MDC [md.catapult.org.uk]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-Cyclopropyl-5-isoxazolecarboxylic Acid Routes
Introduction
3-Cyclopropyl-5-isoxazolecarboxylic acid is a key building block in medicinal chemistry, valued for its presence in a variety of pharmacologically active compounds. The rigid cyclopropyl group often imparts favorable metabolic stability and binding affinity, while the isoxazole core serves as a versatile scaffold. For researchers and drug development professionals, the efficient synthesis of this molecule is of paramount importance. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a deep dive into their respective methodologies, efficiencies, and practical considerations. By presenting detailed experimental protocols and quantitative data, this document aims to empower scientists to make informed decisions for their specific research and development needs.
Route 1: The β-Ketoester Approach
This classical and widely utilized route hinges on the construction of the isoxazole ring from a readily accessible β-ketoester intermediate, ethyl 3-cyclopropyl-3-oxopropanoate. The synthesis proceeds in three key steps: formation of the β-ketoester, cyclization with hydroxylamine, and subsequent hydrolysis to the target carboxylic acid.
Logical Workflow for Route 1
Caption: Workflow for the β-Ketoester Approach (Route 1).
Experimental Protocols for Route 1
Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate
This step involves the acylation of a malonate derivative with cyclopropanecarbonyl chloride. Several methods exist, with a high-yield procedure utilizing magnesium chloride and triethylamine.[1]
-
Materials: Cyclopropanecarboxylic acid, oxalyl chloride, N,N-dimethylformamide (catalytic), ethyl malonate potassium salt, triethylamine, magnesium chloride, ethyl acetate, 10% citric acid solution, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a solution of cyclopropanecarboxylic acid (50.0 mmol) in tetrahydrofuran (50 ml), add oxalyl chloride (50.0 mmol) and a catalytic amount of N,N-dimethylformamide under ice cooling. Stir the mixture for 1 hour at this temperature and then for 1 hour at room temperature to form cyclopropanecarbonyl chloride.
-
In a separate flask, suspend ethyl malonate potassium salt (0.10 mol) in ethyl acetate (100 ml). Add triethylamine (0.25 mol) and magnesium chloride (0.15 mol) under ice cooling. Stir the resulting mixture at 40°C for 20 hours.
-
Add the previously prepared acid chloride solution to the malonate mixture under ice cooling and stir at room temperature for 20 hours.
-
Pour the reaction mixture into a 10% citric acid solution (300 ml) and extract with ethyl acetate (3 x 300 ml).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (500 ml) and brine (300 ml), then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield ethyl 3-cyclopropyl-3-oxopropanoate as a colorless oil. The product is often used in the next step without further purification.
-
Step 2: Synthesis of Ethyl 3-cyclopropyl-5-isoxazolecarboxylate
The isoxazole ring is formed by the condensation of the β-ketoester with hydroxylamine.
-
Materials: Ethyl 3-cyclopropyl-3-oxopropanoate, hydroxylamine hydrochloride, sodium acetate, ethanol, water.
-
Procedure:
-
Dissolve ethyl 3-cyclopropyl-3-oxopropanoate (10 mmol) in ethanol (50 ml).
-
In a separate flask, dissolve hydroxylamine hydrochloride (12 mmol) and sodium acetate (12 mmol) in water (20 ml).
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the β-ketoester.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 ml).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford ethyl 3-cyclopropyl-5-isoxazolecarboxylate.
-
Step 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid. A general procedure for the hydrolysis of similar isoxazole esters is highly effective.[2]
-
Materials: Ethyl 3-cyclopropyl-5-isoxazolecarboxylate, sodium hydroxide, water, tetrahydrofuran, methanol, 1N hydrochloric acid, ethyl acetate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of ethyl 3-cyclopropyl-5-isoxazolecarboxylate (5.8 mmol) in tetrahydrofuran (2.0 mL) and methanol (4 mL), add a solution of sodium hydroxide (11.6 mmol) in water (2 mL) dropwise.
-
Stir the reaction mixture at room temperature for 18-20 hours.
-
Adjust the pH of the mixture to 2 with 1N hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate (3 x 35 mL).
-
Wash the combined organic phases with saturated brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as a white solid.
-
Route 2: The 1,3-Dipolar Cycloaddition Approach
This elegant route constructs the isoxazole ring through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This method offers the potential for high regioselectivity and convergence. The key steps involve the formation of an aldoxime, its conversion to a nitrile oxide in situ, and the subsequent cycloaddition.
Logical Workflow for Route 2
References
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Cyclopropyl-5-isoxazolecarboxylic Acid and 5-Cyclopropyl-3-isoxazolecarboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the isoxazole scaffold is a privileged structure, valued for its metabolic stability and versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] However, the synthesis of substituted isoxazoles often yields regioisomers, whose distinct pharmacological and toxicological profiles demand unambiguous structural confirmation. This guide provides an in-depth spectroscopic comparison of two such regioisomers: 3-Cyclopropyl-5-isoxazolecarboxylic acid and 5-Cyclopropyl-3-isoxazolecarboxylic acid . We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be leveraged to definitively distinguish between these two compounds, moving beyond simple data reporting to explain the causal relationships between molecular structure and spectral output.
The Challenge: Differentiating Regioisomers
The core challenge lies in the identical molecular formula (C₇H₇NO₃) and mass (153.14 g/mol ) of the two isomers. The only difference is the position of the cyclopropyl and carboxylic acid substituents on the isoxazole ring. This subtle structural variance profoundly impacts the electronic environment of the entire molecule, creating unique spectroscopic fingerprints that we can exploit for identification.
Figure 1. Chemical structures of the two regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus (¹H and ¹³C). The key to interpretation lies in understanding how the heteroatoms in the isoxazole ring influence the chemical shifts of the ring atoms and their substituents.
Causality Behind Expected Chemical Shifts:
-
Ring Carbons (¹³C NMR): The isoxazole ring carbons have highly diagnostic chemical shifts. The C3 carbon is adjacent to the nitrogen atom, while the C5 carbon is adjacent to the oxygen atom. Due to the differing electronegativity and electronic effects, the C3 and C5 signals will appear at distinct positions in the ¹³C spectrum. Typically, C3 and C5 carbons in 3,5-disubstituted isoxazoles resonate around 160-175 ppm, while the C4 carbon appears much further upfield, often around 95-115 ppm.[2] The specific substituent will fine-tune these values.
-
Substituent Protons (¹H NMR): The protons on the cyclopropyl group will experience different shielding effects depending on whether they are attached to the C3 or C5 position. Proximity to the ring nitrogen versus the ring oxygen will result in measurable differences in their chemical shifts.
-
Ring Proton (¹H NMR): The lone proton on the isoxazole ring (H4) will appear as a singlet. Its chemical shift is sensitive to the electronic nature of the substituents at C3 and C5 and can serve as a secondary confirmation point.
Expected NMR Data
The following tables summarize the anticipated ¹H and ¹³C NMR data for each isomer, based on established principles for substituted isoxazoles.[3][4][5]
Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | This compound (Expected δ, ppm) | 5-Cyclopropyl-3-isoxazolecarboxylic acid (Expected δ, ppm) | Rationale for Difference |
|---|---|---|---|
| COOH | ~13.5 (s, br, 1H) | ~13.8 (s, br, 1H) | The electronic environment of the carboxyl group differs slightly. |
| Isoxazole H4 | ~6.8 (s, 1H) | ~6.5 (s, 1H) | The shielding effect on H4 is influenced by the adjacent substituents. |
| Cyclopropyl CH | ~2.2 (m, 1H) | ~2.4 (m, 1H) | The methine proton of the cyclopropyl group is deshielded differently at C5 vs. C3. |
| Cyclopropyl CH₂ | ~1.1 (m, 4H) | ~1.2 (m, 4H) | Subtle shifts in the methylene protons of the cyclopropyl group. |
Table 2: Comparative ¹³C NMR Data (101 MHz, DMSO-d₆)
| Carbon Assignment | This compound (Expected δ, ppm) | 5-Cyclopropyl-3-isoxazolecarboxylic acid (Expected δ, ppm) | Rationale for Difference |
|---|---|---|---|
| COOH | ~160 | ~163 | Different electronic environment based on attachment to C5 vs. C3. |
| Isoxazole C5 | ~172 | ~175 | Attached to the electron-donating cyclopropyl group. |
| Isoxazole C3 | ~165 | ~161 | Attached to the electron-withdrawing carboxylic acid. |
| Isoxazole C4 | ~103 | ~101 | The C4 chemical shift is highly sensitive to the substitution pattern. |
| Cyclopropyl CH | ~8 | ~10 | Direct attachment to the isoxazole ring leads to distinct shifts. |
| Cyclopropyl CH₂ | ~9 | ~11 | |
The most unambiguous distinction is found in the ¹³C NMR spectrum. The chemical shifts for the isoxazole ring carbons (C3, C4, C5) are significantly different and highly predictable. Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively confirm the connectivity between the isoxazole protons/carbons and the substituent groups. For instance, an HMBC experiment on 5-Cyclopropyl-3-isoxazolecarboxylic acid would show a correlation between the cyclopropyl protons and the C5 carbon of the isoxazole ring.
Infrared (IR) Spectroscopy: A Corroborative Method
IR spectroscopy excels at identifying functional groups. While both isomers will display similar characteristic absorptions, subtle differences in the position and shape of these bands can provide corroborative evidence for the structure.
Causality Behind Expected Vibrational Frequencies:
The electronic influence of the cyclopropyl group at the C3 versus the C5 position will slightly alter the bond strengths of the carbonyl (C=O) and the isoxazole ring bonds (C=N, C=C), leading to small but measurable shifts in their vibrational frequencies.[6]
Table 3: Comparative FT-IR Data (cm⁻¹)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Anticipated Difference |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500-3300 (very broad) | Minimal difference expected.[7] |
| C=O stretch (Carboxylic Acid) | 1710-1760 | A slight shift is expected. The C=O in the 5-carboxy isomer may be at a slightly lower wavenumber than in the 3-carboxy isomer due to electronic effects. |
| C=N / C=C stretch (Isoxazole Ring) | 1400-1650 | The pattern of these ring vibrations can be a fingerprint, with minor shifts expected between the two isomers. |
| Cyclopropyl C-H stretch | ~3100 | Minimal difference expected. |
While not as definitive as NMR, the precise frequency of the C=O stretch can be a useful diagnostic marker when comparing the two isomers directly.
Mass Spectrometry (MS): Differentiating by Fragmentation
High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition (C₇H₇NO₃) for both isomers, but standard MS cannot distinguish them by molecular weight alone. The key to differentiation lies in tandem mass spectrometry (MS/MS), which involves isolating the molecular ion and fragmenting it to observe its breakdown products.
Causality Behind Expected Fragmentation Patterns:
The stability of the fragments formed upon collision-induced dissociation is dependent on the original structure. The bond between the isoxazole ring and the substituents will cleave, and the isoxazole ring itself can undergo characteristic ring-opening reactions.[8][9] The relative abundance of these fragment ions will differ between the two isomers.
Table 4: Comparative MS/MS Fragmentation Data (ESI+)
| Parent Ion (m/z) | This compound (Key Fragments) | 5-Cyclopropyl-3-isoxazolecarboxylic acid (Key Fragments) | Rationale for Difference |
|---|
| 154.04 [M+H]⁺ | Loss of H₂O (-18) Loss of CO₂ (-44) Cleavage of cyclopropyl group | Loss of H₂O (-18) Loss of CO₂ (-44) Characteristic ring fragmentation | The relative ease of losing CO₂ versus initiating ring cleavage may differ. The stability of the resulting cationic fragments will be dictated by the initial position of the charge-stabilizing or destabilizing groups, leading to different relative abundances of the fragment ions. |
For example, the fragmentation pathway that involves the cyclopropyl group might be more or less favorable depending on its point of attachment (C3 vs. C5), leading to fragment ions of different intensities. This allows for a clear distinction based on the MS/MS "fingerprint."[8]
Experimental Workflow & Protocols
A robust and self-validating experimental approach is crucial for reliable isomer identification.
Figure 2. General experimental workflow for isomer differentiation.
Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans is required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
2D NMR (HMBC): Acquire a Heteronuclear Multiple Bond Correlation spectrum to establish long-range (2-3 bond) correlations between protons and carbons. This is critical for confirming the connectivity of the substituents to the isoxazole ring.
Protocol: FT-IR Data Acquisition
-
Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory or by creating a KBr pellet.
-
Background Scan: Perform a background scan to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid to promote ionization.
-
HRMS: Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) using electrospray ionization (ESI) in positive ion mode to confirm the exact mass and molecular formula.
-
MS/MS: Perform a tandem MS experiment by selecting the molecular ion ([M+H]⁺ at m/z 154.04) in the first mass analyzer and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Conclusion
While this compound and 5-Cyclopropyl-3-isoxazolecarboxylic acid are structurally similar, they possess distinct spectroscopic signatures that allow for their confident and unambiguous differentiation.
-
¹³C NMR spectroscopy stands out as the most definitive method , providing clear, predictable, and significant differences in the chemical shifts of the isoxazole ring carbons (C3, C4, and C5).
-
¹H NMR offers strong supporting evidence through the analysis of the cyclopropyl and isoxazole H4 proton shifts.
-
2D NMR experiments, particularly HMBC, provide irrefutable proof of connectivity , linking the substituents to their specific positions on the heterocyclic ring.
-
Tandem Mass Spectrometry (MS/MS) serves as an excellent orthogonal technique, differentiating the isomers based on their unique fragmentation fingerprints.
-
FT-IR spectroscopy acts as a rapid, corroborative tool, primarily by confirming functional groups and potentially highlighting subtle shifts in the carbonyl stretching frequency.
By employing this multi-technique spectroscopic approach and understanding the underlying chemical principles, researchers can ensure the correct structural assignment of their synthesized isoxazole derivatives, a critical step for advancing drug discovery and development programs.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. DSpace [dr.lib.iastate.edu]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 3-Cyclopropyl-5-isoxazolecarboxylic Acid
Welcome to a comprehensive guide on the in vitro validation of novel compounds derived from the 3-Cyclopropyl-5-isoxazolecarboxylic acid scaffold. This document is designed for researchers, scientists, and drug development professionals actively engaged in the preclinical evaluation of small molecule inhibitors. Our focus will be on establishing a robust, multi-tiered assay cascade to confidently characterize the potency, selectivity, and cellular activity of these promising compounds, using a hypothetical protein kinase target as our primary endpoint.
The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in various non-covalent interactions.[1][2] Derivatives have shown a wide spectrum of biological activities, including anti-inflammatory and anticancer effects, often through the inhibition of key enzymatic targets like protein kinases.[3] This guide will walk you through the critical steps of validating your compounds, from initial biochemical potency to cellular mechanism of action and safety profiling. Our approach is grounded in the principles of rigorous assay development and validation, ensuring that the data you generate is reliable, reproducible, and translatable.[4][5]
Part 1: The Foundation - Biochemical Potency and Selectivity
The first step in characterizing any potential inhibitor is to determine its direct interaction with the purified target enzyme. This is the cleanest assessment of potency, free from the complexities of a cellular environment.
Primary Enzymatic Assay: Establishing On-Target Potency
The goal of the primary enzymatic assay is to quantify the compound's ability to inhibit the activity of the purified kinase.[6] A common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate.[7]
The Causality Behind Choosing TR-FRET:
-
High Sensitivity: TR-FRET offers a superior signal-to-noise ratio compared to standard fluorescence or colorimetric assays, allowing for the detection of subtle inhibitory effects.[7]
-
Homogeneous Format: The assay is performed in a single well without wash steps, making it highly amenable to high-throughput screening (HTS) and reducing variability.[7]
-
Reduced Interference: Time-resolved detection minimizes interference from compound autofluorescence, a common pitfall in drug discovery.
Experimental Workflow: TR-FRET Kinase Assay
Caption: Workflow for a typical TR-FRET based kinase inhibition assay.
Protocol: TR-FRET Kinase Inhibition Assay
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Dispense 50 nL of each concentration into a low-volume 384-well assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Enzyme/Substrate Addition: Prepare a mixture of the purified kinase and a biotinylated peptide substrate in kinase assay buffer. Dispense 5 µL of this mixture into each well.
-
Incubation: Centrifuge the plate briefly and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiation: Prepare an ATP solution in kinase assay buffer. Add 5 µL to each well to start the phosphorylation reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of stop/detection buffer containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET plate reader, measuring emission at 665 nm and 620 nm.
-
Analysis: Calculate the ratio of the two emission signals and convert to percent inhibition. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Self-Validation System: The trustworthiness of this assay is maintained by strict adherence to quality control metrics on every plate. The Z'-factor, a measure of assay robustness, should be ≥ 0.5. The signal-to-background ratio should be consistently high.
Comparative Data: On-Target Potency
Below is a sample data table comparing three hypothetical derivatives of this compound.
| Compound ID | Scaffold Modification | Target Kinase IC50 (nM) | Z'-factor |
| LEAD-001 | Unsubstituted Amide | 15.2 ± 2.1 | 0.85 |
| LEAD-002 | N-methyl Amide | 89.5 ± 7.8 | 0.82 |
| LEAD-003 | N-ethyl Amide | 5.6 ± 1.3 | 0.88 |
Data are represented as mean ± standard deviation from n=3 independent experiments.
This data clearly indicates that the N-ethyl amide substitution (LEAD-003) provides the highest potency against the target kinase in a purified system.
Part 2: Cellular Context - Target Engagement and Mechanism of Action
While biochemical assays are essential, they do not reflect the complex intracellular environment.[8] A compound must be able to enter a cell, engage its target in the presence of high ATP concentrations, and elicit a downstream functional response.
Target Engagement Assay: Does the Compound Hit the Target in Cells?
We need to confirm that the compound binds to its intended kinase inside a living cell. The NanoBRET™ Target Engagement Assay is an excellent choice for this. It measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.
The Causality Behind Choosing NanoBRET™:
-
Live-Cell Measurement: It provides direct evidence of target binding in a physiological context.[9]
-
Quantitative and Robust: The ratiometric bioluminescence resonance energy transfer (BRET) signal is highly quantitative and minimizes artifacts from cell number variation.
-
Versatility: Assays are available for a wide range of kinases.[9]
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ cell-based target engagement assay.
Phosphorylation Assay: Measuring Downstream Functional Effects
Confirming target engagement is crucial, but we must also demonstrate that this binding event translates into a functional outcome—the inhibition of downstream signaling.[10][11] This is achieved by measuring the phosphorylation of a known substrate of our target kinase in a cellular context.
The Causality Behind Choosing a Cellular Phosphorylation Assay:
-
Physiological Relevance: This assay directly measures the intended biological consequence of inhibiting the kinase, providing strong evidence for the mechanism of action.[8]
-
Confirms Cellular Activity: It proves that the compound is cell-permeable and active at the concentrations predicted by target engagement assays.
-
Links Target to Pathway: It validates the role of the kinase in the specific signaling pathway being studied.
A common method is an ELISA-based assay that uses a phospho-specific antibody to detect the phosphorylated substrate in cell lysates.[10]
Protocol: Cellular Substrate Phosphorylation Assay (ELISA-based)
-
Cell Plating: Plate a relevant cell line (e.g., one known to have an active signaling pathway involving the target kinase) in a 96-well plate and allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for 4-6 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 1-2 hours.
-
Stimulation: If the pathway is inducible, stimulate the cells with an appropriate growth factor or agonist for a short period (e.g., 15-30 minutes) to induce phosphorylation of the substrate.
-
Lysis: Aspirate the media and add cell lysis buffer.
-
ELISA: Transfer the lysates to an ELISA plate pre-coated with a capture antibody for the total substrate protein.
-
Detection: After incubation and washing, add a detection antibody specific to the phosphorylated form of the substrate. This is often a HRP-conjugated antibody.
-
Signal Generation: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with acid.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Analysis: Normalize the phospho-protein signal to the total protein signal (from a parallel well or using a duplexed assay) and calculate the percent inhibition of phosphorylation. Determine the IC50 from the dose-response curve.
Comparative Data: Cellular Activity
| Compound ID | Cellular Target Engagement IC50 (nM) | Substrate Phosphorylation IC50 (nM) | Biochemical-to-Cellular Shift (Fold) |
| LEAD-001 | 210 | 255 | ~17x |
| LEAD-002 | >1000 | >1000 | >11x |
| LEAD-003 | 65 | 80 | ~14x |
The biochemical-to-cellular shift is calculated as (Cellular IC50 / Biochemical IC50). A smaller shift is generally desirable, indicating good cell permeability and low impact from cellular factors like high ATP.
This data reinforces that LEAD-003 is the most promising compound, showing potent target engagement and functional inhibition in a cellular setting with an acceptable biochemical-to-cellular shift.
Part 3: Safety and Liability - In Vitro Cytotoxicity Profiling
A potent and cell-active compound is only useful if it is not broadly toxic to cells. Cytotoxicity screening is a critical step to identify off-target effects and assess the therapeutic window of a compound.[12][13][14]
General Cytotoxicity Assay: Assessing Cell Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a classic method for measuring cytotoxicity.[15][16] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[12]
The Causality Behind Choosing the LDH Assay:
-
Clear Endpoint: Measures an unambiguous event—loss of membrane integrity.[14]
-
Non-destructive: The assay is performed on the cell culture supernatant, leaving the cells available for other analyses.
-
Reliable and Cost-Effective: It is a simple, colorimetric assay that is easily automated.[16]
Protocol: LDH Release Assay
-
Cell Plating: Seed a representative cell line (e.g., HEK293 or HepG2) in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds for a relevant duration (e.g., 24 or 48 hours). Include a vehicle control (0% cytotoxicity) and a lysis control (100% cytotoxicity).
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant to a new, clear 96-well plate.
-
Enzymatic Reaction: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light. The LDH in the supernatant will catalyze a reaction that results in the formation of a colored formazan product.
-
Stop Reaction: Add a stop solution.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Calculate percent cytotoxicity relative to the controls and determine the CC50 (50% cytotoxic concentration).
Comparative Data: Therapeutic Index
The therapeutic index (TI) provides a measure of the compound's safety margin. In an in vitro context, it is the ratio of cytotoxicity to potency.
| Compound ID | Potency (Cellular IC50, nM) | Cytotoxicity (CC50, µM) | In Vitro Therapeutic Index (CC50/IC50) |
| LEAD-001 | 255 | > 50 | > 196 |
| LEAD-002 | >1000 | > 50 | N/A |
| LEAD-003 | 80 | 45 | 562.5 |
A higher TI is desirable. LEAD-003 not only has the best potency but also demonstrates a significant window between its on-target cellular activity and its general cytotoxic effects, making it a strong candidate for further development.
Signaling Pathway Context: A Generic Kinase Cascade
The assays described above are designed to probe a pathway like the one illustrated below, where our target kinase plays a critical role in phosphorylating a downstream substrate, leading to a cellular response.
Caption: Inhibition of a signaling pathway by a test compound.
Conclusion
This guide outlines a logical, tiered approach to the in vitro validation of novel kinase inhibitors derived from this compound. By systematically progressing from biochemical potency to cellular target engagement, functional activity, and cytotoxicity, we can build a comprehensive data package. This self-validating system, which relies on robust assay formats and clear quality control metrics, ensures that lead candidates like LEAD-003 are selected based on high-quality, reproducible data. Following these principles, grounded in authoritative validation guidelines, provides the confidence needed to advance promising molecules into the next phase of drug discovery.
References
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dispendix.com [dispendix.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nebiolab.com [nebiolab.com]
- 15. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 16. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
A Comparative Guide to Alternative Reagents for the Synthesis of 3-Cyclopropyl-5-isoxazolecarboxylic Acid
Introduction: The Significance of the Isoxazole Core in Modern Chemistry
The 3-cyclopropyl-5-isoxazolecarboxylic acid scaffold is a cornerstone in medicinal chemistry and agrochemistry. Its rigid, five-membered heterocyclic structure, combined with the unique electronic properties of the N-O bond and the conformational constraints of the cyclopropyl group, makes it a privileged pharmacophore. This moiety is integral to a range of biologically active molecules, where it often serves as a bioisostere for carboxylic acids or amides, enhancing metabolic stability and cell permeability. Given its importance, the development of efficient, scalable, and sustainable synthetic routes is of paramount interest to researchers in drug development and process chemistry.
This guide provides an in-depth comparison of the primary synthetic strategies for obtaining this compound. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, compare the performance of classical versus alternative reagents, and provide field-proven insights to guide your experimental design.
Part 1: A Tale of Two Pathways: Cyclocondensation vs. Cycloaddition
At its core, the synthesis of the 3,5-disubstituted isoxazole ring is approached via two fundamentally different strategies:
-
Cyclocondensation: This method involves building the ring by reacting a 1,3-dicarbonyl compound with a source of hydroxylamine. It is a robust and often high-yielding approach, forming the C3-C4-C5 fragment of the isoxazole from the dicarbonyl backbone.
-
1,3-Dipolar Cycloaddition: A powerful and versatile [3+2] cycloaddition reaction where a nitrile oxide (the C3-N-O fragment) reacts with an alkyne (the C4-C5 fragment). This method offers excellent control over regioselectivity, a critical consideration in isoxazole synthesis.[1][2]
The choice between these pathways dictates the required starting materials and the nature of the key reagents to be considered.
Caption: High-level comparison of the two primary synthetic routes.
Part 2: Deep Dive into Route A - Cyclocondensation
This classical approach relies on the reaction between ethyl 3-cyclopropyl-3-oxopropanoate and hydroxylamine. The reaction proceeds via initial formation of an oxime at one of the carbonyls, followed by intramolecular cyclization and dehydration to furnish the aromatic isoxazole ring.
The Conventional Reagents
The standard protocol involves the use of a base such as sodium ethoxide or potassium hydroxide in an alcoholic solvent like ethanol. The base serves to deprotonate the hydroxylamine, increasing its nucleophilicity.
-
Key Reagents: Ethyl 3-cyclopropyl-3-oxopropanoate,[3] Hydroxylamine Hydrochloride (NH₂OH·HCl), Sodium Ethoxide/Potassium Hydroxide.
-
Causality: The β-ketoester provides the C-C-C backbone. Hydroxylamine acts as the N-O donor. The base is crucial for activating the hydroxylamine and facilitating the condensation. The final step is the hydrolysis of the resulting ethyl ester to the carboxylic acid, typically using aqueous NaOH or LiOH followed by acidic workup.[4]
Alternative Reagents and "Green" Conditions
While effective, the classical approach often involves flammable solvents and strong bases. Modern advancements focus on improving the environmental and safety profile of this transformation.
-
Aqueous Media: One of the most significant alternatives is the replacement of organic solvents with water.[5] The reaction can be performed as a one-pot, three-component reaction between cyclopropyl methyl ketone, diethyl oxalate (to form the dicarbonyl in situ), and hydroxylamine hydrochloride in an aqueous medium, sometimes aided by a catalyst like gluconic acid.[5] This approach eliminates volatile organic compounds (VOCs) and often simplifies product isolation, as the isoxazole product may precipitate directly from the reaction mixture.[6]
-
Ultrasound and Microwave Irradiation: These energy sources offer an alternative to conventional heating.[7] Ultrasound promotes the reaction through acoustic cavitation, creating localized high-pressure and high-temperature zones that accelerate the reaction rate, often at a lower bulk temperature.[6][7] Microwave irradiation dramatically reduces reaction times from hours to minutes by efficiently coupling with the polar reagents.
Experimental Protocol: Cyclocondensation in Aqueous Medium
This protocol is adapted from green chemistry principles for synthesizing isoxazole derivatives.[5]
-
Preparation of β-Ketoester: To a stirred solution of sodium ethoxide (1.1 eq) in dry ethanol, add a mixture of cyclopropyl methyl ketone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0-5 °C. Allow the mixture to warm to room temperature and stir for 12 hours. Quench with dilute HCl and extract with ethyl acetate to yield ethyl 3-cyclopropyl-3-oxopropanoate after purification.
-
Cyclocondensation: In a round-bottom flask, suspend ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in water. Add sodium acetate (1.5 eq) and heat the mixture to reflux (100 °C) for 4-6 hours, monitoring by TLC.
-
Workup & Isolation: Cool the reaction mixture to room temperature. The product, ethyl 3-cyclopropyl-5-isoxazolecarboxylate, will often precipitate or can be extracted with ethyl acetate.
-
Hydrolysis: Dissolve the isolated ester in a mixture of THF/methanol and add an aqueous solution of NaOH (2.0 eq). Stir at room temperature overnight. Acidify the mixture with 1N HCl to pH ~2. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, and concentrate in vacuo to yield this compound.
Part 3: Deep Dive into Route B - 1,3-Dipolar Cycloaddition
This elegant route offers excellent regiochemical control. The reaction between an alkyne and an in situ generated nitrile oxide almost exclusively yields the 3,5-disubstituted isoxazole, avoiding the formation of the 3,4- or 4,5-isomers.[1] For our target, this involves reacting ethyl propiolate with cyclopropyl nitrile oxide.
The Challenge: In Situ Generation of Nitrile Oxides
Nitrile oxides are highly reactive and prone to dimerization to form furoxans.[8] Therefore, they are almost always generated in situ from a stable precursor, typically an aldoxime (in this case, cyclopropanecarboxaldehyde oxime), immediately prior to reaction with the dipolarophile. The choice of reagent used to convert the oxime to the nitrile oxide is the critical variable in this pathway.
Caption: Key alternative reagents for the conversion of an aldoxime to a nitrile oxide.
A Comparison of Reagents for Nitrile Oxide Generation
-
Classical Method (De Sarlo-Brandt): N-Chlorosuccinimide (NCS)
-
Mechanism: NCS chlorinates the oxime to form a hydroxyimidoyl chloride intermediate. Subsequent treatment with a non-nucleophilic base (e.g., triethylamine) induces elimination of HCl to generate the nitrile oxide.[9]
-
Pros: Inexpensive, reliable, and widely used.
-
Cons: Generates chlorinated waste streams. The two-step nature (chlorination then elimination) can sometimes be operationally complex.
-
-
Alternative 1: Hypervalent Iodine Reagents
-
Reagents: Hydroxy(tosyloxy)iodobenzene (HTIB) or Iodobenzene diacetate (DIB).[10][11]
-
Mechanism: These reagents act as mild oxidants, directly converting the aldoxime to the nitrile oxide in a single step without proceeding through a halogenated intermediate.[10]
-
Pros: Milder reaction conditions, avoids chlorinated reagents, and often provides high yields.[12]
-
Cons: Reagents are more expensive and generate iodobenzene as a byproduct.
-
-
Alternative 2: Oxone® in Biphasic Media
-
Reagents: Oxone® (potassium peroxymonosulfate), sodium chloride.
-
Mechanism: This system is thought to generate in situ hypochlorite, which then acts as the oxidant. It is a greener alternative to using bulk bleach.
-
Pros: Inexpensive, environmentally benign oxidant (sulfate is the byproduct), and operationally simple.[12]
-
Cons: Requires aqueous conditions, which may not be suitable for all substrates.
-
-
Alternative 3: tert-Butyl Hypoiodite (t-BuOI)
-
Reagents: Generated in situ from t-BuOH and an iodine source.
-
Mechanism: Acts as a direct and mild oxidant for the oxime.[11]
-
Pros: Metal-free and provides an alternative to chlorine-based oxidants.
-
Cons: The reagent needs to be prepared in situ, adding an extra step.
-
Experimental Protocol: 1,3-Dipolar Cycloaddition using HTIB
This protocol utilizes a modern, milder alternative to the classical NCS method.
-
Preparation of Oxime: Dissolve cyclopropanecarboxaldehyde (1.0 eq) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir at room temperature for 2-4 hours until TLC indicates consumption of the aldehyde. Extract with ether to isolate cyclopropanecarboxaldehyde oxime.
-
Cycloaddition: In a flask, dissolve the cyclopropanecarboxaldehyde oxime (1.0 eq) and ethyl propiolate (1.2 eq) in a suitable solvent like acetonitrile.
-
Nitrile Oxide Generation: Add Hydroxy(tosyloxy)iodobenzene (HTIB) (1.1 eq) portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic. Stir for 2-12 hours, monitoring by TLC.
-
Workup & Hydrolysis: Upon completion, filter off the iodobenzene byproduct and concentrate the filtrate. Purify the resulting ester by column chromatography. The subsequent hydrolysis to the final carboxylic acid follows the same procedure as described in Route A.
Part 4: Comparative Analysis of Synthetic Routes
| Feature | Route A: Cyclocondensation | Route B: 1,3-Dipolar Cycloaddition |
| Starting Materials | β-Ketoester (Ethyl 3-cyclopropyl-3-oxopropanoate), Hydroxylamine | Aldoxime (Cyclopropanecarboxaldehyde oxime), Alkyne (Ethyl propiolate) |
| Key Reagents | Conventional: NaOEt, KOHAlternatives: Aqueous media,[5] Ultrasound/Microwave[7] | Conventional: NCS/BaseAlternatives: HTIB, DIB,[10] Oxone®,[12] t-BuOI[11] |
| Number of Steps | 2-3 (Ketoester synthesis, cyclization, hydrolysis) | 2-3 (Oxime synthesis, cycloaddition, hydrolysis) |
| Regioselectivity | A single isomer is formed due to the nature of the cyclization. | Excellent and predictable regioselectivity, yielding the 3,5-isomer exclusively.[1] |
| Yields | Generally good to excellent. | Highly dependent on the efficiency of nitrile oxide generation and trapping; can be high. |
| Safety & Environment | Conventional: Flammable solvents, strong bases.Alternatives: "Green" options available (e.g., water solvent).[5] | Conventional: Chlorinated reagents and waste.Alternatives: Milder, non-halogenated oxidants reduce hazardous waste.[10][12] |
| Scalability | Generally robust and scalable. | Can be challenging due to the reactive nature of the nitrile oxide intermediate and potential for dimerization. |
Part 5: Conclusion and Recommendations
Both cyclocondensation and 1,3-dipolar cycloaddition represent viable and powerful strategies for the synthesis of this compound.
-
The Cyclocondensation route is often favored for its simplicity, cost-effectiveness, and robust scalability, making it an excellent choice for large-scale production. The development of greener protocols using aqueous media further enhances its appeal.
-
The 1,3-Dipolar Cycloaddition route offers unparalleled control over regioselectivity, which is a significant advantage when complex substrates are involved or when isomeric impurities are a major concern. The key consideration for this route is the choice of reagent for nitrile oxide generation. For laboratory-scale synthesis and medicinal chemistry applications where milder conditions and avoidance of chlorinated solvents are prioritized, hypervalent iodine reagents like HTIB or DIB represent a superior alternative to the classical NCS method. For processes where cost is paramount but a greener profile is still desired, Oxone® presents a compelling and eco-friendly option.
Ultimately, the optimal choice of reagents and synthetic route will depend on the specific project goals, including scale, purity requirements, cost constraints, and environmental impact considerations.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. chesci.com [chesci.com]
- 3. Ethyl 3-Cyclopropyl-3-oxopropanoate | 24922-02-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]
- 11. scite.ai [scite.ai]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 3-Cyclopropyl-5-isoxazolecarboxylic Acid
As a novel heterocyclic carboxylic acid, 3-Cyclopropyl-5-isoxazolecarboxylic acid is integral to innovative research in drug development. However, its unique chemical properties necessitate a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety principles and regulatory standards, reflecting our commitment to responsible chemical stewardship beyond the point of sale.
Part 1: Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound, while not extensively characterized in all toxicological literature, is classified based on its chemical family and available data. It is treated as an irritant and an orally toxic substance.
The foundational principle of its disposal is to classify it as hazardous pharmaceutical waste .[1][2] This classification mandates that it must not be discarded in standard laboratory trash or flushed down the sanitary sewer system.[3][4]
Table 1: Chemical and Hazard Profile
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| CAS Number | Data not widely available for the 3,5-isomer. The related 5,3-isomer is 110256-15-0. | [5][6] |
| Molecular Formula | C₇H₇NO₃ | [5] |
| Physical Form | Solid | [5] |
| GHS Hazard Class | Acute Toxicity 4 (Oral), Irritant | [5][7] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [5] |
Part 2: Immediate Handling & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. All operations involving the transfer or packaging of this compound waste must be performed within a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.[4] Adherence to the correct PPE protocol is mandatory.[8][9]
Table 2: Required Personal Protective Equipment (PPE)
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects mucous membranes of the eyes from accidental splashes or contact with fine dust particles.[9][10] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | Prevents dermal absorption and skin irritation.[7][11] |
| Body Protection | A buttoned lab coat and appropriate protective clothing. | Shields skin from accidental spills and contamination.[4] |
| Respiratory | A NIOSH-approved respirator (e.g., N95 dust mask) may be necessary if dust generation is unavoidable. | Prevents inhalation of the compound, which may cause respiratory irritation.[5][12] |
Part 3: The Core Disposal Workflow: A Step-by-Step Guide
The following protocol provides a systematic approach to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Identification and Segregation
Proper disposal starts with correct segregation at the point of generation.
-
Identify the Waste Stream: This includes pure, unused, or expired this compound, as well as any materials contaminated with it, such as weighing papers, pipette tips, and used PPE.[4]
-
Segregate Incompatibles: Do not mix this acidic compound with bases, strong oxidizing agents, or other reactive chemicals in the same waste container.[3][13] Mixing can cause dangerous reactions.
Step 2: Containment and Labeling
Proper containment and labeling are critical for safety and regulatory compliance.
-
Container Selection: Use a dedicated, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must be in good condition with no leaks or cracks.
-
Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label and specify the full chemical name: "This compound ".[14] Include the approximate quantity and date. This ensures clear communication of the container's contents to all handlers.
Step 3: Evaluation of Disposal Methodologies
Two primary chemical disposal methods exist: neutralization and incineration. For this compound, one is clearly superior.
-
Neutralization (Not Recommended for Final Disposal): As a carboxylic acid, this compound can be neutralized with a base. However, this is not a viable method for final disposal in a laboratory setting .[10][14] While neutralization renders the waste non-corrosive, the resulting salt solution still contains the complex organic isoxazole structure, which should not be released into the environment via the sewer system.[3][15] Neutralization should only be performed as a pre-treatment step if explicitly required by your licensed waste disposal contractor.
-
High-Temperature Incineration (Recommended): This is the preferred and most environmentally sound method for destroying complex organic and pharmaceutical compounds.[2][15] Incineration at a licensed hazardous waste facility ensures the complete thermal destruction of the molecule into simpler, less harmful components.[16]
Step 4: Recommended Protocol: High-Temperature Incineration
The collected and labeled waste must be sent to a facility capable of high-temperature incineration. While the end-user does not perform the incineration, understanding the technical requirements demonstrates comprehensive chemical stewardship.
Table 3: Recommended Incineration Parameters
| Parameter | Specification | Rationale |
| Waste Type | Non-halogenated Organic Solid | The molecular formula C₇H₇NO₃ contains no halogens (F, Cl, Br, I). |
| Combustion Temp. | 870°C - 980°C (1600°F - 1800°F) | Ensures a destruction efficiency of ≥98% for non-halogenated organic compounds.[17][18] |
| Residence Time | ~0.75 - 1.0 seconds | The duration required at temperature to ensure complete combustion.[17][18] |
| Post-Treatment | N/A (Acid gas scrubbers not required) | As a non-halogenated waste, the formation of significant HCl or other acid gases is not anticipated.[18] |
Step 5: Arranging for Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area.
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][9]
-
Documentation: Follow all institutional and regulatory procedures for documenting the waste transfer, such as completing a hazardous waste manifest.[19]
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Part 4: Emergency Procedures for Accidental Spills
In the event of an accidental release, a swift and correct response is crucial to mitigate risks.[4]
-
Alert Personnel: Immediately alert colleagues in the vicinity and your laboratory supervisor.
-
Evacuate: If the spill is large or generates significant dust, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Contain: For a small, dry spill, carefully sweep the material. To prevent dust from becoming airborne, you may slightly moisten the material with water.[4]
-
Collect: Place all spilled material and contaminated cleaning supplies (e.g., paper towels, pads) into a sealed container and label it as hazardous waste, as described in Part 3.
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12]
By adhering to this comprehensive disposal protocol, researchers can ensure they are managing chemical waste responsibly, safeguarding both their personal health and the integrity of the ecosystem.
References
- 1. ba.auburn.edu [ba.auburn.edu]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-环丙基异噁唑-3-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 110256-15-0 Cas No. | 5-Cyclopropyl-isoxazole-3-carboxylic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. carlroth.com [carlroth.com]
- 12. aksci.com [aksci.com]
- 13. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 14. esd.uga.edu [esd.uga.edu]
- 15. imjhealth.org [imjhealth.org]
- 16. zeeco.com [zeeco.com]
- 17. tandfonline.com [tandfonline.com]
- 18. epa.gov [epa.gov]
- 19. epa.gov [epa.gov]
Navigating the Safe Handling of 3-Cyclopropyl-5-isoxazolecarboxylic Acid: A Guide to Personal Protective Equipment and Disposal
Core Principles of Protection: A Multi-Layered Approach
The primary hazards associated with compounds like 3-Cyclopropyl-5-isoxazolecarboxylic acid include potential irritation to the skin, eyes, and respiratory system.[1][2] As a powdered substance, it may also form combustible dust concentrations in the air.[1] Therefore, a multi-layered personal protective equipment (PPE) strategy is crucial to mitigate these risks.
Essential Personal Protective Equipment
A comprehensive PPE plan is your first line of defense against accidental exposure. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[1][3] | Protects against accidental splashes of solutions or airborne particles that can cause serious eye irritation or injury.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., disposable nitrile or butyl rubber). A fully buttoned, chemical-resistant lab coat. Fully enclosed shoes made of a chemical-resistant material.[1][3] | Prevents skin contact, which can cause irritation.[1][2] Nitrile and butyl rubber offer good resistance to a range of chemicals.[3] A lab coat and enclosed shoes protect against spills and contamination. |
| Respiratory Protection | All handling of the solid compound should occur in a certified chemical fume hood to prevent the inhalation of dust.[1] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask for low-level exposure) is required.[2][3] | Minimizes the risk of respiratory irritation from inhaling fine particles of the compound.[1][2] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Safe Handling Workflow
The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the Safe Handling of this compound.
Detailed Procedural Steps:
-
Preparation and Engineering Controls :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure the chemical fume hood is functioning correctly before beginning any work.[1]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate, clearly labeled waste containers before handling the chemical.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as detailed in the table above.
-
Inspect gloves for any defects before use and ensure they are the correct size.
-
-
Handling the Compound :
-
Perform all manipulations of the solid compound within the certified chemical fume hood to minimize inhalation exposure.
-
Use spark-proof tools and equipment, as heterocyclic compounds can be flammable.[4]
-
Avoid generating dust. If dust is generated, ensure it is contained within the fume hood.
-
-
Decontamination :
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent, followed by washing with soap and water.
-
-
Doffing PPE :
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn.[1]
-
Disposal Plan: A Critical Component
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection :
-
Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]
-
Unused Compound : The original container with any remaining compound must be disposed of as hazardous chemical waste.
-
Solutions : Any solutions containing the compound should also be collected in a labeled hazardous waste container.
-
-
Disposal Method :
Conclusion
By adopting a proactive and informed approach to safety, researchers can confidently handle this compound while minimizing risks. The guidelines presented here, based on the known hazards of similar chemical structures, provide a comprehensive framework for personal protection and responsible disposal. Always remember that a culture of safety is the bedrock of innovative and successful research.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

